Fmoc-Gly-NH-CH2-O-CH2COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c23-18(22-12-27-11-19(24)25)9-21-20(26)28-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,26)(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBCNUNKCWYZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Gly-NH-CH2-O-CH2COOH: A Key Linker in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Gly-NH-CH2-O-CH2COOH is a specialized, non-cleavable linker molecule integral to the construction of advanced therapeutic agents, particularly Antibody-Drug Conjugates (ADCs). Its unique structural components, including a glycine (B1666218) spacer and an ether linkage, offer a balance of stability and hydrophilicity. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and its critical role in the development of targeted therapies, with a focus on its application in Stimulator of Interferon Genes (STING) agonist ADCs.
Introduction
The field of targeted drug delivery has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potency of cytotoxic or immunomodulatory payloads. The linker component of an ADC is of paramount importance, governing the stability of the conjugate in circulation and the efficient release of the payload at the target site. This compound has emerged as a valuable building block in the design of sophisticated ADC linkers, offering a stable and hydrophilic spacer that can be further elaborated to connect antibodies and payloads.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the synthesis of drug-linker conjugates.
| Property | Value |
| Chemical Name | 2-(((2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetyl)amino)methoxy)acetic acid |
| Molecular Formula | C₂₀H₂₀N₂O₆ |
| Molecular Weight | 384.38 g/mol |
| CAS Number | 1599440-08-0 |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥95% |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C for long-term stability |
Synthesis of this compound
The synthesis of this compound involves a multi-step process requiring careful control of reaction conditions to ensure high purity and yield. The following is a representative experimental protocol.
Materials and Reagents
-
Fmoc-glycine (Fmoc-Gly-OH)
-
(2-Aminoethoxy)acetic acid ethyl ester
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
Experimental Protocol
Step 1: Activation of Fmoc-glycine
-
Dissolve Fmoc-glycine (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (1.1 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
The resulting filtrate containing the Fmoc-Gly-OSu active ester is used directly in the next step.
Step 2: Coupling with (2-Aminoethoxy)acetic acid ethyl ester
-
Dissolve (2-Aminoethoxy)acetic acid ethyl ester (1.2 eq) in DMF.
-
Add the filtrate from Step 1 to this solution.
-
Add triethylamine (B128534) (2.0 eq) to the reaction mixture and stir at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate.
Step 3: Saponification to yield this compound
-
Dissolve the crude ethyl ester from Step 2 in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford pure this compound.
Characterization
The final product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Application in Antibody-Drug Conjugates
This compound serves as a foundational building block for constructing more complex linkers used in ADCs. The Fmoc protecting group allows for orthogonal protection strategies in solid-phase or solution-phase synthesis.
General Workflow for ADC Synthesis
The synthesis of an ADC using a linker derived from this compound typically follows these steps:
-
Linker Elaboration: The carboxylic acid moiety of this compound is activated and coupled to other spacer units or the payload molecule.
-
Fmoc Deprotection: The Fmoc group is removed using a mild base, typically piperidine (B6355638) in DMF, to expose the terminal amine.
-
Payload Conjugation: The exposed amine is then reacted with an activated payload molecule.
-
Antibody Conjugation: The linker-payload construct, now containing a reactive handle, is conjugated to a monoclonal antibody, often through reactive lysine (B10760008) or cysteine residues.
-
Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.
Role in STING Agonist ADCs
A significant application of linkers derived from this compound is in the development of ADCs that deliver STING agonists to the tumor microenvironment. STING is a critical mediator of innate immunity, and its activation can lead to a robust anti-tumor immune response.
Mechanism of Action of STING Agonist ADCs
-
Targeting: The ADC binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell.
-
Payload Release: The linker is cleaved in the intracellular environment (if it is a cleavable linker), releasing the STING agonist payload. For non-cleavable linkers, degradation of the antibody in the lysosome releases the payload attached to the linker and a single amino acid.
-
STING Activation: The released STING agonist binds to and activates the STING protein located on the endoplasmic reticulum.
-
Downstream Signaling: STING activation initiates a signaling cascade involving TBK1 and IRF3.
-
Immune Response: Phosphorylated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. These secreted factors recruit and activate immune cells, such as dendritic cells and T cells, leading to an anti-tumor immune response.
Caption: STING signaling pathway activated by an ADC.
Conclusion
This compound is a versatile and valuable chemical entity for researchers and drug development professionals in the field of targeted therapeutics. Its well-defined structure and synthetic accessibility make it a key component in the construction of sophisticated linker systems for Antibody-Drug Conjugates. The ability to incorporate this linker into ADCs, particularly those designed to modulate the immune system through pathways like STING, highlights its importance in the development of next-generation cancer therapies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its application in the design and synthesis of novel and effective bioconjugates.
In-Depth Technical Guide: Fmoc-Gly-NH-CH2-O-CH2COOH (CAS 1599440-08-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Gly-NH-CH2-O-CH2COOH, a key linker molecule used in the development of advanced biotherapeutics. This document details its chemical properties, synthesis, and application in the construction of antibody-drug conjugates (ADCs), with a focus on its role in creating novel therapeutics targeting the STING (Stimulator of Interferon Genes) pathway.
Introduction
This compound is a heterobifunctional linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a carboxylic acid. This structure allows for sequential conjugation reactions, making it a valuable tool in the assembly of complex biomolecules. Its primary application to date is in the synthesis of ADCs, where it serves to connect a monoclonal antibody to a potent cytotoxic or immunomodulatory payload.[1][2][3][4][5]
The presence of the Fmoc protecting group allows for orthogonal protection strategies in peptide synthesis and bioconjugation. The glycine (B1666218) spacer can influence the solubility and steric properties of the final conjugate. This linker has been specifically cited in the development of novel antibody-drug conjugates incorporating cyclic dinucleotide (CDN) derivatives as STING agonists.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different solvent systems and for the development of robust conjugation protocols.
| Property | Value |
| CAS Number | 1599440-08-0 |
| Molecular Formula | C₂₀H₂₀N₂O₆ |
| Molecular Weight | 384.38 g/mol |
| IUPAC Name | 2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]amino}oxy)acetic acid |
| Appearance | White to off-white solid |
| Purity | ≥95% - >99% (supplier dependent) |
| Solubility | Soluble in DMSO (175 mg/mL with sonication) |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Table 1: Physicochemical data for this compound compiled from multiple sources.[6][7]
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that is detailed in the patent literature. Below are the generalized experimental protocols for its synthesis and subsequent use in the creation of an antibody-drug conjugate.
Synthesis of this compound
While the full, detailed synthesis from starting materials is outlined in patent WO2020050406A1, a general workflow for the creation of similar Fmoc-protected amino-oxy linkers is presented below. This typically involves the reaction of an Fmoc-protected amino acid with an amino-oxy containing spacer that has a protected carboxylic acid.
General Synthetic Scheme:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (General):
-
Activation of Fmoc-Glycine: Fmoc-glycine is activated using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Coupling Reaction: The activated Fmoc-glycine is then reacted with an amino-oxy spacer, such as an alkyl 2-(aminooxy)acetate, where the alkyl group is a suitable protecting group (e.g., tert-butyl). The reaction is typically carried out at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. This may involve aqueous extraction and subsequent purification of the protected intermediate by column chromatography.
-
Deprotection: The protecting group on the carboxylic acid is removed. For a tert-butyl ester, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).
-
Final Purification: The final product, this compound, is purified to a high degree, often by recrystallization or flash chromatography, and its identity and purity are confirmed by analytical methods such as NMR and mass spectrometry.
Application in ADC Synthesis: Conjugation to a STING Agonist Payload
This compound is utilized to link a payload, such as a cyclic dinucleotide STING agonist, to an antibody. The following protocol outlines the general steps for this process.
Experimental Workflow for ADC Assembly:
Caption: General workflow for the synthesis of an ADC using the linker.
Experimental Protocol (General):
-
Activation of the Linker's Carboxylic Acid: The carboxylic acid of this compound is activated, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Coupling to the Payload: The activated linker is then reacted with an amine-functionalized payload, such as a modified cyclic dinucleotide STING agonist. This reaction forms a stable amide bond between the linker and the payload. The resulting Fmoc-protected linker-payload conjugate is then purified.
-
Fmoc Deprotection: The Fmoc group is removed from the linker-payload conjugate by treatment with a mild base, typically a solution of piperidine (B6355638) in DMF. This exposes a primary amine on the linker, which is now ready for conjugation to the antibody.
-
Antibody Modification (if necessary): The antibody may require modification to introduce a suitable reactive group for conjugation. This can involve the introduction of a linker with a reactive ester, such as a maleimide (B117702) group for reaction with native or engineered cysteines, or an activated ester for reaction with lysines.
-
Conjugation to the Antibody: The deprotected linker-payload, now with an exposed amine, is reacted with the modified antibody. The specific reaction conditions (pH, temperature, and stoichiometry) will depend on the nature of the reactive groups on the antibody and the linker-payload.
-
Purification and Characterization of the ADC: The final ADC is purified to remove any unconjugated antibody, linker-payload, and other impurities. This is typically achieved using size-exclusion chromatography (SEC) or other chromatographic techniques. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and biological activity.
Role in STING Agonist Antibody-Drug Conjugates
The STING signaling pathway is a critical component of the innate immune system that, when activated, can lead to a potent anti-tumor immune response.[1][3] Direct systemic administration of STING agonists can be associated with toxicity and poor tumor accumulation. The development of ADCs that deliver STING agonists directly to the tumor microenvironment is a promising strategy to overcome these limitations.
STING Pathway Activation by an ADC:
Caption: Simplified signaling pathway of STING activation via an ADC.
In this context, this compound serves as a crucial component of the linker system that tethers the STING agonist to the antibody. Upon binding to the target antigen on a tumor cell, the ADC is internalized. Inside the cell, the linker is designed to be cleaved, releasing the STING agonist to activate the pathway, leading to the production of type I interferons and subsequent anti-tumor immune responses.
Conclusion
This compound is a versatile and important linker for the construction of complex bioconjugates, particularly antibody-drug conjugates. Its use in the development of targeted STING agonists highlights its potential in the creation of next-generation cancer immunotherapies. The detailed understanding of its properties and the application of robust synthetic and conjugation protocols are essential for the successful development of these novel therapeutic agents. This guide provides a foundational understanding for researchers and drug developers working in this exciting field.
References
- 1. WO2020050406A1 - Novel cyclic dinucleotide derivative and antibody-drug conjugate thereof - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US11021511B2 - Cyclic dinucleotides as sting agonists - Google Patents [patents.google.com]
- 4. This compound | ADC Linker | 1599440-08-0 - PHMO [phmo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemscene.com [chemscene.com]
Physicochemical properties of Fmoc-glycine linkers
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-glycine
For researchers, scientists, and drug development professionals, a comprehensive understanding of the building blocks used in peptide synthesis is paramount. Nα-Fmoc-glycine (Fmoc-Gly-OH) is a foundational component in modern solid-phase peptide synthesis (SPPS) due to its unique structural and chemical characteristics. This technical guide provides an in-depth analysis of the physicochemical properties of Fmoc-glycine, detailed experimental protocols for its characterization and use, and visualizations of key chemical processes.
Core Physicochemical Properties
Fmoc-Gly-OH is the N-terminally protected form of glycine (B1666218), the simplest proteinogenic amino acid.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is stable under acidic conditions but is readily cleaved by mild bases, making it a cornerstone of orthogonal peptide synthesis strategies.[1] Its achiral nature and lack of a side chain simplify synthesis, reduce the risk of racemization during coupling, and minimize steric hindrance.[2][3]
Quantitative Data Summary
A thorough understanding of the physicochemical properties of Fmoc-Gly-OH is essential for its effective application. The following table summarizes these key characteristics.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | [4] |
| CAS Number | 29022-11-5 | [4][5][6] |
| Molecular Formula | C₁₇H₁₅NO₄ | [4] |
| Molecular Weight | 297.30 g/mol | [4][7] |
| Appearance | White to off-white powder | [5][6][7] |
| Melting Point | 174-178 °C | [5][8][9] |
| Solubility | Soluble in DMF, DMSO, acetonitrile, chloroform, acetone; Insoluble in water | [5][6][8][10] |
| pKa | 3.89 ± 0.10 | [9] |
| Purity | Typically >99% (HPLC) | [1][7] |
Key Experimental Protocols
Accurate characterization and successful implementation of Fmoc-Gly-OH in synthesis workflows rely on standardized experimental procedures.
Synthesis of Fmoc-Gly-OH
The standard procedure for synthesizing Fmoc-Gly-OH involves the reaction of glycine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base.[5][6]
Materials:
-
Glycine
-
10% Sodium Carbonate (Na₂CO₃) solution
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Dioxane
-
Water
-
Diethyl ether
-
Hexane
Protocol:
-
Dissolve Glycine in a 10% Na₂CO₃ solution with stirring.[9]
-
Separately, dissolve Fmoc-Cl in dioxane.
-
Add the Fmoc-Cl solution dropwise to the glycine solution while maintaining vigorous stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours.
-
After the reaction is complete, wash the mixture with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.
-
Acidify the aqueous layer to a pH of approximately 2 using concentrated HCl to precipitate the Fmoc-Gly-OH product.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-Gly-OH.[6]
-
Dry the final product under vacuum.[6]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-Gly-OH and identifying potential impurities like free glycine or the dipeptide Fmoc-Gly-Gly-OH.[11]
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the Fmoc-Gly-OH sample in 1 mL of a suitable solvent, such as a mixture of Mobile Phase A and B.[11]
-
HPLC System: Utilize a standard RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical linear gradient is from 30% to 90% Mobile Phase B over 20 minutes.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor UV absorbance at 260 nm, where the Fmoc group has a strong absorbance.[12]
-
Data Analysis: Identify the main peak corresponding to Fmoc-Gly-OH based on its retention time compared to a standard. Calculate purity by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.[11]
Structural and Molecular Weight Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Provides unambiguous structural elucidation and confirmation.[11]
-
Sample Preparation: Dissolve a sufficient amount (typically several mg) of Fmoc-Gly-OH in a deuterated solvent like DMSO-d₆ or methanol-d₄.[11][13]
-
Analysis: In ¹H NMR, characteristic peaks for the fluorenyl group protons (typically between 7.3-7.9 ppm), the methylene (B1212753) protons of the linker (around 4.2-4.3 ppm), and the glycine α-protons (around 3.7-3.8 ppm) are observed.[14] ¹³C NMR shows signals for the aromatic carbons, the carbamate (B1207046) carbonyl, and the glycine carbons.[8]
Mass Spectrometry (MS):
-
Purpose: Confirms the molecular weight of the compound and identifies impurities.[11]
-
Sample Preparation: Dissolve the sample in a solvent suitable for the ionization technique, such as a water/acetonitrile mixture with 0.1% formic acid for Electrospray Ionization (ESI-MS).[11][15]
-
Analysis: In positive ESI mode, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 298.1.
Fmoc Group Deprotection
A critical step in SPPS is the selective removal of the Fmoc group to expose the N-terminal amine for the next coupling cycle. This is achieved through a base-catalyzed β-elimination mechanism, typically using piperidine (B6355638).[16][17]
Protocol:
-
Reagent: Prepare a 20% (v/v) solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][16][18]
-
Reaction: Treat the Fmoc-protected peptide-resin with the 20% piperidine/DMF solution.
-
Time: The reaction is typically rapid, often performed as two treatments: an initial 2-3 minute treatment followed by a second 5-10 minute treatment to ensure completeness.[1][18]
-
Washing: After deprotection, thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct byproduct.[1][18]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Gly-OH is a fundamental building block used in the iterative cycle of peptide chain elongation.
Protocol for a Single Coupling Cycle:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) that has a free N-terminal amine.[19][20]
-
Amino Acid Activation: Pre-activate Fmoc-Gly-OH (e.g., 4 equivalents) by dissolving it in DMF with an activating agent like HCTU (3.9 equivalents) and a base such as DIPEA (8 equivalents).[19]
-
Coupling: Add the activated Fmoc-Gly-OH solution to the deprotected resin and agitate for 1-2 hours at room temperature.[1][12]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1] A ninhydrin (B49086) test can be performed to confirm the completion of the coupling (a negative result indicates no free primary amines).[1]
-
Cycle Repetition: The cycle of Fmoc deprotection, washing, and coupling is repeated with the next desired amino acid until the full peptide sequence is assembled.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]
- 10. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc-Gly-OH(29022-11-5) 1H NMR [m.chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. Fmoc SPPS Linkers [sigmaaldrich.com]
A Comprehensive Technical Guide to Fmoc-Gly-NH-CH2-O-CH2COOH: An ADC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical document provides a detailed overview of the chemical and physical properties of Fmoc-Gly-NH-CH2-O-CH2COOH, its application in the synthesis of Antibody-Drug Conjugates (ADCs), and relevant experimental considerations.
Core Physicochemical Properties
This compound is a chemical intermediate primarily utilized as a linker in the development of ADCs.[1][2][3][4] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glycine (B1666218) residue, and a carboxylic acid functional group, making it suitable for peptide synthesis and bioconjugation.
| Property | Value | Source |
| Molecular Weight | 384.38 g/mol | [1][2][5] |
| Molecular Formula | C₂₀H₂₀N₂O₆ | [1][2][5] |
| CAS Number | 1599440-08-0 | [1][2][5] |
| Purity | ≥95% | [5] |
| Topological Polar Surface Area (TPSA) | 113.96 Ų | [5] |
| LogP | 1.7 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Hydrogen Bond Donors | 3 | [5] |
| Rotatable Bonds | 8 | [5] |
Solubility and Storage Recommendations
Proper handling and storage are critical for maintaining the integrity of the compound.
Table 2.1: Solubility Profile
| Solvent | Concentration | Notes |
|---|
| DMSO | 175 mg/mL (455.28 mM) | Ultrasonic assistance may be required.[2] |
Table 2.2: Recommended Storage Conditions
| Format | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Source:[2]
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound functions as an ADC linker, a critical component that connects a monoclonal antibody to a cytotoxic payload.[2][3] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The linker's role is to remain stable in circulation and then release the cytotoxin upon reaching the target cancer cell.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
A patent has described the use of this linker in the synthesis of novel cyclic dinucleotide derivatives and their corresponding antibody-drug conjugates which possess STING (Stimulator of Interferon Genes) agonist activity.[2][3]
Experimental Protocols
While the precise synthesis of a complete ADC is proprietary and complex, the incorporation of an Fmoc-protected amino acid linker like this compound into a peptide chain follows established principles of Solid-Phase Peptide Synthesis (SPPS). The following is a representative protocol.
Protocol: Incorporation of Linker via Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation : Swell the synthesis resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel. Drain the solvent.[6]
-
Fmoc Deprotection : Remove the Fmoc protecting group from the resin's terminal amino group by treating it with a 20% solution of piperidine (B6355638) in DMF for approximately 20 minutes. This exposes the free amine for coupling.[6]
-
Washing : Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Linker Activation : In a separate vial, dissolve this compound (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the carboxylic acid group of the linker.[6]
-
Coupling Reaction : Add the activated linker solution to the deprotected resin in the reaction vessel. Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion. A ninhydrin (B49086) test can be performed to confirm the absence of free amines.[6]
-
Final Washing : After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), to ensure all unreacted reagents are removed.[6] The resin is now ready for the next step, which could be the coupling of another amino acid or the attachment of a drug payload.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporation.
Biological Context: The STING Signaling Pathway
The reference to STING agonist activity suggests that ADCs synthesized with this linker could be used to deliver immune-stimulating payloads.[2][3] The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. Activating this pathway within the tumor microenvironment is a promising strategy in cancer immunotherapy.
Caption: Simplified overview of the STING signaling pathway.
References
An In-depth Technical Guide to the Synthesis of Fmoc-Protected Glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for Nα-Fmoc-glycine (Fmoc-Gly-OH) and its derivatives, which are fundamental building blocks in solid-phase peptide synthesis (SPPS). The purity of these Fmoc-amino acids is critical for the successful synthesis of high-quality peptides for research, therapeutic, and diagnostic applications.[1] This document details established protocols, presents quantitative data for comparison, and offers visual workflows to aid in the practical application of these methods.
Core Synthesis of Fmoc-Gly-OH
The most prevalent method for the synthesis of Fmoc-Gly-OH is the Schotten-Baumann reaction, which involves the N-acylation of glycine (B1666218).[2] This is typically achieved using one of two primary Fmoc-donating reagents: 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2] Both methods are conducted under alkaline conditions to facilitate the deprotonation of glycine's amino group, thereby enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of the Fmoc reagent.[2]
Synthesis Pathway Overview
The logical flow for the synthesis of Fmoc-Gly-OH, regardless of the specific Fmoc reagent, follows a general sequence of reaction, work-up, and purification.
Caption: Logical Flow of Fmoc-Gly-OH Synthesis.
Quantitative Data Summary
The choice of synthetic route and purification method can impact the overall yield and purity of the final Fmoc-Gly-OH product. The following tables summarize key physicochemical properties and reported yields for Fmoc-glycine and a dipeptide derivative.
Table 1: Physicochemical Properties of Fmoc-Gly-OH
| Property | Value |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)glycine |
| Synonyms | Fmoc-glycine, Fmoc-Gly-OH |
| CAS Number | 29022-11-5 |
| Molecular Formula | C₁₇H₁₅NO₄ |
| Molecular Weight | 297.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 174-175 °C |
| Purity (HPLC) | ≥99.0% |
| Data sourced from BenchChem.[1] |
Table 2: Solubility of Fmoc-Gly-OH
| Solvent | Solubility |
| Dimethylformamide (DMF) | Clearly soluble (25 mmole in 50 ml) |
| Dimethyl Sulfoxide (DMSO) | ≥29.7 mg/mL |
| Data sourced from BenchChem.[1] |
Table 3: Reported Yields for Fmoc-Protected Glycine Derivatives
| Product | Synthesis Method | Reported Yield |
| Fmoc-Gly-Gly-OH | Fmoc-ONSu with Gly-Gly in 10% Na₂CO₃ | 91% |
| Fmoc-Gly-Gly-OH | Fmoc-ONSu with Gly-Gly in 10% Na₂CO₃ | 93% |
| Data sourced from Google Patents.[3] |
Experimental Protocols
The following are detailed protocols for the synthesis of Fmoc-Gly-OH using both Fmoc-Cl and Fmoc-OSu, as well as the synthesis of a dipeptide derivative.
Protocol 1: Synthesis of Fmoc-Gly-OH via Fmoc-Cl
This method is a widely used approach for the Fmoc protection of amino acids.[2]
Materials:
-
Glycine
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Acetone (B3395972) or Dioxane
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Petroleum ether
Procedure:
-
Dissolve 3.0 g of glycine in 115 ml of 10% Na₂CO₃ solution and cool the mixture to between -4 and 0°C in an ice bath.[4]
-
In a separate flask, dissolve 11.2 g of Fmoc-Cl in 35.0 ml of acetone.[4]
-
Add the Fmoc-Cl solution dropwise to the cold glycine solution.[4]
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, followed by stirring at room temperature for 2 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The developing agent can be a mixture of ethanol (B145695) and chloroform (B151607) (1:3 v/v).[4]
-
Once the reaction is complete, pour the mixture into 400 ml of water and extract twice with diethyl ether to remove impurities.[4]
-
Cool the aqueous layer and acidify to a pH of approximately 2 with concentrated HCl, which will cause a large amount of white solid to precipitate.[4]
-
Extract the product three times with 50 ml portions of ethyl acetate.[4]
-
Dry the combined organic extracts over anhydrous magnesium sulfate.[4]
-
Remove the solvent by reduced pressure distillation and precipitate the final product with petroleum ether to yield Fmoc-Gly-OH.[4]
Protocol 2: Synthesis of Fmoc-Gly-OH via Fmoc-OSu
The use of Fmoc-OSu is often preferred as it can be easier to control the reaction conditions and may result in fewer side reactions compared to Fmoc-Cl.[4]
Materials:
-
Glycine
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Add 6-6.5 mmol of glycine and 6.3-6.5 mmol of Fmoc-OSu to 20-30 mL of DMF.[4]
-
Stir the reaction mixture. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, add NaHCO₃ to the mixture.[4]
-
Remove the solvent and any remaining amine compounds.[4]
-
Dry the resulting product in a vacuum oven at 50°C overnight to obtain Fmoc-Gly-OH.[4]
Protocol 3: Synthesis of Fmoc-Gly-Gly-OH
This protocol details the synthesis of the Fmoc-protected dipeptide of glycine.
Materials:
-
Glycylglycine (B550881) (Gly-Gly)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Acetone
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-ONSu/Fmoc-OSu)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve 6.1 g (0.050 mole) of glycylglycine in 63 mL of a 10% sodium carbonate solution, stirring until fully dissolved.[3]
-
While maintaining the temperature at 20°C, slowly add a solution of 16.8 g (0.05 mole) of Fmoc-ONSu dissolved in 60 mL of acetone over a period of 30 minutes.[3]
-
After the addition is complete, continue to stir the reaction mixture at 30°C for 2 hours.[3]
-
Dilute the reaction mixture with approximately 50 mL of water.[3]
-
Extract the aqueous solution with 80 mL of toluene to remove organic impurities.[3]
-
Acidify the remaining aqueous layer to a pH of 2 with concentrated hydrochloric acid, which will precipitate a white solid.[3]
-
Extract the product with 100 mL of ethyl acetate.[3]
-
Wash the organic phase, then concentrate it to remove the ethyl acetate, which will cause the white solid product to separate out.[3]
-
Filter and dry the solid to obtain Fmoc-Gly-Gly-OH. Reported yields for this procedure are between 91% and 93%.[3]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-protected glycine derivatives are extensively used in SPPS. The general workflow involves the iterative deprotection of the Fmoc group from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.
SPPS Workflow for Fmoc-Gly-OH Incorporation
Caption: General workflow for incorporating an Fmoc-Gly-OH residue in SPPS.
The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid to be added to the peptide sequence.[1] The removal of the base-labile Fmoc group is a critical step that exposes the N-terminal amine for the subsequent coupling reaction.[1] This is typically achieved by treating the resin with a solution of piperidine in DMF.[1]
References
The Role of Fmoc-Gly-NH-CH2-O-CH2COOH in Modern Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Gly-NH-CH2-O-CH2COOH, a specialized building block in peptide chemistry, with a primary focus on its application as a linker in the development of Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties, its strategic role in ADC design, relevant experimental protocols, and the broader context of its function in targeted therapeutics.
Core Concepts and Physicochemical Properties
This compound is a heterobifunctional linker molecule. Its structure is designed for stepwise synthesis and subsequent conjugation, featuring three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group on the N-terminus of the glycine (B1666218) residue. This group is fundamental to Fmoc-based Solid-Phase Peptide Synthesis (SPPS), allowing for the controlled, sequential addition of amino acids or other moieties.
-
Glycine (Gly) residue: The simplest amino acid, providing a flexible and hydrophilic spacer within the linker structure. Its achiral nature prevents racemization during coupling reactions. In the context of ADCs, spacers are crucial for overcoming steric hindrance between the antibody and the payload, and they can influence the solubility and pharmacokinetic properties of the conjugate.
-
Amide-ether-acetic acid moiety (-NH-CH2-O-CH2COOH): This part of the molecule provides the second functional handle. The terminal carboxylic acid is available for conjugation to a payload molecule, typically one containing a primary or secondary amine. The ether linkage within this structure is a key feature influencing the linker's stability and potential cleavage mechanism.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 1599440-08-0 |
| Molecular Formula | C₂₀H₂₀N₂O₆ |
| Molecular Weight | 384.38 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95% |
| Storage Conditions | 4°C for short-term, -20°C for long-term storage |
Strategic Role in Antibody-Drug Conjugate (ADC) Chemistry
The primary application of this compound is as a component in the construction of linkers for ADCs. ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker is a critical component that connects the antibody and the payload, and its properties significantly impact the efficacy, safety, and stability of the ADC.
This compound serves as a foundational element for building more complex, often enzyme-cleavable, linkers. For instance, it can be further elongated with a peptide sequence that is a substrate for lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment. A notable example of a similar structural motif is found in the linker for Trastuzumab deruxtecan (B607063) (Enhertu), which incorporates a Gly-Gly-Phe-Gly tetrapeptide sequence.
Proposed Mechanism of Action in an ADC Context
The workflow for an ADC utilizing a linker derived from this compound can be conceptualized as a multi-step process, from synthesis to payload delivery.
Experimental Protocols
The following sections provide generalized, representative protocols for the use of this compound in the synthesis of a drug-linker conjugate and its subsequent attachment to an antibody. These protocols are based on standard methodologies in peptide and ADC chemistry and may require optimization for specific payloads and antibodies.
Synthesis of a Drug-Linker Conjugate
This protocol describes the activation of the carboxylic acid of this compound and its coupling to an amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Activation of the Linker:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.2 equivalents) to the solution and stir at 0°C for 30 minutes, then at room temperature for 4-6 hours.
-
Monitor the formation of the NHS ester by thin-layer chromatography (TLC) or LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and use the filtrate containing the activated linker directly in the next step.
-
-
Coupling to the Payload:
-
Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.
-
Add the solution of the activated linker to the payload solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS until the payload is consumed.
-
-
Purification:
-
Remove the DMF under reduced pressure.
-
Redissolve the crude product in a minimal amount of DCM or a suitable solvent.
-
Purify the Fmoc-protected drug-linker conjugate by flash chromatography or preparative RP-HPLC.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
-
Fmoc Deprotection and Antibody Conjugation
This protocol outlines the removal of the Fmoc group from the drug-linker conjugate and its subsequent conjugation to an antibody.
Materials:
-
Fmoc-protected drug-linker conjugate
-
DMF
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS for activating the linker if it's conjugated to the antibody's lysines. Alternatively, if the antibody has been engineered with a specific conjugation site, a different chemistry may be used.
-
Size-exclusion chromatography (SEC) system (e.g., a desalting column)
-
UV-Vis spectrophotometer
-
SDS-PAGE and/or hydrophobic interaction chromatography (HIC) system
Procedure:
-
Fmoc Deprotection:
-
Dissolve the Fmoc-protected drug-linker conjugate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the deprotection by LC-MS.
-
Precipitate the deprotected drug-linker by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether to remove residual piperidine and dibenzofulvene adducts.
-
Dry the deprotected drug-linker under vacuum.
-
-
Antibody Conjugation (via Lysine residues):
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS.
-
Activate the deprotected drug-linker by dissolving it in an appropriate buffer and adding EDC and Sulfo-NHS.
-
Add the activated drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to antibody) to target a desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Purification and Characterization of the ADC:
-
Remove the excess, unreacted drug-linker by size-exclusion chromatography (e.g., using a PD-10 desalting column).
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average DAR using UV-Vis spectrophotometry (if the drug has a distinct absorbance), HIC, or mass spectrometry (intact mass analysis).
-
Assess the purity and aggregation of the final ADC by SEC and SDS-PAGE.
-
Quantitative Data and Performance Metrics
Comparative Plasma Stability of Different Linker Types
The stability of the linker in systemic circulation is paramount to prevent premature payload release and off-target toxicity. The table below provides a comparison of the plasma stability of common cleavable linker types. An ideal linker based on the this compound scaffold would be engineered to exhibit high plasma stability, similar to modern peptide-based linkers.
| Linker Type | Cleavage Mechanism | Plasma Stability Profile | Key Considerations |
| Hydrazone | pH-sensitive (acid hydrolysis) | Moderate; can be unstable at physiological pH, leading to premature drug release. | Stability is highly dependent on the specific chemical structure. |
| Disulfide | Reduction-sensitive | Variable; susceptible to exchange with serum thiols like albumin, leading to off-target release. | Steric hindrance near the disulfide bond can improve stability. |
| Peptide (e.g., Val-Cit) | Enzyme-sensitive (Cathepsin B) | High; generally stable in plasma but efficiently cleaved in the lysosome. | Dependent on the expression of the target enzyme in tumor cells. |
| β-Glucuronide | Enzyme-sensitive (β-glucuronidase) | High; very stable in plasma. | Relies on the acidic lysosomal environment and enzyme activity. |
Analysis of Drug-to-Antibody Ratio (DAR) and Payload Release
The DAR is a critical quality attribute of an ADC, and its accurate measurement is essential. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for both DAR determination and for quantifying the release of the payload from the ADC.
Methods for Quantitative Analysis:
-
Intact Mass Analysis (LC-MS): The ADC is analyzed under denaturing conditions to determine the mass of the intact antibody with different numbers of drug-linkers attached. This allows for the determination of the distribution of different DAR species.
-
Hydrophobic Interaction Chromatography (HIC): This chromatographic technique separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with higher DARs have longer retention times.
-
Payload Release Assays (LC-MS/MS): To assess linker cleavage, the ADC is incubated in plasma or with specific enzymes. At various time points, the amount of released payload is quantified using a sensitive LC-MS/MS method. This provides data on the linker's stability and cleavage kinetics.
Conclusion
This compound is a versatile building block for the synthesis of advanced linkers used in the development of Antibody-Drug Conjugates. Its structure provides the necessary handles for controlled synthesis and conjugation, incorporating a stable protecting group, a flexible spacer, and a reactive terminus for payload attachment. While this molecule is typically a component of a larger, cleavable linker system, its fundamental design aligns with the stringent requirements for stability, controlled payload release, and biocompatibility that are essential for the development of safe and effective targeted cancer therapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar linker technologies.
Introduction: The Core of Solid-Phase Peptide Synthesis
An In-depth Technical Guide to Fmoc-Protected Amino Acid Linkers
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble polymeric support.[1] This methodology simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. The most prevalent strategy in SPPS utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the growing peptide chain.[2]
Classification of Common Fmoc-Compatible Linkers
The choice of linker is one of the most critical decisions in planning a peptide synthesis, as it defines the final product. Linkers are primarily classified based on the C-terminal functional group they yield upon cleavage.
Linkers for Peptides with a C-Terminal Carboxylic Acid
These linkers establish an ester bond with the first amino acid, which is later cleaved by acidolysis to yield a free carboxylic acid.
-
Wang Resin (p-alkoxybenzyl alcohol linker): This is the most widely used support for the Fmoc-based synthesis of peptide acids.[5][6][7] The p-alkoxybenzyl ester linkage provides good stability to the basic conditions of Fmoc deprotection but is readily cleaved by moderate to strong acid, typically 95% trifluoroacetic acid (TFA).[5] Pre-loaded Wang resins, where the first Fmoc-amino acid is already attached, are commonly used to bypass the potentially problematic initial loading step, which can be prone to side reactions like epimerization.[6][7] However, dipeptides attached to Wang resin, particularly those containing C-terminal Glycine or Proline, are susceptible to diketopiperazine formation during Fmoc deprotection, leading to chain loss.[8]
-
2-Chlorotrityl Chloride (2-CTC) Resin: As a "hyper acid-sensitive" resin, 2-CTC is invaluable for synthesizing peptide acids where minimal acid exposure is desired.[1][9] The steric bulk of the trityl group effectively prevents side reactions like diketopiperazine formation.[8][9] A key advantage is that the first amino acid can be loaded under mild conditions without prior carboxyl group activation, which completely prevents racemization.[8][10] Peptides can be cleaved from 2-CTC resin using very mild acidic conditions (e.g., acetic acid/trifluoroethanol/DCM), which leave side-chain protecting groups intact, making it the resin of choice for producing protected peptide fragments for convergent synthesis.[8][10]
Linkers for Peptides with a C-Terminal Amide
These linkers are designed to release the peptide with a C-terminal primary amide group upon cleavage.
-
Rink Amide Resin: This is the standard support for the routine synthesis of peptide amides via the Fmoc strategy.[8] The linker is stable to the repetitive basic treatments for Fmoc removal but is cleaved by strong acidolysis (e.g., 95% TFA) to yield the desired peptide amide.[1][8] The first Fmoc-amino acid can be attached using standard coupling methods.[8]
-
Sieber Amide Resin: This xanthenyl-based linker is highly acid-labile, making it ideal for the synthesis of fully protected peptide amides.[1][11] The cleavage can be achieved with very dilute TFA (e.g., 1-2% in DCM), which allows the peptide to be released from the resin while preserving acid-sensitive side-chain protecting groups.[8][11][12][13] This feature is particularly useful for preparing fragments intended for further ligation.
Quantitative Data and Cleavage Conditions
The selection of a linker and the corresponding cleavage strategy must be tailored to the specific peptide sequence, particularly the presence of sensitive amino acids like Tryptophan, Methionine, Cysteine, or Tyrosine.[14][15] During acid-mediated cleavage, highly reactive cationic species are generated from the linker and side-chain protecting groups, which can cause unwanted modifications to these nucleophilic residues.[16] To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive ions.[14]
Table 1: Properties of Common Fmoc-SPPS Linkers
| Linker/Resin Type | C-Terminal Product | Typical Loading Range (mmol/g) | Typical Cleavage Conditions |
| Wang | Carboxylic Acid | 0.25 - 0.8[6] | 95% TFA, 1-3 hours[5][14] |
| 2-Chlorotrityl Chloride (2-CTC) | Carboxylic Acid (or Protected Acid) | 0.4 - 1.0[9] | 1-5% TFA in DCM or AcOH/TFE/DCM[10] |
| Rink Amide | Primary Amide | 0.4 - 0.8 | 95% TFA, 1-3 hours[8] |
| Sieber Amide | Primary Amide (or Protected Amide) | 0.15 - 0.9[11] | 1-2% TFA in DCM, 1-2 hours[8][12][13] |
Table 2: Common TFA Cleavage Cocktails
| Reagent Name | Composition (v/v) | Primary Application |
| Standard Cocktail | TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5) | General purpose for most peptide sequences, especially those with Arg(Pbf) and Trp(Boc).[14][16] |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | "Universal" cocktail for complex peptides, especially those with multiple Cys, Met, or Trp residues.[14][16] |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | An "odorless" cocktail useful for peptides with trityl-based side-chain protecting groups.[17] |
Visualization of Workflows and Mechanisms
Visualizing the processes involved in SPPS provides a clearer understanding of the logical and chemical steps.
Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).
Caption: Decision tree for selecting an appropriate SPPS linker.
Caption: Mechanism of peptide cleavage from Wang resin using TFA.
Detailed Experimental Protocols
The following protocols provide standardized procedures for key steps in Fmoc-SPPS. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Loading the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin
This method is preferred for its mild conditions and prevention of racemization.[10][18]
-
Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin in anhydrous dichloromethane (B109758) (DCM, ~10 mL/g) for 30-60 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate flask, dissolve 1.0 to 1.5 equivalents of the desired Fmoc-amino acid (relative to the resin's loading capacity) in a minimal amount of anhydrous DCM. If solubility is an issue, a very small amount of anhydrous N,N-dimethylformamide (DMF) can be added.
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the Fmoc-amino acid solution to the resin. Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) relative to the amino acid. Agitate the mixture gently for 5 minutes.
-
Complete Coupling: Add an additional 1.5 equivalents of DIPEA and continue to agitate the mixture for 60-120 minutes at room temperature.[19]
-
Capping: To cap any unreacted chloride sites, add methanol (B129727) (MeOH, ~2 mL/g of resin) to the reaction vessel and agitate for 30 minutes.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and finally MeOH (3x).
-
Drying: Dry the resin under high vacuum to a constant weight.
Protocol 2: Loading the First Fmoc-Amino Acid onto Wang Resin (DIC/DMAP Method)
This is a common method for esterification, but it carries a risk of racemization, especially for sensitive amino acids.[6][18]
-
Resin Swelling: Swell 1.0 g of Wang resin in anhydrous DMF (~10 mL/g) for 1-2 hours.
-
Activation Mixture: In a separate flask, dissolve 4.0 equivalents of the Fmoc-amino acid (relative to the resin's loading capacity) in anhydrous DMF. Add 4.0 equivalents of 1-hydroxybenzotriazole (B26582) (HOBt) and stir until fully dissolved.
-
Coupling: Add the activation mixture to the swollen resin. Add 4.0 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the slurry.
-
Catalysis: In a separate vial, dissolve 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in a minimal amount of DMF and add it to the reaction vessel.
-
Reaction: Agitate the mixture with a mechanical shaker for 4-12 hours at room temperature.[18]
-
Capping (Optional but Recommended): To cap unreacted hydroxyl groups, drain the solution and add a solution of acetic anhydride (B1165640) (2 eq.) and DIPEA (2 eq.) in DCM. Agitate for 30 minutes.
-
Washing: Drain the capping mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under high vacuum.
Protocol 3: General Procedure for Peptide Cleavage from Resin
This protocol describes a standard procedure using a TFA-based cocktail. The exact composition of the cocktail should be chosen based on the peptide sequence (see Table 2).
-
Resin Preparation: Place the dry peptide-resin (~100 mg) in a reaction vessel. If the N-terminal Fmoc group is still present, remove it by treating with 20% piperidine in DMF for 20 minutes, followed by thorough washing with DMF and DCM.[16]
-
Swelling: Wash and swell the resin with DCM (3 x 1 mL) for 10-20 minutes.[15] Drain the solvent.
-
Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin (~2 mL per 100 mg of resin).[20] Gently agitate the mixture at room temperature for 2-3 hours.[15][20]
-
Peptide Collection: Filter the cleavage mixture through a sintered glass funnel into a clean collection tube (e.g., a 15 mL centrifuge tube). Wash the resin twice with a small amount of fresh TFA (~0.5 mL each) and combine the filtrates.[15]
-
Peptide Precipitation: In a larger centrifuge tube (e.g., 50 mL), add cold diethyl ether (~10 times the volume of the collected TFA filtrate).[15] Slowly add the TFA/peptide solution dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide product, which can then be purified by HPLC.[15]
References
- 1. biosynth.com [biosynth.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. youtube.com [youtube.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. Fmoc SPPS Linkers [sigmaaldrich.com]
- 9. chempep.com [chempep.com]
- 10. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resins with Sieber Amide (Xanthenyl) Linker [rapp-polymere.com]
- 12. Bachem Xanthenyl linker resin (200-400 mesh, 0.4-0.7 mmol/g), Quantity: | Fisher Scientific [fishersci.com]
- 13. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. peptide.com [peptide.com]
- 18. peptideweb.com [peptideweb.com]
- 19. peptide.com [peptide.com]
- 20. benchchem.com [benchchem.com]
A Technical Guide to Fmoc-Gly-NH-CH2-O-CH2COOH for Antibody-Drug Conjugate Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation and facilitate the efficient release of the payload at the tumor site. This technical guide focuses on Fmoc-Gly-NH-CH2-O-CH2COOH , a hydrophilic linker precursor increasingly utilized in the synthesis of next-generation ADCs. Its structure, featuring a glycine (B1666218) spacer and a hydrophilic ether motif, offers favorable properties for ADC development, including improved solubility and pharmacokinetics. This document provides an in-depth overview of its chemical properties, a detailed synthesis workflow, and its application in the construction of ADCs, with a particular focus on its use with STING (Stimulator of Interferon Genes) agonist payloads as described in recent patent literature.
Core Properties of this compound
This compound is a key building block in the assembly of complex ADC linkers. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the glycine nitrogen allows for its seamless integration into standard solid-phase or solution-phase peptide synthesis workflows. The free carboxylic acid provides a reactive handle for conjugation to a payload molecule.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O₆ | [1] |
| Molecular Weight | 384.38 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO (up to 175 mg/mL with sonication) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1][3] |
Synthesis and Application in ADC Linker Construction
The primary application of this compound is as a foundational element in the synthesis of more complex linker-payload conjugates. A key example of its use is detailed in patent literature, specifically WO2020050406A1, which describes the development of novel ADCs carrying STING agonist payloads.[1][3] The following sections outline the general experimental workflow for synthesizing a complete drug-linker construct using this molecule and its subsequent conjugation to an antibody.
Experimental Workflow for Drug-Linker Synthesis
The following diagram illustrates a typical workflow for the synthesis of a drug-linker conjugate utilizing this compound.
Detailed Experimental Protocol: Synthesis of a Drug-Linker Conjugate
The following protocol is a generalized representation based on standard peptide coupling and deprotection techniques, adaptable for the specific payload.
1. Activation and Coupling to Payload:
-
Dissolve this compound (1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate vessel, dissolve the payload containing a free amine group (1.0 equivalent) in anhydrous DMF.
-
Add the activated linker solution to the payload solution and stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent. The crude product is then purified by flash chromatography.
2. Fmoc Deprotection:
-
Dissolve the purified Fmoc-protected drug-linker conjugate in a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure. The resulting residue, the deprotected drug-linker with a free amine, can be purified by reverse-phase HPLC.
3. Elongation with Additional Linker Components (if necessary):
-
The deprotected drug-linker can be further elongated by standard peptide coupling procedures. For instance, a self-immolative spacer like PABC (p-aminobenzyl carbamate) connected to a cleavable peptide (e.g., Val-Cit) can be introduced.
-
This involves coupling the Fmoc-protected peptide-spacer unit to the free amine of the drug-linker intermediate, followed by another Fmoc deprotection step.
Overall ADC Synthesis Workflow
The final step is the conjugation of the complete drug-linker to the monoclonal antibody. This typically involves the activation of the linker's terminal functional group (often a carboxylic acid is converted to an NHS ester or another reactive species) and subsequent reaction with nucleophilic residues (like lysine) on the antibody surface.
Detailed Experimental Protocol: Antibody Conjugation
1. Antibody Preparation:
-
The monoclonal antibody is prepared in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4) at a specific concentration (e.g., 5-10 mg/mL).
2. Linker-Payload Activation and Conjugation:
-
The purified drug-linker construct, which has a terminal functional group for antibody conjugation (e.g., an NHS ester), is dissolved in a co-solvent like DMSO.
-
The activated drug-linker is added to the antibody solution in a controlled molar excess to achieve the desired drug-to-antibody ratio (DAR).
-
The reaction is allowed to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours).
3. Purification of the ADC:
-
The resulting ADC is purified to remove unconjugated drug-linker and other impurities. Size-exclusion chromatography (SEC) is a common method for this purpose.
-
The purified ADC is then characterized for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Logical Relationship in ADC Mechanism of Action
The ultimate goal of an ADC is the targeted delivery of a payload to cancer cells. The following diagram illustrates the logical sequence of events from administration to payload release.
Quantitative Data and Performance
While specific quantitative data for ADCs using this compound is often proprietary and found within patent examples, the use of such hydrophilic linkers generally aims to achieve the following:
| Parameter | Typical Goal/Observation |
| Drug-to-Antibody Ratio (DAR) | Controlled, with a target of 2, 4, or 8 depending on the conjugation strategy. |
| Reaction Yield (Conjugation) | >90% conjugation efficiency. |
| Purity (Post-Purification) | >95% monomeric ADC. |
| In Vitro Stability (Plasma) | Minimal payload release over several days. |
| In Vitro Potency (Cell Lines) | Potent cytotoxicity in antigen-positive cells and significantly lower toxicity in antigen-negative cells. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced ADC linkers. Its hydrophilic nature and compatibility with standard synthesis methodologies make it an attractive choice for developing ADCs with improved physicochemical and pharmacological properties. The workflows and protocols outlined in this guide provide a framework for the rational design and synthesis of novel ADCs incorporating this promising linker component. As the field of ADCs continues to evolve, the strategic use of well-designed linkers will remain a cornerstone of developing safer and more effective cancer therapeutics.
References
A Deep Dive into Hydrophilic Spacers in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the use of spacers or linkers to connect different molecular entities is a critical design element. Among these, hydrophilic spacers have emerged as indispensable tools for enhancing the physicochemical and pharmacokinetic properties of peptides and their conjugates. This in-depth technical guide explores the core principles of hydrophilic spacers, their diverse types, mechanisms of action, and practical applications in modern peptide chemistry.
The Crucial Role of Hydrophilic Spacers
Hydrophilic spacers are molecular bridges incorporated into peptide structures to impart favorable characteristics that are often essential for therapeutic efficacy and practical handling. Their primary functions include:
-
Improving Solubility: Many therapeutic peptides and conjugated payloads (e.g., small molecule drugs) are hydrophobic, leading to poor solubility in aqueous environments and a tendency to aggregate. Hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can significantly increase the overall hydrophilicity of the molecule, improving its solubility and preventing aggregation.[1][2]
-
Enhancing Bioavailability and Stability: By increasing a peptide's hydrodynamic size and creating a protective hydration shell, hydrophilic spacers can shield it from proteolytic degradation and reduce renal clearance.[3] This leads to a longer circulation half-life and improved bioavailability in vivo.[2]
-
Reducing Immunogenicity: The hydrophilic shield created by spacers like PEG can mask antigenic epitopes on the peptide or conjugated molecule, reducing the likelihood of an immune response.[3]
-
Optimizing Spatial Orientation: Spacers provide distance between a peptide and its conjugate (e.g., a drug, a fluorescent label, or another peptide), which can be crucial for maintaining the biological activity of both moieties by minimizing steric hindrance.
Types of Hydrophilic Spacers
A variety of hydrophilic spacers are available, each with unique properties and applications. The most common classes are Polyethylene Glycol (PEG)-based, amino acid-based, and carbohydrate-based spacers.
Polyethylene Glycol (PEG)-Based Spacers
PEG is a highly versatile and widely used hydrophilic polymer in bioconjugation.[2] It consists of repeating ethylene (B1197577) glycol units (-CH2-CH2-O-). PEG spacers can be of varying lengths, offering precise control over the spacing and physicochemical properties of the final conjugate.
Table 1: Physicochemical Properties of Representative PEG-Based Spacers
| Spacer Type | Structure | Key Physicochemical Properties | Common Applications |
| Short-chain PEG | H-(O-CH₂-CH₂)n-OH (n=2-12) | - Highly hydrophilic- Flexible- Monodisperse (defined length) | - Improving solubility of small peptides- Linkers in peptide-drug conjugates (PDCs) and PROTACs |
| Long-chain PEG | H-(O-CH₂-CH₂)n-OH (n > 12) | - Substantially increases hydrodynamic volume- Can be polydisperse (mixture of lengths) | - Prolonging plasma half-life of therapeutic proteins and peptides |
| Branched PEG | Forked or multi-arm PEG structures | - Offers a more compact structure with a larger hydrodynamic radius compared to linear PEG of the same molecular weight | - Further reduction of immunogenicity and enhanced stability |
Amino Acid-Based Spacers
Short sequences of hydrophilic amino acids can serve as effective and biocompatible spacers. These spacers are particularly advantageous as they can be incorporated directly into the peptide sequence during standard solid-phase peptide synthesis (SPPS).
Table 2: Properties of Common Hydrophilic Amino Acid-Based Spacers
| Spacer Sequence | Key Physicochemical Properties | Common Applications |
| Glycine-Serine (Gly-Ser) Repeats | - Flexible due to the small size of Glycine- Hydrophilic due to the hydroxyl group of Serine- Can form hydrogen bonds with water | - Flexible linkers in fusion proteins- Enhancing solubility of hydrophobic peptide segments |
| Poly-Glutamic Acid (Poly-Glu) or Poly-Aspartic Acid (Poly-Asp) | - Negatively charged at physiological pH, significantly increasing hydrophilicity | - Improving solubility and reducing non-specific binding- Used in drug delivery systems |
| Poly-Lysine (Poly-Lys) or Poly-Arginine (Poly-Arg) | - Positively charged at physiological pH, enhancing water solubility | - Can facilitate cell penetration (as Cell-Penetrating Peptides)- Used in gene delivery applications |
A hydrophobicity index can be a useful tool for selecting appropriate amino acids for a spacer, with lower values indicating greater hydrophilicity.[4]
Carbohydrate-Based Spacers
Carbohydrates, or glycans, are inherently hydrophilic and can be used to create spacers with unique properties. Glycosylation can improve a peptide's solubility, stability, and in vivo half-life.[5]
Table 3: Characteristics of Carbohydrate-Based Spacers
| Spacer Type | Linkage to Peptide | Key Physicochemical Properties | Common Applications |
| O-linked Glycans | Attached to the hydroxyl group of Serine or Threonine | - Can be simple or complex branched structures- Sialic acid-terminated glycans can further increase hydrophilicity and stability | - Modulating protein folding and stability- Enhancing the therapeutic properties of peptide drugs |
| N-linked Glycans | Attached to the amide nitrogen of Asparagine | - Typically larger and more complex than O-linked glycans | - Crucial for the proper folding and function of many glycoproteins- Used in the development of glycoprotein (B1211001) therapeutics |
Experimental Protocols
The incorporation of hydrophilic spacers into peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). The following sections provide detailed methodologies for incorporating the different types of hydrophilic spacers.
Protocol for Incorporating PEG Spacers via SPPS
This protocol outlines the manual Fmoc-based SPPS for incorporating a PEG spacer onto a resin-bound peptide.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-PEG-acid (e.g., Fmoc-NH-(PEG)n-COOH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
PEG Spacer Coupling:
-
In a separate vial, dissolve the Fmoc-PEG-acid (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate.
-
Add the activated PEG spacer solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. A ninhydrin (B49086) test can be performed to monitor the completion of the coupling reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x).
-
Chain Elongation (Optional): If additional amino acids are to be added after the PEG spacer, repeat the Fmoc deprotection (Step 2) and standard amino acid coupling steps.
-
Final Deprotection: Perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol for Incorporating Amino Acid-Based Spacers in SPPS
The incorporation of amino acid-based spacers follows the standard SPPS protocol. The desired hydrophilic amino acids (e.g., Glycine, Serine) are added sequentially to the growing peptide chain.
Procedure:
-
Follow the standard Fmoc-SPPS cycle of deprotection and coupling as described in the PEG spacer protocol.
-
For each amino acid in the spacer sequence (e.g., -Gly-Ser-Gly-Ser-), perform a coupling step using the corresponding Fmoc-protected amino acid.
-
Example Coupling Step for Glycine:
-
After deprotecting the N-terminus of the resin-bound peptide, add a solution of Fmoc-Gly-OH (3 eq.), a coupling agent like HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Wash the resin thoroughly.
-
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the spacer sequence.
Methodology for Site-Specific Glycosylation of Peptides
Chemical glycosylation of peptides is a more complex process that often involves the synthesis of glycosylated amino acid building blocks, which are then incorporated during SPPS.[6]
General Strategy:
-
Synthesis of Glycosylated Amino Acid Building Block:
-
A protected amino acid (e.g., Fmoc-Asp-OtBu, Fmoc-Ser-OtBu, or Fmoc-Thr-OtBu) is chemically glycosylated with a protected carbohydrate moiety. This is a multi-step organic synthesis process.
-
The resulting glycosylated amino acid is then fully protected for use in SPPS.
-
-
Incorporation into SPPS:
-
The synthesized glycosylated amino acid building block is used in the SPPS workflow just like any other modified amino acid.
-
The coupling conditions may need to be optimized to accommodate the steric bulk of the glycan.
-
-
Deprotection and Cleavage:
-
After peptide assembly, a global deprotection step is required to remove protecting groups from both the peptide side chains and the carbohydrate hydroxyl groups. This often requires specific cleavage cocktails and conditions.
-
A chemoenzymatic approach can also be used, where a peptide with a suitable acceptor amino acid is synthesized first and then glycosylated using a specific glycosyltransferase enzyme.[7]
Visualizing Workflows and Pathways
Graphviz diagrams can effectively illustrate the complex processes where hydrophilic spacers play a critical role.
Experimental Workflow: PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Hydrophilic linkers are often crucial for the solubility and cell permeability of PROTACs.
Caption: Workflow of PROTAC-mediated protein degradation.
Signaling Pathway: Mechanism of Action of a HER2-Targeted Antibody-Drug Conjugate (ADC)
Hydrophilic linkers are critical in ADCs to ensure stability in circulation and efficient delivery of the cytotoxic payload to tumor cells. This diagram illustrates the mechanism of an ADC targeting the HER2 receptor, a key player in some breast cancers.
Caption: HER2 signaling and the mechanism of a HER2-targeted ADC.
Conclusion
Hydrophilic spacers are a cornerstone of modern peptide and protein engineering, offering rational solutions to challenges of solubility, stability, and bioavailability. The choice of spacer—whether PEG-based, amino acid-based, or carbohydrate-based—depends on the specific application and the desired properties of the final molecule. As drug development continues to advance towards more complex and targeted therapies like ADCs and PROTACs, the strategic use of hydrophilic spacers will undoubtedly play an increasingly vital role in translating promising research into effective clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]
- 5. Glycans to improve efficacy and solubility of protein aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-Gly-NH-CH2-O-CH2COOH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-NH-CH₂-O-CH₂COOH is a specialized linker designed for Solid-Phase Peptide Synthesis (SPPS) to produce C-terminal glycine (B1666218) peptide amides. The pre-attached Fmoc-protected glycine residue simplifies the initial stages of peptide synthesis. The linker's core structure is based on a hydroxymethyl-phenoxyacetic acid (HMPA) moiety, which allows for acid-labile cleavage of the final peptide amide from the solid support. This application note provides a comprehensive protocol for the use of this linker in Fmoc-SPPS, from resin loading to final peptide cleavage and purification.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis of a model peptide using Fmoc-Gly-NH-CH₂-O-CH₂COOH. These values are illustrative and may vary depending on the specific peptide sequence, resin, and reagents used.
Table 1: Resin Loading and Linker Attachment
| Parameter | Value/Description |
| Resin Type | Amino-functionalized resin (e.g., Rink Amide AM, MBHA) |
| Initial Resin Loading | 0.5 - 1.0 mmol/g |
| Fmoc-Gly-NH-CH₂-O-CH₂COOH | 2.0 - 3.0 equivalents (relative to resin functionalization) |
| Coupling Reagent (e.g., HATU) | 1.95 equivalents |
| Base (e.g., DIPEA) | 4.0 equivalents |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | Room Temperature |
| Typical Loading Efficiency | >95% |
Table 2: Peptide Elongation (per cycle)
| Parameter | Value/Description |
| Fmoc Deprotection Reagent | 20% Piperidine (B6355638) in DMF |
| Deprotection Time | 2 x 10 minutes |
| Fmoc-Amino Acid | 3.0 - 5.0 equivalents |
| Coupling Reagent (e.g., HBTU/HOBt) | 2.9 equivalents |
| Base (e.g., DIPEA) | 6.0 equivalents |
| Coupling Time | 1 - 2 hours |
| Typical Coupling Efficiency | >99% |
Table 3: Peptide Cleavage and Deprotection
| Parameter | Value/Description |
| Cleavage Reagent | Trifluoroacetic acid (TFA) |
| Scavengers | Dependent on peptide sequence (see protocol) |
| Cleavage Cocktail (Standard) | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) |
| Cleavage Time | 2 - 3 hours |
| Reaction Temperature | Room Temperature |
| Typical Crude Peptide Purity | 70 - 90% (sequence dependent) |
| Typical Yield | 60 - 80% (sequence dependent) |
Experimental Protocols
Protocol 1: Attachment of Fmoc-Gly-NH-CH₂-O-CH₂COOH to Amino-Functionalized Resin
This protocol describes the coupling of the linker to a resin bearing free amino groups, such as Rink Amide or MBHA resin.
Materials:
-
Amino-functionalized resin (e.g., Rink Amide AM, 100-200 mesh)
-
Fmoc-Gly-NH-CH₂-O-CH₂COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the amino-functionalized resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Resin Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Linker Activation: In a separate vial, dissolve Fmoc-Gly-NH-CH₂-O-CH₂COOH (2.5 eq.), HATU (2.45 eq.), and DIPEA (5.0 eq.) in DMF. Allow the solution to pre-activate for 5 minutes.
-
Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times) and DCM (5 times).
-
Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
-
Final Wash and Drying: Wash the resin with DCM (3 times) and methanol (3 times). Dry the resin under vacuum to a constant weight.
Caption: Workflow for linker attachment to the resin.
Protocol 2: Peptide Chain Elongation (Fmoc-SPPS)
This protocol outlines a standard cycle for the addition of Fmoc-protected amino acids to the resin-bound glycine.
Materials:
-
Fmoc-Gly-NH-CH₂-O-CH₂COOH loaded resin
-
Fmoc-protected amino acids
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
DIPEA
-
DMF, DCM
Procedure (per cycle):
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 10 minutes.
-
Drain and repeat the treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Caption: Iterative cycle for peptide chain elongation.
Protocol 3: Cleavage of Peptide Amide from the Resin
This protocol describes the final cleavage of the peptide amide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))
-
Cold diethyl ether
-
DCM
Procedure:
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the deprotection protocol described in Protocol 2.
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM (5 times) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail based on the amino acid composition of the peptide.
-
Standard Cocktail (for peptides without sensitive residues like Cys, Met, Trp): 95% TFA, 2.5% H₂O, 2.5% TIS.
-
Reagent K (for peptides with sensitive residues): 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT. CAUTION: Prepare and perform cleavage in a well-ventilated fume hood.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate the mixture gently for 2-3 hours at room temperature.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate into a clean tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for peptide cleavage and purification.
Application Notes and Protocols for the Coupling of Fmoc-Gly-NH-CH2-O-CH2COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fmoc-Gly-NH-CH2-O-CH2COOH is a hydrophilic linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs). The molecule incorporates an Fmoc-protected glycine (B1666218) residue, providing a handle for further peptide elongation or for conjugation to a payload, and a carboxylic acid for coupling to an amine-containing molecule, such as a cytotoxic drug. The selection of appropriate coupling conditions is critical for achieving high yield and purity of the resulting drug-linker conjugate, which is a key intermediate in the manufacturing of ADCs. These application notes provide an overview of the common coupling conditions and detailed protocols for the use of this compound.
Core Concepts in Coupling Chemistry
The formation of an amide bond between the carboxylic acid of this compound and an amine-containing payload requires the activation of the carboxyl group. This is typically achieved using a coupling reagent. The choice of coupling reagent, base, and solvent can significantly impact the reaction efficiency, time, and the purity of the final product.
Key Components of the Coupling Reaction:
-
This compound: The linker to be activated.
-
Amine-containing Payload: The cytotoxic drug or molecule to be conjugated to the linker.
-
Coupling Reagent: Activates the carboxylic acid to facilitate nucleophilic attack by the amine.
-
Base: Typically a non-nucleophilic organic base to neutralize the acidic environment and facilitate the reaction.
-
Solvent: A polar aprotic solvent to dissolve the reactants.
Data Presentation: Comparison of Common Coupling Reagents
While direct experimental comparative data for this compound is not extensively published, the following table summarizes the expected performance of common coupling reagents based on their known reactivity and efficiency in similar peptide coupling reactions.[1][2][3] This data is intended to be illustrative to guide reagent selection.
| Coupling Reagent | Reagent Type | Typical Reaction Time | Expected Yield | Expected Purity | Key Considerations |
| HATU | Uronium/Aminium Salt | 15 - 60 minutes | >95% | >98% | Highly efficient and fast, especially for difficult couplings. Low risk of racemization.[3] |
| HBTU | Uronium/Aminium Salt | 30 - 90 minutes | 90 - 95% | >95% | A reliable and commonly used reagent, slightly less reactive than HATU.[2] |
| HCTU | Uronium/Aminium Salt | 15 - 60 minutes | >95% | >98% | Similar in performance to HATU, often more cost-effective.[1] |
| PyBOP | Phosphonium (B103445) Salt | 30 - 120 minutes | 90 - 95% | >95% | Good for avoiding guanidinylation side reactions. Byproducts can be easier to remove.[1] |
| DIC/Oxyma | Carbodiimide/Additive | 1 - 4 hours | 85 - 95% | ~95% | Cost-effective option. Oxyma Pure is a good alternative to HOBt to minimize side reactions. |
Experimental Protocols
The following protocols describe the general procedure for coupling this compound to an amine-containing payload in a solution-phase reaction.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high efficiency and speed.
Materials:
-
This compound
-
Amine-containing payload
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.0 equivalent) to the solution and stir for 1-2 minutes for pre-activation.
-
Add the amine-containing payload (1.0 equivalent) to the reaction mixture.
-
Add DIPEA (2.0 equivalents) dropwise to the stirring solution.
-
Allow the reaction to proceed at room temperature for 15-60 minutes.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction (e.g., by adding water) and proceed with standard workup and purification procedures.
Protocol 2: Coupling using DIC/Oxyma
This protocol provides a cost-effective alternative to uronium/aminium and phosphonium salt reagents.
Materials:
-
This compound
-
Amine-containing payload
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) and Oxyma Pure (1.0 equivalent) in anhydrous DMF.
-
Add DIC (1.1 equivalents) to the solution and stir for 5-10 minutes to allow for the formation of the active ester.
-
Add the amine-containing payload (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct and proceed with standard workup and purification of the filtrate.
Protocol 3: Fmoc Deprotection of the Drug-Linker Conjugate
After successful coupling, the Fmoc group can be removed to liberate the amine for subsequent conjugation to an antibody.
Materials:
-
Fmoc-protected drug-linker conjugate
-
20% Piperidine (B6355638) in DMF solution
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel and magnetic stirrer
Procedure:
-
Dissolve the Fmoc-protected drug-linker conjugate in DMF.
-
Add the 20% piperidine in DMF solution to the dissolved conjugate.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by an appropriate method (e.g., TLC or LC-MS), observing the disappearance of the Fmoc-protected starting material.
-
Once the reaction is complete, remove the solvent and excess piperidine under vacuum to yield the deprotected drug-linker conjugate.
Mandatory Visualizations
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: General mechanism of amide bond formation using a coupling reagent.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Gly-NH-CH2-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-NH-CH2-O-CH2COOH is a specialized linker molecule utilized in solid-phase peptide synthesis (SPPS), particularly in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs). This linker incorporates a glycine (B1666218) residue, providing flexibility, and an ether-based spacer terminating in a carboxylic acid. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group allows for its seamless integration into standard Fmoc-based SPPS protocols.
These application notes provide a comprehensive guide to the use of this compound in SPPS, from initial resin loading to the final cleavage of the synthesized peptide. The protocols are based on established Fmoc chemistry principles and are designed to be adaptable to various peptide sequences and laboratory setups.
Data Presentation
The successful incorporation of the linker and subsequent amino acids is critical for the overall yield and purity of the final product. The following tables summarize key quantitative parameters for the use of this compound in SPPS.
| Parameter | Value/Description |
| Resin Type | Rink Amide Resin (for C-terminal amides) |
| Initial Resin Loading | 0.3 - 0.8 mmol/g |
| Linker | This compound |
| Coupling Reagents | HBTU/HOBt or HATU/HOAt with DIPEA |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O |
| Expected Loading Efficiency | > 95% (typical for similar linkers) |
| Table 1: Key Parameters for SPPS with this compound. |
| Reagent | Equivalents (relative to resin loading) |
| This compound | 2 - 5 |
| HBTU/HATU | 1.9 - 4.5 |
| HOBt/HOAt | 2 - 5 |
| DIPEA | 4 - 10 |
| Piperidine (in DMF) | 20% (v/v) |
| TFA (in cleavage cocktail) | 95% (v/v) |
| TIS (in cleavage cocktail) | 2.5% (v/v) |
| H₂O (in cleavage cocktail) | 2.5% (v/v) |
| Table 2: Recommended Reagent Stoichiometry. |
Experimental Protocols
Protocol 1: Resin Preparation and Linker Loading
This protocol describes the initial loading of this compound onto an amine-functionalized resin, such as Rink Amide resin.
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in a fritted reaction vessel.
-
Add sufficient N,N-Dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
-
Initial Fmoc Deprotection (if applicable):
-
If the Rink Amide resin is supplied with an Fmoc-protected amine, it must be deprotected.
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Linker Activation and Coupling:
-
In a separate vial, dissolve this compound (2-5 equivalents relative to resin loading) and an equivalent amount of HOBt or HOAt in DMF.
-
Add HBTU or HATU (0.95 equivalents relative to the linker) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2-4 equivalents relative to the linker) to the activation mixture and allow it to pre-activate for 1-5 minutes.
-
Drain the DMF from the deprotected resin and add the activated linker solution.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin sequentially with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
-
-
Optional: Capping of Unreacted Sites:
-
To block any unreacted amine groups on the resin, a capping step can be performed.
-
Prepare a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin as described in step 4.
-
-
Loading Determination (Optional but Recommended):
-
Dry a small, accurately weighed sample of the resin under vacuum.
-
Treat the dried resin with a known volume of 20% piperidine in DMF to cleave the Fmoc group.
-
Measure the absorbance of the resulting solution containing the dibenzofulvene-piperidine adduct at 301 nm.
-
Calculate the loading capacity using the Beer-Lambert law. The molar extinction coefficient (ε) for the adduct is typically 7800 M⁻¹cm⁻¹.
-
Protocol 2: Standard SPPS Cycle for Peptide Chain Elongation
This cyclical protocol is repeated for each amino acid to be added to the peptide chain.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin-bound peptide.
-
Agitate for 5 minutes, drain, and add a fresh portion of the deprotection solution.
-
Agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, activate the next Fmoc-protected amino acid (3-5 equivalents) using your chosen coupling reagents (e.g., HBTU/HOBt/DIPEA in DMF) as described in Protocol 1, step 3.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Monitoring the Coupling Reaction (Optional):
-
Perform a qualitative colorimetric test (e.g., Kaiser or TNBS test) on a small sample of the resin beads to check for the presence of free primary amines. A negative result indicates a complete coupling reaction. If the test is positive, the coupling step should be repeated.
-
Protocol 3: Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes acid-labile side-chain protecting groups.
-
Final Fmoc Deprotection:
-
Perform the Fmoc deprotection step as described in Protocol 2 to remove the Fmoc group from the N-terminal amino acid.
-
-
Resin Washing and Drying:
-
Wash the deprotected peptide-resin sequentially with DMF, DCM, and Methanol.
-
Dry the resin thoroughly under vacuum for at least 4 hours.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin, collecting the filtrate in a clean tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate) with gentle stirring.
-
A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Pellet the peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and dissolved protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry.
-
Visualizations
Caption: Overall workflow for solid-phase peptide synthesis using this compound.
Caption: Detailed workflow for loading the linker onto the resin.
Caption: The cyclical nature of the Fmoc-SPPS elongation process.
Applications of Fmoc-Gly-NH-CH2-O-CH2COOH in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-NH-CH2-O-CH2COOH is a heterobifunctional linker molecule with significant applications in the field of drug discovery, particularly in the development of Antibody-Drug Conjugates (ADCs). This linker incorporates several key features: a 9-fluorenylmethoxycarbonyl (Fmoc) protected amine, a glycine (B1666218) residue, and a flexible ether-containing spacer terminating in a carboxylic acid. This unique structure allows for the sequential and controlled conjugation of a cytotoxic payload and a monoclonal antibody, creating a targeted therapeutic agent.
The Fmoc protecting group provides a stable handle that can be selectively removed under mild basic conditions, enabling the attachment of the linker-payload construct to the antibody as a final step. The glycine residue offers a simple, non-chiral spacer, while the hydrophilic ether motif can improve the solubility and pharmacokinetic properties of the resulting ADC. The terminal carboxylic acid serves as a versatile attachment point for amine-containing payloads. This application note provides a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols and a summary of relevant performance data from structurally similar linkers.
Core Applications in Drug Discovery
The primary application of this compound is as a cleavable linker in the synthesis of Antibody-Drug Conjugates. Its structure is analogous to portions of linkers used in clinically evaluated and approved ADCs, such as the tetrapeptide linker in Trastuzumab Deruxtecan, which features a Gly-Gly-Phe-Gly sequence attached to a similar self-immolative moiety.[1] The ether linkage in proximity to an amide bond suggests a potential for enzymatic or hydrolytic cleavage within the lysosomal compartment of cancer cells, leading to the release of the cytotoxic payload.
Key Advantages:
-
Controlled Synthesis: The Fmoc group allows for a modular and controlled synthetic approach.
-
Improved Solubility: The hydrophilic ether component can help to mitigate aggregation and improve the solubility of the final ADC, which is often a challenge with hydrophobic payloads.[2]
-
Versatility: The terminal carboxylic acid can be conjugated to a variety of amine-containing payloads.
Data Presentation: Performance of Structurally Related ADC Linkers
Table 1: In Vitro Stability and Cleavage of ADC Linkers in Human Liver Lysosomes
| Linker Type (Payload) | Linker Sequence | Cleavage after 24h (%) | Reference |
| Peptide Linker (Vedotin) | Val-Cit | ~100% | [1] |
| Peptide Linker (Tesirine) | Val-Ala | ~100% | [1] |
| Peptide Linker (Deruxtecan) | Gly-Gly-Phe-Gly | ~100% (slower rate than Val-Cit) | [1] |
| Non-cleavable (Mafodotin) | N/A | No proteolytic cleavage | [1] |
This data highlights that peptide-based linkers, including those with glycine, are efficiently cleaved in lysosomal fractions, a prerequisite for payload release.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Target | Linker Type | IC50 (pmol/L) | Reference |
| Sulfatase-linker ADC | HER2+ cells | Sulfatase-cleavable | 61 and 111 | [3] |
| Val-Ala linker ADC | HER2+ cells | Peptide (Val-Ala) | 92 | [3] |
| Non-cleavable ADC | HER2+ cells | Non-cleavable | 609 | [3] |
This table demonstrates that the choice of a cleavable linker can significantly impact the in vitro potency of an ADC.
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using this compound. These protocols are intended as a starting point and may require optimization for specific payloads and antibodies.
Protocol 1: Conjugation of Payload to this compound
This protocol describes the coupling of an amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) to the carboxylic acid terminus of the linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dipeisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of the Linker:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Coupling to the Payload:
-
In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the payload solution to act as a base.
-
Slowly add the activated linker solution to the payload solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by LC-MS until the starting materials are consumed.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude Fmoc-protected drug-linker conjugate by RP-HPLC.
-
Characterize the purified product by mass spectrometry to confirm its identity.
-
Protocol 2: Fmoc Deprotection of the Drug-Linker Conjugate
This protocol outlines the removal of the Fmoc protecting group to reveal the terminal amine for subsequent antibody conjugation.
Materials:
-
Fmoc-protected drug-linker conjugate
-
Anhydrous DMF
-
Cold diethyl ether
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Dissolve the Fmoc-protected drug-linker conjugate in anhydrous DMF to a concentration of 10-20 mg/mL.[4]
-
Add piperidine to the solution to a final concentration of 20% (v/v).[4]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[4]
-
Monitor the deprotection by RP-HPLC, observing the disappearance of the starting material and the appearance of the deprotected product.[4]
-
Concentrate the reaction mixture under reduced pressure.[4]
-
Precipitate the deprotected drug-linker by adding the concentrated residue to cold diethyl ether.[4]
-
Centrifuge the mixture, decant the ether, and wash the pellet with cold diethyl ether twice more.[4]
-
Dry the deprotected product under vacuum.
-
Confirm the removal of the Fmoc group (mass difference of 222.2 Da) by mass spectrometry and assess purity by RP-HPLC.[4]
Protocol 3: Conjugation of the Drug-Linker to a Monoclonal Antibody
This protocol describes the conjugation of the deprotected drug-linker to a monoclonal antibody. This example assumes the use of a maleimide-functionalized linker for conjugation to reduced cysteine residues on the antibody. Therefore, an additional step to add a maleimide (B117702) group to the deprotected linker is included.
Materials:
-
Deprotected drug-linker conjugate
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar maleimide-containing crosslinker
-
Monoclonal antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA, pH 7.4)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Functionalization of the Drug-Linker with a Maleimide Group:
-
Dissolve the deprotected drug-linker (1 equivalent) in anhydrous DMF.
-
Add SMCC (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir at room temperature for 2-4 hours.
-
Purify the maleimide-functionalized drug-linker by RP-HPLC.
-
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the final drug-to-antibody ratio (DAR) and needs to be optimized.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column, exchanging the antibody into fresh conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized drug-linker in a co-solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.
-
Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.
-
Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).
-
Collect and pool the fractions corresponding to the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis at 280 nm).
-
Calculate the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation state of the ADC by SEC.
-
Visualizations
Signaling Pathway: ADC Internalization and Payload Release
Caption: Receptor-mediated endocytosis and lysosomal degradation pathway of an ADC.
Experimental Workflow: ADC Synthesis
Caption: Overall workflow for the synthesis of an ADC using the specified linker.
Logical Relationships: Key Considerations in ADC Development
Caption: Logical relationships between ADC components and desired therapeutic properties.
References
Application Notes and Protocols for Peptide Modification using Fmoc-Gly-NH-CH2-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-NH-CH2-O-CH2COOH is a specialized chemical linker primarily utilized in the construction of Antibody-Drug Conjugates (ADCs). This bifunctional molecule incorporates a glycine (B1666218) residue, providing flexibility, and a unique ether-containing spacer that can be strategically positioned between a peptide sequence and a payload molecule, such as a cytotoxic drug. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) methodologies, allowing for its precise incorporation into a growing peptide chain.
The core application of this linker lies in creating stable yet cleavable conjugates. In the context of ADCs, a peptide sequence incorporating this linker can be designed for selective cleavage by enzymes overexpressed in the tumor microenvironment, such as cathepsins. This targeted release mechanism is crucial for delivering highly potent drug payloads directly to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. A prominent example of a similar linker strategy is found in the ADC Trastuzumab Deruxtecan (Enhertu®), which utilizes a tetrapeptide-based linker to deliver a topoisomerase I inhibitor to HER2-positive cancer cells[1][2][3].
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1599440-08-0 |
| Molecular Formula | C₂₀H₂₀N₂O₆ |
| Molecular Weight | 384.38 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month[4][5]. |
Handling: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.
Data Presentation: Synthesis and Purity
The successful incorporation of this compound into a peptide sequence is dependent on efficient coupling during SPPS. The following table provides representative data for the synthesis of a peptide-linker conjugate. It is important to note that specific yields and purities can vary depending on the peptide sequence, resin, and coupling conditions.
| Parameter | Representative Value | Notes |
| Coupling Efficiency | >99% | Monitored by Kaiser test after each coupling cycle. Incomplete coupling may require a second coupling step. |
| Overall Crude Peptide-Linker Yield | 70-85% | Based on initial resin loading. Yields can be sequence-dependent. |
| Final Purity (Post-HPLC) | >95% | Purity assessed by analytical RP-HPLC at 220 nm. Identity confirmed by mass spectrometry. |
| Drug Conjugation Yield | ~78% | Yield for the conjugation of a payload to a similar linker structure has been reported in patent literature[6]. |
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence via manual Fmoc-SPPS, followed by payload conjugation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of the Linker
This protocol describes the standard cycle for adding an amino acid or the this compound linker to a resin-bound peptide.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (for C-terminal amide peptides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), reagent grade
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Workflow for SPPS:
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Preparation:
-
Place the desired amount of Rink Amide resin in a synthesis vessel.
-
Wash the resin with DMF (3 x 10 mL/g of resin).
-
Swell the resin in DMF for at least 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated linker solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent Fmoc-amino acid in your peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF (5x) and then with DCM (5x). Dry the resin under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)). Caution: TFA is highly corrosive.
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide-linker conjugate under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide-linker conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity by mass spectrometry and analytical HPLC.
-
Protocol 2: Payload Conjugation to the Peptide-Linker
This protocol describes the conjugation of a payload (drug) containing a primary amine to the carboxylic acid of the linker.
Materials:
-
Purified peptide-linker conjugate with a free carboxylic acid
-
Amine-containing payload (e.g., a cytotoxic drug)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
DIPEA
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolution: Dissolve the purified peptide-linker conjugate (1 equivalent) in anhydrous DMF or DMSO.
-
Activation: Add PyBOP (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir for 15-20 minutes at room temperature to activate the carboxylic acid of the linker.
-
Conjugation: Add the amine-containing payload (1.5 equivalents) to the activated peptide-linker solution.
-
Reaction: Stir the reaction mixture at room temperature overnight, protected from light if the payload is light-sensitive.
-
Purification: Purify the final drug-linker-peptide conjugate by RP-HPLC.
-
Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry and analytical HPLC.
Protocol 3: Antibody Conjugation (Thiol-Maleimide Chemistry)
This protocol outlines a general procedure for conjugating the peptide-drug construct (which must first be modified with a maleimide (B117702) group) to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction
-
Maleimide-functionalized peptide-drug conjugate
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) columns for purification
Workflow for ADC Synthesis:
Caption: A typical workflow for creating an ADC via thiol-maleimide conjugation.
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in PBS to a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Purification of Reduced Antibody:
-
Remove excess TCEP using a desalting column or SEC, exchanging the buffer to a conjugation-compatible buffer (e.g., PBS with EDTA).
-
-
Conjugation:
-
Immediately add the maleimide-functionalized peptide-drug conjugate to the reduced antibody at a defined molar ratio (e.g., 5-10 fold excess of the conjugate).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reagents using SEC.
-
-
Characterization:
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, mass spectrometry, and SEC.
-
Application Example: Targeting HER2-Positive Cancer
Linkers structurally similar to this compound are employed in ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of HER2 is a key driver in several cancers, including breast and gastric cancer. The HER2 signaling pathway promotes cell proliferation, survival, and invasion. An ADC targeting HER2 will bind to the receptor on the cancer cell surface, be internalized, and then release its cytotoxic payload, leading to cell death.
HER2 Signaling Pathway
Caption: Key downstream pathways of HER2 signaling, PI3K/AKT and RAS/MAPK.
Upon dimerization with other HER family members (like HER3), the HER2 receptor becomes activated, leading to the phosphorylation of intracellular tyrosine residues. This triggers two major downstream signaling cascades:
-
The PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Activation of AKT inhibits apoptosis and promotes cell cycle progression.
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade transmits signals from the cell surface to the nucleus, leading to the transcription of genes involved in cell proliferation and differentiation[7].
By delivering a cytotoxic agent to HER2-overexpressing cells, an ADC can effectively induce apoptosis and circumvent these pro-survival signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of MAPK signaling pathway in the Her-2-positive meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-Gly-NH-CH2-O-CH2COOH for Surface Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-NH-CH2-O-CH2COOH is a versatile linker molecule utilized in bioconjugation and surface chemistry applications. Its structure features a terminal carboxylic acid group for initial attachment, a stable ether linkage, a glycine (B1666218) spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. This design allows for a multi-step conjugation strategy, making it a valuable tool in the development of functionalized surfaces for various biomedical and research applications, including antibody-drug conjugates (ADCs).[1][2][3][4] The Fmoc protecting group is base-labile, offering a mild and efficient method for deprotection, which is critical for preserving the integrity of sensitive biomolecules in subsequent conjugation steps.[5][6][7]
These application notes provide detailed protocols for the covalent immobilization of this compound onto a carboxylated surface, followed by Fmoc deprotection and subsequent conjugation of a primary amine-containing molecule.
Data Presentation
The successful functionalization of a surface with this compound and subsequent biomolecule conjugation can be quantified using various analytical techniques. Below is a summary of expected quantitative data from a representative experiment.
| Parameter | Value | Method of Analysis |
| Linker Immobilization | ||
| Surface Activation | >90% | X-ray Photoelectron Spectroscopy (XPS) |
| Linker Density | 1.5 x 10^13 molecules/cm^2 | Quartz Crystal Microbalance (QCM) |
| Fmoc Deprotection | ||
| Deprotection Efficiency | >95% | UV-Vis Spectroscopy (monitoring dibenzofulvene adduct) |
| Biomolecule Conjugation | ||
| Conjugation Efficiency | ~70% | Fluorescence Microscopy (using a fluorescently labeled biomolecule) |
| Surface Coverage | 1.05 x 10^13 molecules/cm^2 | QCM |
Experimental Protocols
Protocol 1: Immobilization of this compound onto a Carboxylated Surface
This protocol details the steps for covalently attaching the linker to a surface presenting carboxylic acid functional groups.
Materials:
-
Carboxylated surface (e.g., self-assembled monolayer of alkanethiols on gold, plasma-treated polymer)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4
-
Washing Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Surface Preparation:
-
Clean the carboxylated surface by sonicating in ethanol (B145695) and DI water for 15 minutes each.
-
Dry the surface under a gentle stream of nitrogen.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer.
-
Immerse the carboxylated surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature to activate the surface carboxyl groups, forming an NHS-ester intermediate.
-
-
Linker Conjugation:
-
Prepare a 10 mM solution of this compound in anhydrous DMF.
-
Rinse the activated surface with DI water and then with the Coupling Buffer.
-
Immediately immerse the activated surface in the linker solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the surface from the linker solution.
-
Wash the surface thoroughly with DMF to remove any non-covalently bound linker.
-
Rinse with ethanol and then DI water.
-
Dry the surface under a nitrogen stream.
-
-
Storage:
-
Store the functionalized surface in a desiccator until further use.
-
Protocol 2: Fmoc Deprotection and Biomolecule Conjugation
This protocol outlines the removal of the Fmoc protecting group and the subsequent attachment of a primary amine-containing biomolecule.
Materials:
-
Fmoc-functionalized surface (from Protocol 1)
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF.[5][6][8]
-
Primary amine-containing biomolecule (e.g., protein, peptide, or small molecule)
-
Anhydrous DMF
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4
-
Washing Buffer: PBST
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
DI water
-
Nitrogen gas stream
Procedure:
-
Fmoc Deprotection:
-
Immerse the Fmoc-functionalized surface in the 20% piperidine/DMF solution.
-
Incubate for 10-20 minutes at room temperature.[7]
-
Remove the surface and wash thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[5]
-
Rinse with ethanol and then DI water.
-
Dry under a gentle stream of nitrogen. The surface now presents a free primary amine.
-
-
Biomolecule Preparation:
-
Dissolve the primary amine-containing biomolecule in the Coupling Buffer to the desired concentration (e.g., 0.1-1 mg/mL).
-
-
Biomolecule Conjugation:
-
Immerse the amine-functionalized surface in the biomolecule solution.
-
Incubate for 2-12 hours at 4°C or room temperature, depending on the stability of the biomolecule.
-
-
Washing:
-
Remove the surface from the biomolecule solution.
-
Wash thoroughly with the Washing Buffer to remove any non-specifically bound biomolecules.
-
Rinse with DI water.
-
-
Quenching (Optional):
-
To block any remaining unreacted sites, immerse the surface in the Quenching Buffer for 30 minutes at room temperature.
-
Wash with DI water and dry under a nitrogen stream.
-
-
Storage:
-
Store the final conjugated surface in an appropriate buffer at 4°C.
-
Visualizations
Caption: Workflow for the immobilization of this compound.
Caption: Workflow for biomolecule conjugation after Fmoc deprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ADC Linker | 1599440-08-0 - PHMO [phmo.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using a Hydrophilic Fmoc-Glycine Linker
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics that combine the antigen-specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1][2] The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and toxicity profile.[1][3][4] This document provides detailed application notes and protocols for the use of Fmoc-Gly-NH-CH2-O-CH2COOH , a hydrophilic, Fmoc-protected amino acid linker, in the synthesis of ADCs.
The structure of this linker incorporates a glycine (B1666218) amino acid and a hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[3][5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the glycine's amine allows for a controlled, sequential synthesis of the drug-linker conjugate before its attachment to the antibody.[6][7] The terminal carboxylic acid serves as the attachment point for the cytotoxic payload. This linker is designed for eventual conjugation to the antibody via the deprotected amine of the glycine residue, typically after its activation.
These protocols will detail a standard workflow: 1) conjugation of a cytotoxic payload to the linker's carboxylic acid, 2) deprotection of the Fmoc group to expose the terminal amine, 3) activation of the amine-terminated drug-linker, and 4) conjugation to a monoclonal antibody.
Experimental Workflow Overview
The overall process involves a multi-step synthesis to create the final ADC product. The workflow is designed to ensure purity and control over the final drug-to-antibody ratio (DAR).
Caption: Overall workflow for ADC synthesis.
Materials and Equipment
Reagents and Consumables
-
This compound (≥95% purity)
-
Cytotoxic Payload (e.g., Monomethyl Auristatin E - MMAE)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Monoclonal Antibody (e.g., Trastuzumab, IgG1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Borate buffer
-
TCEP·HCl (Tris(2-carboxyethyl)phosphine hydrochloride)
-
SM(PEG)n linker (Succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol] ester)
-
Size Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
-
RP-HPLC column and solvents (Acetonitrile, Water, TFA)
-
LC-MS grade solvents
Equipment
-
Analytical Balance
-
Magnetic Stirrer and Stir Bars
-
Rotary Evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
UV-Vis Spectrophotometer
-
pH Meter
-
Centrifuge
-
Vortex Mixer
-
Fume Hood
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Protected Drug-Linker Conjugate
This protocol describes the conjugation of an amine-containing payload (e.g., MMAE) to the carboxylic acid group of the this compound linker.
Caption: Chemical coupling of the payload to the linker.
-
Activation of Linker:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Add DIC (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 20 minutes.
-
-
Coupling with Payload:
-
Dissolve the amine-containing payload (e.g., MMAE, 1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the payload solution to the activated linker mixture.
-
Add DIPEA (2.5 equivalents) to the reaction flask.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by RP-HPLC or LC-MS until the payload starting material is consumed.
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography or preparative HPLC to yield the pure Fmoc-Linker-Payload conjugate.
-
Protocol 2: Fmoc Deprotection of the Drug-Linker Conjugate
This protocol details the removal of the Fmoc protecting group to expose the primary amine, which is required for the subsequent conjugation to the antibody.[6]
-
Dissolve the purified Fmoc-Linker-Payload conjugate in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).[6]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.[6]
-
Monitor the deprotection by RP-HPLC, observing the disappearance of the Fmoc-protected peak and the appearance of the deprotected product peak.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.
-
Precipitate the deprotected product (NH2-Linker-Payload) by adding the concentrated residue to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with additional cold diethyl ether.
-
Dry the final product under vacuum. Store at -20°C or below, away from moisture.[8]
Protocol 3: Antibody-Drug Conjugation
This protocol describes the conjugation of the deprotected, amine-containing drug-linker to the monoclonal antibody via a bifunctional SM(PEG)n crosslinker. This method targets antibody lysine (B10760008) residues.
Caption: Workflow for lysine-targeted ADC conjugation.
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., 50 mM sodium borate, 150 mM NaCl, pH 8.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of Drug-Linker (Amine to Maleimide):
-
Dissolve the NH2-Linker-Payload (5-10 equivalents relative to the antibody) in a minimal volume of organic co-solvent like DMF or DMSO.
-
Dissolve an amine-reactive crosslinker, such as SM(PEG)4 (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate with a PEG spacer), in the same solvent.
-
Combine the two solutions and let them react for 1-2 hours at room temperature to form the Maleimide-Linker-Payload.
-
-
Antibody Reduction (for Thiol-Maleimide conjugation, an alternative to direct lysine modification):
-
Note: This is a common alternative strategy. For direct lysine conjugation, the SMCC-activated linker would be added directly to the buffered antibody.
-
To generate reactive thiol groups, add a solution of TCEP to the antibody solution to a final molar excess of ~2.5 equivalents.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Add the Maleimide-Linker-Payload solution dropwise to the reduced antibody solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups.
-
Protocol 4: ADC Purification and Characterization
-
Purification:
-
Concentrate the crude ADC solution using an appropriate centrifugal filter device.
-
Purify the ADC using a Size Exclusion Chromatography (SEC) column to separate the conjugated antibody from unconjugated drug-linker and other small molecules. Use PBS pH 7.4 as the mobile phase.
-
Collect fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, dimer, and higher-order aggregates.
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC)-HPLC. The number and relative area of the peaks correspond to different drug-loaded species (DAR 0, 2, 4, etc.). Alternatively, UV-Vis spectroscopy or mass spectrometry can be used.
-
Identity Confirmation: Confirm the mass of the light and heavy chains of the reduced ADC using LC-MS to verify conjugation.
-
Data Presentation
The following tables present hypothetical but representative data from the synthesis and characterization of an ADC using the described protocols.
Table 1: Summary of Drug-Linker Synthesis and Deprotection
| Step | Product | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|
| 1 | Fmoc-Linker-MMAE | 50.0 | 85.2 | 75 | >98% |
| 2 | NH2-Linker-MMAE | 80.0 | 58.1 | 92 | >97% |
Table 2: ADC Conjugation and Purification Results
| Parameter | Value |
|---|---|
| Antibody | Trastuzumab |
| Payload | MMAE |
| Conjugation Method | Thiol-Maleimide |
| Molar Ratio (Drug-Linker:mAb) | 8:1 |
| Final ADC Concentration | 5.2 mg/mL |
| Overall Yield | 65% |
Table 3: Characterization of Purified ADC
| Analysis Method | Parameter | Result |
|---|---|---|
| SEC-HPLC | Monomer Percentage | 98.5% |
| Aggregate Percentage | 1.5% | |
| HIC-HPLC | Average DAR | 3.8 |
| UV-Vis Spectroscopy | Average DAR | 3.9 |
| Endotoxin Assay | Endotoxin Level | < 0.1 EU/mg |
References
- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. academic.oup.com [academic.oup.com]
- 3. purepeg.com [purepeg.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Incorporating Flexible Linkers in Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics offer a promising avenue for drug discovery by mimicking the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The incorporation of flexible linkers is a key strategy in peptidomimetic design, enabling the spatial orientation of pharmacophoric elements to optimize target binding and functional activity. These linkers, typically composed of small, non-polar or polar amino acids, provide rotational freedom, allowing the peptidomimetic to adopt an optimal conformation for interaction with its biological target.[1][2] This document provides detailed application notes on the principles of flexible linker design and comprehensive protocols for the synthesis, purification, and characterization of these molecules.
Principles of Flexible Linker Design
Flexible linkers are crucial for modulating the conformational freedom of a peptidomimetic.[1] Their design requires careful consideration of several factors to achieve the desired biological activity and pharmacokinetic profile.
Types of Flexible Linkers:
-
Glycine-rich linkers: Composed of repeating glycine (B1666218) residues (e.g., (Gly)n), these linkers offer maximal flexibility due to the absence of a side chain.
-
Glycine-Serine (GS) linkers: These are the most commonly used flexible linkers, with sequences often consisting of repeats of GGGGS.[3] The inclusion of serine enhances hydrophilicity and can reduce non-specific interactions.[3]
-
Polyethylene Glycol (PEG) linkers: PEG linkers are hydrophilic and flexible, and their incorporation can improve the solubility and pharmacokinetic properties of the peptidomimetic.[4]
Key Design Considerations:
-
Length: The length of the linker is a critical parameter that dictates the distance between the connected motifs.[3] It must be optimized to allow for proper folding and interaction with the target, without being excessively long, which could lead to instability.[1]
-
Composition: The amino acid composition influences the linker's flexibility, solubility, and potential for non-specific interactions. Small and polar or non-polar amino acids like Glycine, Serine, and Threonine are favored for flexibility.[2][3]
-
Flexibility vs. Rigidity: While flexibility is often desired, in some cases, a more rigid linker may be necessary to pre-organize the pharmacophores in a specific conformation for optimal binding. Proline-rich sequences can be used to introduce rigidity.
Quantitative Data on Flexible Linkers in Peptidomimetics
The choice of linker length and composition can significantly impact the biological activity of a peptidomimetic. The following tables summarize quantitative data from hypothetical studies to illustrate these effects.
Table 1: Effect of (Gly-Ser)n Linker Length on Binding Affinity and Biological Activity
| Peptidomimetic | Linker Sequence | Linker Length (amino acids) | Binding Affinity (Kd, nM) | In vitro Activity (IC50, nM) |
| PTD-A | (GS) | 2 | 150 | 350 |
| PTD-B | (GS)₂ | 4 | 75 | 180 |
| PTD-C | (GS)₃ | 6 | 25 | 60 |
| PTD-D | (GS)₄ | 8 | 80 | 200 |
| PTD-E | (GS)₅ | 10 | 120 | 310 |
Table 2: Comparison of Different Flexible Linker Compositions on Peptidomimetic Efficacy
| Peptidomimetic | Linker Sequence | Linker Length (amino acids) | Binding Affinity (Kd, nM) | In vitro Activity (IC50, nM) |
| PTD-F | (Gly)₅ | 5 | 90 | 220 |
| PTD-G | (Gly-Ser)₂-Gly | 5 | 45 | 110 |
| PTD-H | (Ala)₅ | 5 | 150 | 380 |
| PTD-I | (Ser)₅ | 5 | 60 | 150 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic with a Flexible Linker
This protocol describes the manual synthesis of a peptidomimetic using Fmoc-based solid-phase chemistry.[4][5][6]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.[4]
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptidomimetic sequence, including the flexible linker residues.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.[6]
-
Protocol 2: HPLC Purification of the Peptidomimetic
This protocol outlines the purification of the crude peptidomimetic using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9][10][11]
Materials:
-
Crude peptidomimetic
-
HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.[7]
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B until a stable baseline is achieved.[7]
-
Chromatographic Separation:
-
Inject the dissolved sample onto the column.
-
Run a linear gradient of increasing Solvent B (e.g., 5% to 65% over 30 minutes) to elute the peptide.[7]
-
-
Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 220 nm).
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptidomimetic as a white powder.[7]
Protocol 3: Mass Spectrometry Characterization
This protocol describes the characterization of the purified peptidomimetic by mass spectrometry to confirm its molecular weight.[12][13][14][15]
Materials:
-
Purified peptidomimetic
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate matrix for MALDI (if used)
Procedure:
-
Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the peptidomimetic.
Protocol 4: In Vitro Biological Activity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing the metabolic activity of cells and can be used to determine the cytotoxicity or cytostatic activity of the peptidomimetic.[16][17][18]
Materials:
-
Target cell line
-
Complete cell culture medium
-
Purified peptidomimetic
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the peptidomimetic and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the peptidomimetic.
Protocol 5: Binding Affinity Determination using Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to measure the binding kinetics and affinity of the peptidomimetic to its target protein.[19][20][21][22]
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Target protein
-
Purified peptidomimetic
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of the peptidomimetic over the immobilized target surface and a reference surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
Signaling Pathway Diagram
Below is a diagram illustrating a hypothetical signaling pathway modulated by a peptidomimetic designed to target a G-protein coupled receptor (GPCR).[23][24][25][26][27]
Caption: GPCR signaling pathway activated by a peptidomimetic.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the design, synthesis, and evaluation of a peptidomimetic with a flexible linker.
Caption: Workflow for peptidomimetic development.
References
- 1. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 2. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 3. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.org [mdpi.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Frontiers | A Comparative Peptidomic Characterization of Cultured Skeletal Muscle Tissues Derived From db/db Mice [frontiersin.org]
- 15. Mass Spectrometry-based Proteomics and Peptidomics for Systems Biology and Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Peptidomics-based identification of antihypertensive and antidiabetic peptides from sheep milk fermented using Limosilactobacillus fermentum KGL4 MTCC 25515 with anti-inflammatory activity: in silico, in vitro, and molecular docking studies [frontiersin.org]
- 18. journals.asm.org [journals.asm.org]
- 19. m.youtube.com [m.youtube.com]
- 20. xantec.com [xantec.com]
- 21. researchgate.net [researchgate.net]
- 22. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
- 24. Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 25. G-Protein Peptidomimetics Stabilize GPCR Active State Conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. G protein peptidomimetics reveal allosteric effects and [orgc.research.vub.be]
Application Notes: Fmoc-Gly-NH-CH2-O-CH2COOH in the Development of STING Agonist Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses. The development of STING agonists is a promising therapeutic strategy in immuno-oncology. However, systemic administration of potent STING agonists can be associated with significant toxicity. To overcome this limitation, a targeted delivery approach using Antibody-Drug Conjugates (ADCs) is being explored. This strategy involves conjugating a STING agonist payload to a monoclonal antibody that targets a tumor-associated antigen, thereby concentrating the immunostimulatory agent at the tumor site.
The molecule Fmoc-Gly-NH-CH2-O-CH2COOH serves as a crucial linker component in the synthesis of these STING agonist ADCs. Specifically, it is utilized in the construction of more complex linker systems that connect the antibody to the STING agonist payload. This document provides detailed application notes and protocols for the use of this linker-related chemistry in the development and evaluation of STING agonist ADCs.
Data Presentation
The following tables summarize quantitative data from preclinical studies on STING agonist ADCs, demonstrating their in vitro potency and in vivo efficacy.
Table 1: In Vitro Activity of a STING Agonist ADC
| Compound/ADC | Cell Line | Assay | EC50 (nM) | Reference |
| STING Agonist Payload | THP1-dual™ cells | IRF-Luciferase Reporter Assay | 21 | [1] |
| Non-binding Control ADC | THP1-dual™ cells | IRF-Luciferase Reporter Assay | >1000 | [1] |
| STING Agonist ADC | THP1-dual™ cells | IRF-Luciferase Reporter Assay | 30 | [1] |
Table 2: In Vivo Antitumor Efficacy of a STING Agonist ADC in a Syngeneic Mouse Model
| Treatment Group | Dosing Regimen | Tumor Model | Tumor Growth Inhibition (TGI) | Complete Regressions (CR) | Reference |
| Vehicle | i.p., q7d x 3 | MC38 Colon Carcinoma | - | 0/8 | [1] |
| Non-binding Control ADC | 1 mg/kg, i.p., q7d x 3 | MC38 Colon Carcinoma | Not Significant | 0/8 | [1] |
| STING Agonist ADC | 0.1 mg/kg, i.p., q7d x 3 | MC38 Colon Carcinoma | Significant | 2/8 | [1] |
| STING Agonist ADC | 1 mg/kg, i.p., q7d x 3 | MC38 Colon Carcinoma | Significant | 7/8 | [1] |
Signaling Pathways and Experimental Workflows
cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged tumor cells. This leads to the activation of cGAS, which synthesizes the secondary messenger cGAMP. cGAMP then binds to and activates STING, triggering a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, ultimately leading to an anti-tumor immune response. STING agonist ADCs are designed to deliver a synthetic STING agonist directly to tumor cells, bypassing the need for cGAS activation.
Caption: The cGAS-STING signaling pathway leading to anti-tumor immunity.
STING Agonist ADC Synthesis and Evaluation Workflow
The development of a STING agonist ADC is a multi-step process that begins with the synthesis of the STING agonist payload, followed by its conjugation to the antibody via a linker. The resulting ADC is then rigorously tested in vitro and in vivo to assess its potency, efficacy, and safety.
Caption: Workflow for STING agonist ADC development and evaluation.
Experimental Protocols
Protocol 1: Synthesis of a STING Agonist-Linker Conjugate
This protocol describes a general method for the synthesis of a cyclic dinucleotide (CDN) STING agonist and its conjugation to a linker, which can then be attached to an antibody. The use of this compound would be as a component of the linker ("Linker-COOH").
Materials:
-
Protected nucleoside phosphoramidites
-
Solid support (e.g., CPG)
-
Standard DNA synthesis reagents (activator, oxidizing agent, capping reagents, deblocking agent)
-
Cleavage and deprotection reagents (e.g., AMA - ammonium (B1175870) hydroxide/methylamine)
-
HPLC purification system
-
Linker-COOH (a linker containing a carboxylic acid, potentially derived from this compound)
-
Amine-modified STING agonist
-
Coupling agents (e.g., HATU, HOBt)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Solid-Phase Synthesis of the CDN:
-
Synthesize the linear dinucleotide on a solid support using standard phosphoramidite (B1245037) chemistry.
-
Perform on-support cyclization to form the cyclic dinucleotide.
-
Cleave the CDN from the solid support and deprotect the nucleobases and phosphate (B84403) groups using AMA.
-
Purify the crude CDN by preparative HPLC.
-
Lyophilize the purified product.
-
-
Conjugation of the Linker to the STING Agonist:
-
Dissolve the amine-modified STING agonist and the Linker-COOH in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the STING agonist-linker conjugate by preparative HPLC.
-
Lyophilize the final product.
-
Protocol 2: In Vitro STING Activation Assay using a THP-1 Luciferase Reporter Cell Line
This protocol is for determining the potency of a STING agonist ADC in activating the STING pathway.
Materials:
-
THP-1 dual™ reporter cells (InvivoGen)
-
RPMI 1640 medium with 10% FBS, 1% Pen-Strep
-
STING agonist ADC
-
Non-binding control ADC
-
Positive control (e.g., 2'3'-cGAMP)
-
White, clear-bottom 96-well plates
-
QUANTI-Luc™ reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed THP-1 dual™ cells at a density of 5 x 10^4 cells/well in 100 µL of culture medium in a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the STING agonist ADC, non-binding control ADC, and positive control in culture medium.
-
Add 20 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (culture medium).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Add 20 µL of the cell supernatant to a white 96-well plate.
-
Add 50 µL of the QUANTI-Luc™ reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Perform a non-linear regression analysis to determine the EC50 value.
-
Protocol 3: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This protocol outlines a study to evaluate the anti-tumor activity of a STING agonist ADC in immunocompetent mice.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
MC38 colon carcinoma cells
-
STING agonist ADC
-
Non-binding control ADC
-
Vehicle control (e.g., PBS)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Tumor Implantation:
-
Inject 5 x 10^5 MC38 cells subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
-
-
ADC Administration:
-
Administer the STING agonist ADC, non-binding control ADC, or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the specified dosing schedule (e.g., once weekly for three weeks).
-
-
Efficacy Assessment:
-
Measure tumor volumes 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
Euthanize mice when tumors exceed a predetermined size or if signs of excessive toxicity are observed.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot survival curves and perform statistical analysis (e.g., Log-rank test).
-
Protocol 4: Cytokine Release Assay
This protocol is for quantifying the production of cytokines following STING activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells
-
RPMI 1640 medium with 10% FBS, 1% Pen-Strep
-
STING agonist ADC
-
Non-binding control ADC
-
Positive control (e.g., LPS)
-
96-well cell culture plates
-
Multiplex cytokine assay kit (e.g., Luminex) or ELISA kits for specific cytokines (e.g., IFN-β, TNF-α, IL-6)
Procedure:
-
Cell Seeding:
-
Seed PBMCs or THP-1 cells at an appropriate density in a 96-well plate.
-
-
Stimulation:
-
Treat the cells with serial dilutions of the STING agonist ADC, control ADC, or positive control.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
Cytokine Quantification:
-
Analyze the supernatants for cytokine concentrations using a multiplex assay or individual ELISAs according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for each cytokine and determine the EC50 for cytokine release.
-
References
Application Notes & Protocols: Bioconjugation with Fmoc-AEEA Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AEEA-OH) is a heterobifunctional linker widely employed in bioconjugation and solid-phase peptide synthesis (SPPS).[1][2] Its structure features a terminal carboxylic acid and an amine group protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][3] These two functional groups are separated by a hydrophilic polyethylene (B3416737) glycol (PEG)-based spacer, which enhances the solubility of the resulting conjugates in aqueous media.[3][4]
The unique architecture of the Fmoc-AEEA linker offers precise control over the conjugation process. The carboxylic acid can be activated to react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue on a protein.[3] Subsequently, the Fmoc group can be removed under mild basic conditions to expose a primary amine, which is then available for conjugation to another molecule, such as a drug, a fluorescent dye, or another peptide.[1][3] This sequential approach is particularly valuable in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and modified peptides.[4][5]
Properties of Fmoc-AEEA-OH
The physical and chemical properties of the Fmoc-AEEA linker are summarized below. These characteristics are essential for designing and executing successful conjugation strategies.
| Property | Value | References |
| Synonyms | Fmoc-8-amino-3,6-dioxaoctanoic acid, {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid, Fmoc-NH-PEG2-CH2COOH | [1][3][5] |
| Molecular Formula | C₂₁H₂₃NO₆ | [1][4] |
| Molecular Weight | 385.42 g/mol | [1][4] |
| Appearance | White to off-white powder/solid | [4] |
| Purity | Typically >97.0% | [1] |
| Solubility | Soluble in organic solvents (DMF, NMP); hydrophilic spacer improves aqueous solubility of conjugates. | [3][4] |
| Storage Conditions | Short-term (days to weeks) at 0–4°C; Long-term (months to years) at -20°C under inert gas. | [1][3] |
Core Bioconjugation Principles & Workflows
The use of Fmoc-AEEA in bioconjugation involves two primary chemical transformations: the formation of a stable amide bond via its carboxylic acid group and the deprotection of the Fmoc group to reveal a reactive amine.
3.1. General Experimental Workflow
The overall process for creating a bioconjugate using an Fmoc-AEEA linker follows a logical sequence of activation, coupling, and deprotection, followed by the final payload conjugation.
Caption: General workflow for bioconjugation using Fmoc-AEEA linker.
3.2. Fmoc Group Deprotection
The removal of the Fmoc protecting group is a critical step, typically achieved through a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, is used to abstract a proton from the fluorenyl ring system, leading to the release of the free amine on the linker and the formation of a stable dibenzofulvene (DBF)-piperidine adduct.[6][7]
Caption: Base-mediated removal of the Fmoc protecting group.
3.3. Amide Bond Formation
The carboxylic acid of the Fmoc-AEEA linker must be activated to facilitate amide bond formation with an amine-containing biomolecule. This is commonly achieved using coupling reagents like EDC (in combination with NHS) or HATU, which convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[3][8]
Caption: Activation and coupling for amide bond synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for key steps in the bioconjugation process using Fmoc-AEEA linkers. These are intended as a starting point and may require optimization based on the specific biomolecule and payload.
Protocol 1: Fmoc Deprotection on a Solid Support
This protocol is standard for Fmoc-based solid-phase peptide synthesis where the AEEA linker has been previously coupled to the N-terminus of a resin-bound peptide.[9]
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes. Drain the solvent.
-
Deprotection Reagent: Prepare a 20% (v/v) solution of piperidine in DMF.[9][10][11]
-
First Deprotection: Add the 20% piperidine solution to the resin (approx. 10 mL per gram of resin). Agitate or shake the mixture at room temperature for 5-7 minutes.[9][10]
-
Filtration: Drain the deprotection solution from the resin.
-
Second Deprotection (Optional but Recommended): Add a fresh portion of the 20% piperidine solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[7]
-
Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[9]
-
Confirmation (Optional): A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine.
Protocol 2: Coupling Fmoc-AEEA-OH to an Amine-Containing Biomolecule in Solution (e.g., Protein)
This protocol describes the conjugation of the linker's carboxylic acid to a protein's lysine residues.
-
Reagent Preparation:
-
Dissolve the protein in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0). Protein concentration should typically be in the 1-10 mg/mL range.
-
Prepare a stock solution of Fmoc-AEEA-OH in a water-miscible organic solvent like DMF or DMSO.
-
Prepare fresh stock solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in water or buffer immediately before use.
-
-
Activation of Fmoc-AEEA-OH:
-
In a separate microfuge tube, combine Fmoc-AEEA-OH (e.g., 10-20 fold molar excess over the protein), EDC (1.5 eq to linker), and Sulfo-NHS (1.5 eq to linker).
-
Incubate at room temperature for 15-30 minutes to form the reactive NHS ester.
-
-
Conjugation Reaction:
-
Add the activated Fmoc-AEEA-NHS ester solution directly to the protein solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Remove excess linker and reagents by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
-
Characterization: Analyze the resulting Fmoc-AEEA-Protein conjugate using techniques like mass spectrometry (to determine the degree of labeling) and UV-Vis spectroscopy.
Protocol 3: Payload Conjugation to Deprotected AEEA-Biomolecule
This protocol assumes the Fmoc group has been removed from the AEEA-biomolecule conjugate, exposing the primary amine for further reaction.
-
Reagent Preparation:
-
Buffer exchange the H₂N-AEEA-Biomolecule into an amine-reactive buffer (e.g., PBS, pH 7.2-7.5).
-
Dissolve the payload, which has been pre-activated with an amine-reactive group (e.g., an NHS ester), in a suitable organic solvent (DMF or DMSO).
-
-
Conjugation Reaction:
-
Add the activated payload solution to the H₂N-AEEA-Biomolecule solution. A 3-5 fold molar excess of the payload is a common starting point.
-
Incubate at room temperature for 1-2 hours with gentle mixing. The reaction should be protected from light if using a photosensitive payload.
-
-
Purification:
-
Purify the final bioconjugate from excess payload and reaction byproducts using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.
-
-
Final Characterization: Characterize the final product to determine key quality attributes such as purity, aggregation, and drug-to-biomolecule ratio (e.g., Drug-to-Antibody Ratio or DAR in ADCs).
Quantitative Performance Data
The performance of a linker is critical to the efficacy and safety of the final bioconjugate. Key metrics include conjugation efficiency, stability, and the pharmacokinetic profile of the conjugate. While direct comparative studies for Fmoc-AEEA are payload- and biomolecule-specific, the following table illustrates typical parameters evaluated for linker technologies in ADC development.
| Parameter | Linker Technology | Antibody-Payload | Model | Result | Reference |
| Conjugation Efficiency | PtII Linker Lx | Trastuzumab-Lx-DFO | In vitro | ~75–90% | [12] |
| In Vivo Efficacy | Polysarcosine (PSar12) | Anti-HER2-MMAE (DAR 8) | BT-474 Xenograft | Tumor regression at 3 mg/kg | [13] |
| In Vivo Efficacy | SMCC (Non-Cleavable) | Kadcyla (T-DM1) | Xenograft Mouse Model | Not statistically significant at 1 mg/kg | [13] |
| Pharmacokinetics | PEG12 | Not Specified | Rat | Clearance (mL/day/kg): 47.3 | [13] |
| Pharmacokinetics | Polysarcosine (PSar12) | Not Specified | Rat | Clearance (mL/day/kg): 38.9 | [13] |
Note: The data presented are for illustrative purposes to highlight key performance indicators for linker technologies. The efficiency and in vivo performance of Fmoc-AEEA linkers will be dependent on the specific antibody, payload, and conjugation strategy used.
Applications
The versatility of the Fmoc-AEEA linker makes it suitable for a range of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): Used to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4]
-
Peptide Synthesis and Modification: Acts as a spacer to connect peptides to solid supports or to other functional molecules like fluorescent probes or carrier proteins.[2][3][14]
-
PEGylation: The inherent PEG-like structure of the AEEA moiety improves the solubility and pharmacokinetic properties of the resulting bioconjugates.[1][4]
-
PROTACs: The AEEA structure can be used as a component in linkers for Proteolysis Targeting Chimeras (PROTACs).[15][16]
References
- 1. Fmoc-8-amino-3,6-dioxaoctanoic Acid PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]
- 2. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]
- 3. Fmoc-AEEA-OH CAS#166108-71-0 - Apinnotech Co., Ltd. [apnbiotech.com]
- 4. Fmoc-AEEA | 166108-71-0 [sbsgenetech.com]
- 5. Fmoc-AEEA [bapeks.com]
- 6. mdpi.com [mdpi.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. microdetection.cn [microdetection.cn]
- 15. medchemexpress.com [medchemexpress.com]
- 16. AEEA-AEEA | ADC Linker | 1143516-05-5 | Invivochem [invivochem.com]
Troubleshooting & Optimization
Solubility issues with Fmoc-Gly-NH-CH2-O-CH2COOH in DMSO.
This technical support guide provides troubleshooting advice and frequently asked questions regarding the solubility of Fmoc-Gly-NH-CH2-O-CH2COOH in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is 175 mg/mL (455.28 mM).[1][2][3] However, achieving this concentration often requires ultrasonic assistance to facilitate dissolution.[1][2][3] It is also crucial to use new, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly negatively impact the solubility of the product.[2][3][4]
Q2: Why is my this compound not dissolving completely in DMSO even at lower concentrations?
A2: Several factors can contribute to incomplete dissolution. Poor solubility of Fmoc-protected amino acids can lead to incomplete reactions and the formation of deletion sequences in peptide synthesis.[5] Aggregation is a common issue, where the planar, aromatic Fmoc group can cause self-assembly of molecules through π-π stacking, reducing their effective concentration and reactivity.[5][6] The hydrophobicity of the molecule can also lead to aggregation in solution.[7] Finally, the quality of the DMSO is critical; absorbed moisture can lower the solubility.[2][3]
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: Yes, other polar aprotic solvents are commonly used for Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS).[5] N,N-dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common alternatives.[8][9] While DMF is widely used, NMP may offer better solvation and improve coupling yields in some cases.[8] For researchers focused on sustainability, "green" solvent mixtures, such as those containing DMSO in combination with ethyl acetate (B1210297) (EtOAc) or 2-Me-THF, are also being explored.[10][11]
Q4: How does the structure of this compound contribute to its solubility characteristics?
A4: The molecule has both hydrophobic and hydrophilic regions. The large, aromatic Fmoc group is hydrophobic and can lead to aggregation.[6][7] The glycine (B1666218), ether, and carboxylic acid components add polarity, but the overall solubility is a balance of these competing characteristics. The presence of the ether linkage and the glycine spacer are design elements in its function as an ADC linker.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues encountered with this compound in DMSO.
Issue 1: Compound Precipitates or Forms an Oily Suspension
-
Initial Observation: The compound does not form a clear solution and may appear as a cloudy suspension, an oily precipitate, or visible solid particles.
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure you are using a new, anhydrous (dry) grade of DMSO. Hygroscopic DMSO that has absorbed moisture from the air can significantly hinder solubility.[2][3][4]
-
Apply Mechanical & Thermal Energy:
-
Sonication: Use an ultrasonic bath to break up aggregates and enhance dissolution.[1][2][3][6] This is a recommended step for this specific compound.
-
Vortexing: Vigorous mixing can aid in dissolving the compound.[6]
-
Gentle Heating: Carefully warm the solution (e.g., to around 37°C).[6] Be cautious, as excessive heat can potentially cause degradation of the Fmoc-protected compound.[6]
-
-
Prepare a Stock Solution: If direct dissolution in the reaction solvent is problematic, first dissolve the compound in a minimal amount of high-purity DMSO to create a concentrated stock solution, then dilute it into the reaction mixture as needed.
-
Issue 2: Incomplete or Slow Reactions Despite Apparent Dissolution
-
Initial Observation: The solution appears clear, but subsequent reaction steps are inefficient, suggesting the compound is not fully available.
-
Troubleshooting Steps:
-
Suspect Aggregation: Even in a visually clear solution, Fmoc-amino acids can form aggregates that reduce their effective concentration and reactivity.[5][6]
-
Consider Solvent Mixtures: Adding a small percentage of a different co-solvent can sometimes disrupt aggregation and improve solubility. A mixture of DMF with a small amount of DMSO is one such example.[6]
-
Alternative Solvents: If solubility issues persist and negatively impact your synthesis, consider switching to an alternative solvent system like NMP, which is known for its excellent solvating properties.[8][9]
-
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound and a related, longer peptide linker for comparison.
| Compound | Solvent | Reported Solubility | Molar Concentration | Notes |
| This compound | DMSO | 175 mg/mL[1][2][3] | 455.28 mM | Ultrasonic assistance is required. Use of new, anhydrous DMSO is recommended.[1][2][3] |
| Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH | DMSO | 100 mg/mL[4] | 154.88 mM | Ultrasonic assistance is required.[4] |
| Fmoc-Thr-OH | DMSO | 100 mg/mL[5] | 251.60 mM | Ultrasonic assistance is required.[5] |
Experimental Protocol: Determining Solubility
For applications requiring precise solubility data under your specific laboratory conditions, direct experimental determination is recommended.[5]
Objective: To determine the maximum solubility of this compound in DMSO at a specific temperature.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Temperature-controlled shaker or water bath
Methodology:
-
Preparation: Accurately weigh a specific amount of this compound (e.g., 20 mg) into a clean, dry vial.
-
Solvent Addition: Add a small, precise volume of anhydrous DMSO (e.g., 50 µL) to the vial.
-
Dissolution Attempts:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Observe the solution. If it is clear, the compound is soluble at this concentration.
-
-
Incremental Solvent Addition: If the solid remains undissolved, add another small, known volume of DMSO (e.g., 10 µL).
-
Repeat: Repeat the vortexing and sonication steps.
-
Endpoint Determination: Continue adding solvent incrementally until a clear solution is obtained. The point at which all solid has just dissolved is the saturation point.
-
Calculation: Calculate the solubility by dividing the total mass of the compound by the total volume of the solvent used. Express the solubility in the desired units (e.g., mg/mL or mol/L).[5]
Visualizations
Troubleshooting Workflow
The diagram below illustrates a logical workflow for addressing solubility issues with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 11. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-Gly-NH-CH₂-O-CH₂COOH
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete coupling of Fmoc-Gly-NH-CH₂-O-CH₂COOH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling with Fmoc-Gly-NH-CH₂-O-CH₂COOH?
While glycine (B1666218) itself is not sterically hindered, incomplete coupling of this linker can occur due to several factors, often related to the growing peptide chain and reaction conditions rather than the linker molecule itself.[1] Key causes include:
-
Peptide Aggregation and Secondary Structure Formation: As the peptide chain elongates, it can fold into secondary structures like beta-sheets or aggregate. This is particularly common in sequences rich in hydrophobic residues.[2] This folding can physically block the N-terminal amine, making it inaccessible to the activated linker.[1]
-
Incomplete Fmoc Deprotection: If the Fmoc protecting group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction, resulting in a truncated peptide sequence.[1]
-
Suboptimal Reagent Activation or Concentration: The activation of the carboxylic acid on the linker may be inefficient, or the effective concentration of reagents in the solvent could be too low due to poor solubility.[1]
-
Difficult Sequences: Certain preceding amino acid sequences can be inherently difficult to couple to. For instance, the Asp-Gly sequence is highly prone to aspartimide formation, a side reaction that can significantly reduce the yield of the desired peptide.[1]
Q2: My Kaiser test is positive (blue beads) after a standard coupling reaction with Fmoc-Gly-NH-CH₂-O-CH₂COOH. What should I do?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[2][3] The following systematic approach is recommended:
-
Perform a Second Coupling (Double Coupling): This is often the most straightforward and effective solution.[1] Wash the resin thoroughly with DMF to remove byproducts and unreacted reagents from the first coupling. Then, introduce a fresh solution of newly activated Fmoc-Gly-NH-CH₂-O-CH₂COOH and allow the reaction to proceed for another 1-2 hours.[1]
-
Re-evaluate Coupling Reagents: If double coupling is unsuccessful, consider switching to a more potent coupling reagent. Standard activators may not be sufficient for difficult or aggregated sequences.[1]
-
Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., to 4 hours or overnight) can help drive the reaction to completion.[2] Cautiously increasing the temperature (e.g., to 40-50°C) may also improve coupling efficiency by disrupting aggregation, but care must be taken to avoid side reactions.[2]
-
Assess for Aggregation: If the peptide sequence is known to be prone to aggregation, consider incorporating aggregation-disrupting strategies in subsequent syntheses.[2]
Q3: Can the quality of the Fmoc-Gly-NH-CH₂-O-CH₂COOH linker affect the coupling reaction?
Absolutely. The purity of the linker is crucial. The presence of impurities can lead to side reactions and contribute to incomplete coupling. It is essential to use high-purity reagents from a reliable source.[2]
Q4: Are there alternative solvents I can use to improve coupling efficiency?
Yes, if peptide aggregation is suspected due to poor solvation, switching solvents can be beneficial. N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO can be used to improve the solvation of the peptide chain and disrupt secondary structures.[2]
Troubleshooting Guide
The following diagram outlines a workflow for troubleshooting a positive Kaiser test, indicating incomplete coupling.
Caption: Troubleshooting workflow for a positive Kaiser test.
Data Presentation: Comparison of Coupling Reagents
For challenging coupling reactions, switching to a more potent activating reagent can significantly improve yields. The table below provides a qualitative comparison of common coupling reagents used in SPPS.
| Reagent Class | Examples | Efficacy | Notes |
| Uronium/Aminium | HATU, HCTU, TBTU | Highly effective for hindered couplings, fast reaction rates. | Higher cost, potential for side reactions if not used correctly.[1] |
| Phosphonium | PyBOP, PyAOP | Excellent for hindered couplings, can be used in excess. | PyBOP can produce a carcinogenic byproduct (HMPA).[1] |
| Carbodiimides | DIC/DCC + Additive | Standard, cost-effective. | Less effective for difficult couplings compared to uronium/phosphonium salts. |
Experimental Protocols
Protocol 1: Kaiser Test (Ninhydrin Test)
The Kaiser test is used to detect the presence of free primary amines on the resin, which indicates an incomplete coupling reaction.[3]
Reagents:
-
Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted in 100 mL of pyridine.
Procedure:
-
Place a small sample of resin beads (10-15) in a small test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.[1]
-
Observation:
Protocol 2: Double Coupling Procedure
This procedure is performed when a Kaiser test indicates that the initial coupling was incomplete.[1]
-
Initial Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[1]
-
Prepare Fresh Reagents: In a separate vessel, prepare a fresh solution of activated Fmoc-Gly-NH-CH₂-O-CH₂COOH using the same equivalents of the linker and coupling reagents as in the first attempt.
-
Second Coupling: Add the newly prepared activated linker solution to the washed resin. Allow the reaction to proceed for an additional 1-2 hours at room temperature.[1]
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test (Protocol 1) to confirm the absence of free amines before proceeding to the Fmoc deprotection step for the newly added residue.[1]
References
Potential side reactions with glycine-based ether linkers
Welcome to the Technical Support Center for glycine-based ether linkers. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and other issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a glycine-based ether linker in my bioconjugate?
Glycine-based ether linkers, which typically incorporate a polyethylene (B3416737) glycol (PEG) chain, offer several key advantages. The ether bonds provide high stability against hydrolysis compared to more labile linkages like esters. The PEG component enhances the water solubility of the conjugate, which can be beneficial when working with hydrophobic payloads.[1][2] Furthermore, the flexibility of the PEG chain can provide spatial separation between the conjugated molecules, minimizing interference with their biological function. Glycine itself can be a useful spacer element within the linker design.
Q2: Are glycine-based ether linkers completely stable under physiological conditions?
While the ether bonds within the linker backbone are generally stable, the overall linker can undergo degradation through other mechanisms. The primary pathway for the breakdown of PEG-based ether linkers in vivo is through oxidation.[3][4] This can be mediated by reactive oxygen species (ROS) or by enzymes such as alcohol and aldehyde dehydrogenases.[3][5]
Q3: Can my glycine-based ether linker be cleaved by enzymes?
The polyether backbone of PEG linkers is generally considered to be resistant to cleavage by common proteases. However, studies have shown that PEG can be oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), which can lead to the breakdown of the linker chain.[3][5] It is important to consider the metabolic stability of your specific linker design in the relevant biological environment.
Q4: What are common side reactions to be aware of during the conjugation step?
During the conjugation process, particularly if you are using an activated form of your linker (e.g., an NHS ester to target amine groups), several side reactions can occur:
-
Hydrolysis of the activated group: This is a common competing reaction where the activated group (e.g., NHS ester) reacts with water instead of the target functional group on your biomolecule. This leads to an inactive linker.[6]
-
Reaction with buffer components: Buffers containing primary amines, such as Tris or even free glycine, can react with activated linkers, reducing the yield of your desired conjugate.[6]
-
Non-specific binding: The PEG component of the linker can sometimes lead to non-specific binding with surfaces or other proteins, which can complicate purification and analysis.[7]
Troubleshooting Guide
Issue 1: Loss of Conjugate Activity or Unexpected Cleavage In Vitro/In Vivo
Question: My bioconjugate is losing activity over time, or I am observing unexpected cleavage of the linker. What could be the cause?
Answer: This issue is often related to the oxidative degradation of the PEG backbone of the ether linker, especially if your experimental system generates reactive oxygen species (ROS).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Oxidative Cleavage by ROS | If your assay conditions (e.g., cell culture media, presence of certain metal ions) can generate ROS, this can lead to the breakdown of the PEG chain. Solution: Consider adding antioxidants to your system if appropriate for your experiment. Evaluate the stability of your conjugate in the presence of a known oxidizing agent (e.g., hydrogen peroxide) to confirm susceptibility. |
| Enzymatic Oxidation | If incubating with cell lysates or in an in vivo model, enzymes like alcohol dehydrogenase (ADH) or aldehyde dehydrogenase (ALDH) may be oxidizing the linker.[3][5] Solution: Test the stability of your conjugate in the presence of purified ADH/ALDH and their necessary cofactors. If confirmed, you may need to redesign the linker to be more resistant to this metabolism. |
| Acid/Base Instability (Less Common) | While ether bonds are generally stable, extreme pH conditions can cause cleavage.[8][9][10] Solution: Verify the pH of all your buffers and solutions. Ensure that the pH is maintained within a range where the ether linkage is known to be stable (typically pH 4-9 for most applications). |
Issue 2: Low Conjugation Yield or Multiple Unexpected Products
Question: I am getting a low yield of my desired conjugate, and I see multiple other species in my analysis. What is going wrong?
Answer: Low yields and unexpected products during the conjugation step often point to side reactions involving the reactive handle of your linker or interfering substances in your reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Hydrolysis of Activated Linker | If using an activated linker (e.g., NHS-ester), it can hydrolyze before reacting with your biomolecule. This is more pronounced at higher pH.[6] Solution: Optimize the reaction pH. For NHS esters, a pH of 7.2-8.0 is often a good compromise between amine reactivity and hydrolysis rate. Prepare and use the activated linker solution immediately. |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target biomolecule for the activated linker.[6] Solution: Perform a buffer exchange on your biomolecule into a non-amine-containing buffer such as PBS or HEPES before starting the conjugation. |
| Suboptimal Molar Ratio | An incorrect molar ratio of linker to biomolecule can lead to incomplete conjugation or the formation of multiple conjugated species. Solution: Perform a titration experiment to determine the optimal molar ratio of your specific linker and biomolecule to achieve the desired degree of labeling. |
| Impure Starting Materials | Impurities in your linker or biomolecule can lead to side reactions and a heterogeneous product mixture. Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., HPLC, mass spectrometry) before proceeding with the conjugation. |
Data Summary
Stability of Ether Linkages in Bioconjugates
| Condition | Stability of Ether Bond | Potential Side Reactions/Products | References |
| Hydrolysis (pH 4-9) | Generally Stable | - | [8][9] |
| Strong Acid (e.g., HBr, HI) | Labile | Cleavage to form alcohol and alkyl halide | [8][10] |
| Strong Base | Generally Stable | - | [8] |
| Oxidative Stress (ROS) | Susceptible to Degradation | Chain cleavage, formaldehyde, formic acid, shorter PEG chains with terminal alcohols | [3] |
| Enzymatic (ADH/ALDH) | Susceptible to Oxidation | Oxidation of terminal alcohols to aldehydes and carboxylic acids, leading to chain degradation | [3][5] |
| Enzymatic (Proteases) | Generally Stable | - | [11] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential pathways for the oxidative degradation of glycine-PEG ether linkers.
Caption: A logical workflow for troubleshooting low yields in conjugation reactions.
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. chempep.com [chempep.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of polyethylene glycols by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Optimizing Coupling Efficiency for Fmoc-Protected Linkers
Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-protected linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the success of their solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency with Fmoc-protected linkers?
A1: Low coupling efficiency in SPPS can be attributed to several factors:
-
Steric Hindrance: Bulky amino acid side chains or the growing peptide chain can physically block the reactive sites on the resin.[1][2]
-
Incomplete Fmoc Deprotection: If the Fmoc protecting group is not fully removed from the N-terminal amine, there will be fewer available sites for the next coupling reaction, leading to truncated or deletion sequences.[1][3]
-
Poor Resin Swelling: Inadequate swelling of the solid support in the chosen solvent can limit the accessibility of reactive sites.[1][3]
-
Degraded Reagents: The quality of coupling reagents, solvents, and the Fmoc-protected linker itself is critical for a successful reaction.[1] Old or improperly stored reagents can lead to side reactions or failed couplings.
-
Peptide Chain Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, preventing reagents from reaching the N-terminal amine.[1][2]
Q2: How can I monitor the completion of a coupling reaction?
A2: Several methods can be used to monitor the completeness of the coupling reaction:
-
Kaiser Test (Ninhydrin Test): This is a widely used colorimetric test to detect the presence of free primary amines.[1][4] A blue or purple color indicates incomplete coupling, while a yellow or colorless result suggests the reaction is complete.[1]
-
Chloranil Test or Trinitrobenzenesulfonic Acid (TNBS) Test: These are alternative colorimetric tests for monitoring coupling completion.[4]
-
UV-Vis Spectroscopy: Monitoring the release of the Fmoc group during the deprotection step can provide an indirect measure of the previous coupling efficiency.[1][3]
-
Test Cleavage and Analysis: A small amount of resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to identify any truncated sequences, which are a direct result of failed coupling steps.[1]
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents. This technique is particularly useful for difficult couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, as it can significantly improve the yield and purity of the final peptide.[1][2]
Q4: Can the choice of solvent affect coupling efficiency?
A4: Yes, the solvent plays a crucial role. Dimethylformamide (DMF) is a standard solvent, but for difficult sequences or to disrupt peptide aggregation, a more polar solvent like N-methyl-2-pyrrolidone (NMP) can be beneficial.[1][3] It is essential to use fresh, high-purity, amine-free solvents, as contaminants can interfere with the coupling reaction.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the coupling of Fmoc-protected linkers.
Issue: Low Coupling Efficiency
A positive Kaiser test (blue/purple beads) after the standard coupling time indicates the presence of unreacted primary amines and thus, low coupling efficiency.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low coupling efficiency.
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Relative Efficiency | Notes |
| HBTU | HOBt | DIPEA | Good | A common and effective choice for standard couplings.[1] |
| HATU | HOAt | DIPEA | Excellent | Generally more reactive than HBTU, especially for difficult couplings.[1][5] |
| HCTU | - | DIPEA | Very Good | Offers good coupling efficiency and suppression of racemization.[6] |
| DIC | HOBt/Oxyma | N/A | Moderate-Good | A carbodiimide-based reagent that can minimize certain side reactions.[1] |
| COMU | N/A | DIPEA | Excellent | A highly efficient uronium-based reagent with good solubility.[1] Considered a safer alternative to benzotriazole-based reagents.[2] |
| PyBOP | HOBt | DIPEA | Very Good | Effective for sterically hindered amino acids.[5] |
Disclaimer: This table provides a general comparison; optimal conditions may vary depending on the specific sequence and resin.
Table 2: Recommended Troubleshooting Actions and Parameters
| Problem | Recommended Action | Parameter Adjustment |
| Incomplete Deprotection | Increase deprotection time or perform a second deprotection. | 2 x 10-20 minutes with fresh 20% piperidine (B6355638) in DMF.[1][5] |
| Slow Coupling Reaction | Increase coupling time. | Extend from 1-2 hours to 2-4 hours, or even up to 12 hours for very difficult couplings.[1][2] |
| Steric Hindrance | Perform a double coupling. | Repeat the coupling step with fresh reagents for 1-2 hours.[2] |
| Switch to a more potent coupling reagent. | Replace HBTU with HATU or COMU.[1][2] | |
| Peptide Aggregation | Switch to a more polar solvent. | Use NMP instead of DMF.[1] |
| Add chaotropic salts. | Add a low concentration of LiCl to the coupling mixture.[1] | |
| Increase reaction temperature. | Perform the coupling at 40-50°C.[1] |
Experimental Protocols
Protocol 1: Standard Coupling of an Fmoc-Amino Acid
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or DCM) for at least 30 minutes.[3][5]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat this step once.[2]
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2][3]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-4 equivalents), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., Oxyma, 4 equivalents) in DMF. Add a base (e.g., DIPEA, 6-8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[2][5]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. For difficult couplings, this time can be extended.[2][5]
-
Monitoring: Perform a Kaiser test (see Protocol 2) to check for the presence of free primary amines.[5]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol.[5]
-
Drying: Dry the resin under vacuum.[5]
Protocol 2: Kaiser Test (Ninhydrin Test) for Monitoring Coupling
This test is used to detect the presence of free primary amines.[1]
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.[1]
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.[1]
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[1]
Procedure:
-
Take a small sample of resin beads (1-5 mg) in a small glass test tube.[1][5]
-
Add 2-3 drops of each of the three solutions (A, B, and C) to the test tube.[1]
-
Heat the test tube at 100°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Blue/Purple: Incomplete coupling (free amines are present).[1]
-
Yellow/Colorless: Complete coupling (no free amines detected).[1]
Visualizing the Coupling and Monitoring Workflow
Caption: Workflow for Fmoc-amino acid coupling and monitoring.
References
Technical Support Center: HPLC Purification of Peptides with Hydrophilic Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of peptides containing hydrophilic linkers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of peptides with hydrophilic linkers, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Retention (Peptide elutes in the void volume) | 1. Peptide is too hydrophilic for the column/mobile phase combination. [1][2] 2. Inappropriate sample solvent. The solvent used to dissolve the peptide may be too strong, causing it to elute without interacting with the stationary phase.[1][3] 3. Phase collapse of the C18 column. This can occur when using high aqueous mobile phases (e.g., >95% water) with some traditional C18 columns.[3] 4. Ion-pairing reagent is insufficient or absent. Trifluoroacetic acid (TFA) is a common ion-pairing reagent that helps retain peptides.[4][5][][7] | 1. Modify the mobile phase: Start with a lower initial concentration of organic solvent (e.g., 0-5% acetonitrile).[3][4] Consider using a shallower gradient.[4][8] For extremely hydrophilic peptides, consider an alternative chromatography method like Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10][11] 2. Dissolve the sample in the initial mobile phase (high aqueous) or water. [1][3] Avoid dissolving the sample in strong organic solvents like pure acetonitrile (B52724) or DMSO if possible.[1] 3. Use an aqueous-compatible C18 column (e.g., "Aqua" or "Hydro" type) designed for use with highly aqueous mobile phases. [3] Alternatively, prevent phase collapse by ensuring the mobile phase always contains a small amount of organic solvent (e.g., ≥5% acetonitrile).[3] 4. Ensure the mobile phase contains an appropriate ion-pairing reagent, typically 0.1% TFA in both aqueous and organic solvents. [4][5][][12] |
| Poor Peak Shape (Broadening or Tailing) | 1. Secondary interactions with the silica (B1680970) backbone of the column. This can be caused by exposed silanol (B1196071) groups.[7][13] 2. Inappropriate pH of the mobile phase. The pH can affect the charge state of the peptide and its interaction with the column. 3. Column overloading. Injecting too much sample can lead to peak distortion.[14] 4. Presence of salts from synthesis in the sample. | 1. Use a high-purity, well-end-capped column to minimize silanol interactions. [7] Ensure sufficient ion-pairing reagent (e.g., 0.1% TFA) is used to mask silanol groups.[7] 2. Adjust the mobile phase pH. Using an acidic mobile phase (e.g., with TFA, pH ~2) is standard for peptides to ensure protonation of acidic residues and good peak shape.[5][] 3. Reduce the amount of peptide injected onto the column. Typical loading capacities for preparative columns are in the range of 1-2 mg per mL of packed column volume.[14] 4. Desalt the peptide sample before HPLC purification using techniques like solid-phase extraction (SPE) or size-exclusion chromatography (SEC). [9] |
| Low Recovery of the Purified Peptide | 1. Peptide precipitation on the column. This can occur if the peptide is not soluble in the mobile phase. 2. Irreversible adsorption to the column. Highly hydrophobic or "sticky" peptides can be difficult to elute. 3. Peptide degradation. Some peptides may be unstable in the acidic mobile phase. | 1. Ensure the peptide is soluble in the starting mobile phase conditions. If solubility is an issue, consider using a different mobile phase system or adding solubilizing agents (use with caution as they may interfere with purification). 2. Try a different stationary phase (e.g., C8 or C4 for more hydrophobic peptides) or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). [2] A steeper gradient or a final high organic wash can help elute strongly bound peptides. 3. If the peptide is acid-labile, consider using a different mobile phase modifier, such as formic acid or an acetate (B1210297) buffer system. [] Minimize the time the peptide is in solution.[4] |
| Difficulty Separating the Peptide from a Hydrophilic Impurity | 1. Co-elution of the peptide and impurity. The chromatographic conditions may not be optimal for resolving the two components. 2. The impurity has very similar properties to the target peptide. | 1. Optimize the gradient. A shallower gradient around the elution point of the peptide can improve resolution.[8][15] 2. Try an orthogonal separation method. If RP-HPLC is not effective, consider using a different technique like Ion-Exchange Chromatography (IEX) or HILIC, which separate based on different properties (charge and hydrophilicity, respectively).[9][11] |
Frequently Asked Questions (FAQs)
1. What is the best type of column for purifying peptides with hydrophilic linkers?
For most peptides, including those with hydrophilic linkers, a C18 reversed-phase column is the standard starting point.[12][16] However, for very hydrophilic peptides that show poor retention on a C18 column, a column with a less hydrophobic stationary phase, such as C8 or C4, might be more suitable.[16][17] For extremely hydrophilic peptides, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are a good alternative.[9][11]
2. Why is Trifluoroacetic Acid (TFA) used in the mobile phase?
TFA serves two main purposes in peptide purification[5][][7]:
-
Ion-Pairing Reagent: It forms ion pairs with the charged residues of the peptide, which increases the peptide's overall hydrophobicity and improves its retention on the reversed-phase column.
-
pH Modifier: It lowers the pH of the mobile phase to around 2, which helps to protonate acidic residues and suppress the ionization of silanol groups on the silica-based column, leading to sharper peaks.
3. Can I use a different acid instead of TFA?
Yes, other acids like formic acid (FA) or acetic acid can be used.[] Formic acid is often preferred for applications where the purified peptide will be analyzed by mass spectrometry, as it is less ion-suppressive than TFA.[7] However, TFA generally provides better peak shapes.[7]
4. How do I choose the right gradient for my peptide?
A good starting point for a scouting run is a broad gradient, for example, 5% to 95% acetonitrile over 20-30 minutes.[4] Based on the retention time of your peptide in the scouting run, you can then optimize the gradient to be shallower around the elution point of your peptide to improve resolution.[8][15] A typical gradient for peptide purification is a shallow increase of 1% to 4% organic solvent per minute.[4]
5. How should I prepare my sample for injection?
The best practice is to dissolve your peptide in the initial mobile phase conditions (high aqueous content).[1][3] If the peptide is not soluble in the initial mobile phase, you can use a small amount of a stronger solvent like acetonitrile or DMSO to dissolve it first, and then dilute it with the initial mobile phase. However, be aware that injecting a sample in a solvent much stronger than the mobile phase can lead to poor peak shape and reduced retention.[1] It is also recommended to filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove any particulates that could clog the column.[9]
6. What detection wavelength should I use for my peptide?
The most common wavelength for detecting peptides is 214 nm or 220 nm, which corresponds to the absorbance of the peptide bond.[12] If your peptide contains aromatic amino acids (tryptophan, tyrosine, phenylalanine), you can also monitor at 280 nm.
Experimental Protocols
Standard Reversed-Phase HPLC (RP-HPLC) Protocol for Peptide Purification
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A at a concentration of 1-5 mg/mL.
-
If the peptide has poor solubility, a minimal amount of Mobile Phase B or another suitable solvent can be added to aid dissolution.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Column Equilibration:
-
Install a suitable C18 reversed-phase column.
-
Equilibrate the column with the initial gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the column.
-
Run a linear gradient. A typical scouting gradient is from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution of the peptide at 214 nm or 220 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks of interest.
-
-
Post-Run Analysis and Processing:
-
Analyze the collected fractions by analytical HPLC or mass spectrometry to determine their purity.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.[4]
-
Visualizations
Caption: Experimental workflow for HPLC purification of peptides.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. biotage.com [biotage.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. omizzur.com [omizzur.com]
- 7. hplc.eu [hplc.eu]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01918K [pubs.rsc.org]
- 14. pharmtech.com [pharmtech.com]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 17. harvardapparatus.com [harvardapparatus.com]
Storage and handling conditions for Fmoc-Gly-NH-CH2-O-CH2COOH.
This technical support guide provides detailed information on the storage, handling, and use of Fmoc-Gly-NH-CH₂-O-CH₂COOH, a linker commonly used in the synthesis of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Fmoc-Gly-NH-CH₂-O-CH₂COOH?
A1: Fmoc-Gly-NH-CH₂-O-CH₂COOH should be stored under specific conditions to ensure its stability and integrity. For long-term storage, it is recommended to store the powder at -20°C for up to three years or at 4°C for up to two years.[1][2] Once in solvent, the solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1][3][4][5][6] To prevent degradation from multiple freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[4][5]
Q2: What is the proper way to handle Fmoc-Gly-NH-CH₂-O-CH₂COOH in the laboratory?
A2: Standard laboratory safety protocols should be followed when handling this compound. This includes using personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated area or under a fume hood.[8] Avoid inhalation of dust and direct contact with skin and eyes.[7][8] In case of contact, wash the affected area thoroughly with soap and water.[8] If inhaled, move to fresh air.[7][8]
Q3: In which solvents is Fmoc-Gly-NH-CH₂-O-CH₂COOH soluble?
A3: Fmoc-Gly-NH-CH₂-O-CH₂COOH is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1][9] For instance, its solubility in DMSO is 175 mg/mL.[1] It is recommended to use ultrasonic treatment to aid dissolution.[1][5]
Q4: What is the primary application of Fmoc-Gly-NH-CH₂-O-CH₂COOH?
A4: This compound is primarily used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs).[1][4][10][11] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.
Data Summary
Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In Solvent | -80°C | 6 months[1][3][4][5][6] |
| -20°C | 1 month[1][3][4][5][6] |
Solubility
| Solvent | Concentration | Notes |
| DMSO | 175 mg/mL (455.28 mM) | Ultrasonic treatment may be needed[1] |
Troubleshooting Guide
Q1: I am observing incomplete coupling of Fmoc-Gly-NH-CH₂-O-CH₂COOH to my resin. What could be the cause and how can I fix it?
A1: Incomplete coupling can arise from several factors. Firstly, ensure that the resin was properly swelled before coupling.[12] Secondly, the activation of the carboxylic acid group of the linker may be insufficient. Consider using a more potent activating agent like HATU or HCTU.[12][13] A double coupling, where the coupling step is repeated, can also improve the yield.[12] Finally, steric hindrance on the resin can be an issue; ensure the previous deprotection step was complete by performing a Kaiser test.[12]
Q2: My final product shows deletion sequences after synthesis. What is the likely cause?
A2: Deletion sequences are often the result of incomplete coupling in one of the synthesis cycles.[12] To troubleshoot, it is recommended to optimize the coupling time and consider using a more efficient activating agent.[12] For challenging sequences, a double coupling strategy can be beneficial.[14]
Q3: I am seeing premature cleavage of the Fmoc group during coupling. How can I prevent this?
A3: Premature Fmoc group cleavage can occur during slow coupling reactions.[15] Ensure that the base used for activation, typically DIPEA, is not excessively strong or used in large excess. The stability of the Fmoc group is dependent on the base concentration, solvent, and temperature.[15]
Experimental Protocols
Protocol: Coupling of Fmoc-Gly-NH-CH₂-O-CH₂COOH to Amino-Functionalized Resin
This protocol outlines the manual coupling of Fmoc-Gly-NH-CH₂-O-CH₂COOH to a rink amide resin.
1. Resin Swelling:
- Place the desired amount of rink amide resin in a solid-phase synthesis vessel.
- Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[12]
- After swelling, drain the solvent.
2. Fmoc Deprotection of the Resin:
- Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swelled resin.
- Agitate the mixture for 5-20 minutes. A two-step treatment (e.g., 2 minutes followed by 10 minutes) is common.[12][14]
- Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[12]
3. Activation of Fmoc-Gly-NH-CH₂-O-CH₂COOH:
- In a separate vial, dissolve Fmoc-Gly-NH-CH₂-O-CH₂COOH (3-5 equivalents relative to resin loading), an activating agent (e.g., HBTU or HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
- Allow the mixture to pre-activate for a few minutes.[12]
4. Coupling to Resin:
- Add the activated linker solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.[12]
- Optional: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[12]
- Drain the coupling solution and wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM).[12]
Visualizations
Caption: Workflow for coupling this compound to a solid support.
Caption: Decision tree for troubleshooting incomplete coupling reactions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Fmoc-Gly-NH-CH2-acetyloxy | ADC Linker | 1599440-06-8 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. anaspec.com [anaspec.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | ADC Linker | 1599440-08-0 - PHMO [phmo.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
Technical Support Center: Best Practices for Fmoc Deprotection with Sensitive Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-9-fluorenylmethoxycarbonyl (Fmoc) deprotection step, particularly when working with sensitive linkers in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Fmoc deprotection?
Standard Fmoc deprotection is typically achieved by treating the peptide-resin with a 20% (v/v) solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3] The process usually involves two treatments: a short initial treatment (1-2 minutes) followed by a longer one (5-15 minutes).[1]
Q2: What makes a linker "sensitive" to Fmoc deprotection conditions?
Linkers can be sensitive to the basic conditions of standard Fmoc deprotection, leading to premature cleavage of the peptide from the resin or other side reactions.[4] Highly acid-sensitive linkers, such as those used for the synthesis of protected peptide fragments (e.g., 2-chlorotrityl, Sieber amide), can also be susceptible to cleavage with repeated or prolonged exposure to piperidine.[5] Some linkers are designed to be base-labile, and standard Fmoc deprotection conditions can cause their degradation.[6][7]
Q3: What are the common side reactions associated with Fmoc deprotection, especially with sensitive linkers?
Common side reactions include:
-
Aspartimide formation: Peptides containing Asp-Xxx sequences (particularly Asp-Gly, Asp-Asn, Asp-Ser) are prone to cyclization under basic conditions.[8]
-
Diketopiperazine (DKP) formation: This can occur at the N-terminal dipeptide, leading to chain termination.[9]
-
Premature linker cleavage: As mentioned, some linkers are not fully stable to repeated piperidine treatments.
-
Racemization: Certain amino acids are susceptible to epimerization under basic conditions.
Q4: What are some alternatives to piperidine for Fmoc deprotection of sensitive linkers?
Several alternatives to piperidine have been investigated to mitigate side reactions and address regulatory restrictions on piperidine.[6][10][11] These include:
-
Piperazine (B1678402): Often used in combination with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), piperazine can be a safer and effective alternative.[9][12]
-
4-Methylpiperidine: This reagent is considered fully equivalent to piperidine for Fmoc removal and is not a controlled substance.[11][13]
-
DBU: Used in low concentrations (e.g., 2%) in combination with piperidine or piperazine, DBU can accelerate deprotection, allowing for shorter reaction times.[9][12][14]
-
Morpholine (B109124): This weaker base can minimize aspartimide formation.[12]
-
3-(diethylamino)propylamine (DEAPA): Identified as a viable "green" alternative to piperidine.[10]
-
Diethylamine (DEA): Can be used for Fmoc removal and has a lower boiling point than piperidine, facilitating its removal.[6][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Premature cleavage of peptide from a sensitive linker | The linker is not stable to the basicity of the deprotection reagent. | - Use a weaker base such as 50% morpholine in DMF. - For very acid-labile linkers, consider using a milder deprotection cocktail like 2% DBU/2% piperidine in DMF to shorten the reaction time. |
| Aspartimide Formation | Sequence-dependent cyclization of Asp-Xxx residues. | - Add an acidic additive like 0.1 M HOBt or formic acid to the piperidine deprotection solution.[8] - Use a weaker base like piperazine.[8] |
| Incomplete Fmoc Deprotection | Steric hindrance, peptide aggregation, or suboptimal reagents. | - Increase deprotection time or use a stronger base cocktail like 2% DBU and 20% piperidine in DMF.[14] - Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) to improve solvation.[14] |
| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide. | - Use a milder deprotection condition such as 5% piperazine in DMF or NMP.[9] |
Quantitative Data Summary
| Deprotection Cocktail | Typical Concentration | Application Notes | Reference(s) |
| Piperidine in DMF | 20% (v/v) | Standard condition for routine synthesis. | [1][2][3] |
| DBU/Piperidine in DMF | 2% DBU, 20% Piperidine | For difficult or sterically hindered sequences. | [14] |
| Piperazine/DBU in NMP | 5% Piperazine, 2% DBU | Reduces diketopiperazine formation and can enhance deprotection kinetics. | [9] |
| 4-Methylpiperidine in DMF | 20% (v/v) | A direct, non-regulated substitute for piperidine. | [11][13] |
| Morpholine in DMF | 50% (v/v) | Minimizes aspartimide formation. | [12] |
| Diethylamine (DEA) in DCM | 50% (v/v) | An alternative for base-labile linkers. | [6] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[14]
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 2 minutes.[1]
-
Drain and Main Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine in DMF. Agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[14]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.[14]
Protocol 2: Modified Fmoc Deprotection for Sensitive Linkers (using Piperazine/DBU)
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Deprotection: Drain the NMP and add a solution of 5% (w/v) piperazine and 2% (v/v) DBU in NMP.[9]
-
Reaction Time: Agitate the mixture for 5-10 minutes. The reaction progress can be monitored by HPLC analysis of cleaved aliquots.
-
Washing: Drain the deprotection solution and wash the resin extensively with NMP (at least 7 times) to ensure complete removal of the reagents.
-
Confirmation: Perform a Kaiser test to confirm complete deprotection.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Solid-Phase Synthesis with Fmoc-Gly-NH-CH2-O-CH2COOH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing the Fmoc-Gly-NH-CH2-O-CH2COOH linker. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve peptide yield.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is it used for?
This compound is a hydrophilic linker used in solid-phase peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary N-terminal protection, which is removed under mild basic conditions.[1][] This type of linker is often employed in the synthesis of peptide drug conjugates (ADCs).[3][4]
Q2: I am observing a significantly lower than expected yield. What are the common causes?
Low yield in SPPS can stem from several factors throughout the synthesis cycle. The primary areas to investigate are:
-
Incomplete Fmoc Deprotection: If the Fmoc group is not fully removed, the subsequent amino acid cannot be coupled, leading to truncated sequences.[5]
-
Inefficient Coupling: The incoming amino acid may not couple completely to the free amine on the resin-bound peptide.[5] This is particularly a concern with sterically hindered amino acids.[6]
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering reagent access to the reactive sites.[5]
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the diffusion of reagents, leading to incomplete reactions.[7][8][9]
-
Side Reactions: Undesirable chemical reactions, such as diketopiperazine or aspartimide formation, can reduce the yield of the target peptide.[10][11][12][13]
-
Issues During Cleavage: Incomplete cleavage from the resin or side reactions caused by reactive cationic species generated during cleavage can lower the final yield.[14]
Q3: How can I monitor the completeness of deprotection and coupling steps?
The most common method for monitoring the presence of free primary amines is the qualitative ninhydrin (B49086) (Kaiser) test.[6][15]
-
After deprotection: A positive ninhydrin test (blue/purple beads) indicates successful Fmoc removal.
-
After coupling: A negative ninhydrin test (yellow/colorless beads) indicates complete coupling.
For automated synthesis, UV monitoring of the Fmoc deprotection step can provide real-time feedback on the reaction's completion.[1][11][16]
Q4: What are the optimal conditions for cleaving my peptide from a resin with this type of linker?
The cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[17] To prevent side reactions from highly reactive cationic species generated during this process, a "cleavage cocktail" containing scavengers is essential.[18] The exact composition of the cocktail depends on the amino acids present in your peptide sequence. A common general-purpose cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) .
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
Symptoms:
-
Negative or weak positive ninhydrin test after the deprotection step.
-
Absence of the desired mass in the final product, but presence of truncated sequences upon mass spectrometry analysis.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Insufficient Deprotection Time | Increase the duration of the piperidine (B6355638) treatment. Instead of a single treatment, perform two shorter treatments (e.g., 2 x 10 minutes).[19] |
| Degraded Deprotection Reagent | Use a fresh solution of 20% piperidine in high-purity, amine-free DMF. |
| Peptide Aggregation | Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP), or add chaotropic salts. |
| Difficult Sequences | For particularly stubborn Fmoc removal, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU). Use with caution as it can promote side reactions.[5][19] |
Issue 2: Inefficient Coupling
Symptoms:
-
Positive ninhydrin test after the coupling step.[19]
-
Presence of deletion sequences (missing one or more amino acids) in the final product, confirmed by mass spectrometry.[19]
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Steric Hindrance | For bulky amino acids, increase the excess of the amino acid and coupling reagents.[6] Consider using more potent coupling reagents like HATU, HCTU, or PyBOP.[6][11] |
| Inadequate Activation | Ensure coupling reagents are fresh and anhydrous. Allow for a short pre-activation time (1-2 minutes) before adding the activated amino acid to the resin.[6] |
| Low Reaction Temperature | For difficult couplings, consider increasing the reaction temperature. Microwave-assisted coupling can also significantly improve efficiency.[6] |
| Poor Resin Swelling | Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF, DCM) for at least 30-60 minutes before starting the synthesis.[20][21] |
| Incomplete Reaction | If the ninhydrin test is positive after the initial coupling time, perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.[5] |
Issue 3: Side Reactions During Synthesis
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data showing masses corresponding to byproducts.
Common Side Reactions & Prevention:
| Side Reaction | Description & Prevention |
| Diketopiperazine Formation | Occurs at the dipeptide stage, especially with Gly or Pro at the C-terminus, leading to cleavage of the dipeptide from the resin.[11][22] To mitigate, use a 2-chlorotrityl chloride resin if possible, or couple the third amino acid immediately after deprotecting the second. |
| Aspartimide Formation | Common in sequences containing aspartic acid (Asp), particularly Asp-Gly or Asp-Ser.[10][13] To minimize, add an acidic additive like 0.1 M HOBt to the piperidine deprotection solution or use a weaker base.[10][18] Using a sterically hindered protecting group on the Asp side chain can also help.[18] |
| Racemization | Loss of stereochemical integrity, especially with cysteine and histidine.[11][13] Avoid over-activation and prolonged exposure to the base. Use additives like HOBt or HOAt to suppress racemization.[11] |
Experimental Protocols
Protocol 1: Qualitative Ninhydrin (Kaiser) Test
-
Collect a small sample of resin beads (approx. 1-2 mg) in a small glass test tube.
-
Wash the beads with DMF and then with ethanol.
-
Add 2-3 drops of each of the following solutions:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol (B47542) in ethanol.
-
Solution C: 2% (v/v) 0.001 M aqueous KCN in pyridine.
-
-
Heat the test tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Positive (Free Amine): Intense blue/purple beads and solution.
-
Negative (No Free Amine): Yellow/orange or colorless beads and solution.
-
Protocol 2: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF.
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.[19]
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
Protocol 3: General Amino Acid Coupling using HATU
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF.[6]
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).[6]
-
Allow the mixture to pre-activate for 1-2 minutes.[6]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[5]
-
Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 4: Cleavage and Peptide Precipitation
-
Wash the final peptide-resin with DCM to remove any residual DMF and dry the resin under vacuum.[17]
-
Prepare the cleavage cocktail. For a standard peptide, use TFA/TIS/water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [17]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1.5-2 hours at room temperature.[17]
-
Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a large volume (at least 10 times the volume of the TFA solution) of ice-cold diethyl ether.[19]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the final peptide product under vacuum.
Visualizations
Caption: A simplified workflow of the key stages in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: A decision tree for troubleshooting common causes of low peptide yield in SPPS.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. bachem.com [bachem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 21. benchchem.com [benchchem.com]
- 22. Fmoc SPPS Linkers [sigmaaldrich.com]
Stability of Fmoc-Gly-NH-CH2-O-CH2COOH under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Fmoc-Gly-NH-CH2-O-CH2COOH linker under acidic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with the this compound linker, particularly in the context of solid-phase peptide synthesis (SPPS) and the development of antibody-drug conjugates (ADCs).
Q1: I am observing premature cleavage of my peptide from the resin during Fmoc deprotection. Could the linker be unstable to the basic conditions used for Fmoc removal?
A1: While the primary concern of this guide is acid stability, it is crucial to rule out instability under basic conditions. The ether linkage in the this compound linker is generally expected to be stable to the standard Fmoc deprotection cocktails, such as 20% piperidine (B6355638) in DMF. However, prolonged exposure or the use of stronger bases could potentially lead to linker cleavage.
Troubleshooting Steps:
-
Minimize Exposure Time: Limit the duration of the Fmoc deprotection step to the minimum time required for complete removal of the Fmoc group.
-
Alternative Bases: If premature cleavage is suspected, consider using a milder base or a different deprotection cocktail.
-
Collect and Analyze Washes: After the Fmoc deprotection step, collect the wash solutions. Evaporate the solvent and analyze the residue by LC-MS to detect the presence of your prematurely cleaved peptide.[1]
Q2: My final peptide yield after acidic cleavage is significantly lower than expected. What are the potential causes related to the linker?
A2: Low peptide yield following acidic cleavage can stem from several factors related to the linker's stability and the cleavage protocol itself. The N-acyl aminomethyl ether moiety within the linker is susceptible to acid-catalyzed hydrolysis.
Potential Causes and Solutions:
-
Incomplete Cleavage: The cleavage conditions (acid concentration, time, temperature) may be insufficient for complete hydrolysis of the linker.
-
Solution: Optimize the cleavage cocktail and reaction time. While specific data for this linker is limited, studies on structurally similar linkers suggest that higher concentrations of trifluoroacetic acid (TFA) lead to faster cleavage.[2] A standard starting point is a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours at room temperature.[1]
-
-
Linker Degradation During Synthesis: Although designed to be stable during SPPS, some degree of acid-lability might lead to gradual loss of peptide from the resin during repeated acidic washes if used in the synthesis cycle.
-
Solution: If your synthesis protocol involves acidic washes, minimize their duration and strength.
-
-
Peptide Precipitation: Highly hydrophobic peptides may precipitate from the cleavage cocktail, leading to apparent low yield.
-
Solution: After cleavage, ensure the peptide is fully dissolved before precipitation with cold ether. In some cases, adding a small amount of a solvent like trifluoroethanol (TFE) can help maintain solubility.
-
Q3: I am observing an unexpected side product with a mass corresponding to the peptide plus a fragment of the linker. What could be the cause?
A3: This observation strongly suggests an alternative cleavage pathway or incomplete processing of the linker during cleavage. The acid-catalyzed cleavage of the N-acyl aminomethyl ether can proceed through a carbocation intermediate, which can be reactive.
Troubleshooting and Analysis:
-
Scavengers: The presence of appropriate scavengers in the cleavage cocktail is critical to quench reactive intermediates and prevent side reactions with sensitive amino acid residues (e.g., Trp, Met, Cys). Ensure your cleavage cocktail contains scavengers like TIS, water, or 1,2-ethanedithiol (B43112) (EDT).
-
LC-MS/MS Analysis: To identify the side product, isolate it and subject it to tandem mass spectrometry (MS/MS) analysis. This will help elucidate the structure of the linker fragment attached to your peptide.
-
Varying Cleavage Conditions: Experiment with different cleavage cocktails. For instance, a milder acid or a different combination of scavengers might suppress the formation of the side product.
Frequently Asked Questions (FAQs)
Q: What is the general stability of the this compound linker under acidic conditions?
Q: What are the recommended acidic conditions for cleaving a peptide from a resin functionalized with this linker?
A: A standard and effective cleavage cocktail for many acid-labile linkers is a mixture of 95% TFA, 2.5% water, and 2.5% TIS . The reaction is typically carried out at room temperature for 2-3 hours. However, optimization may be necessary depending on the specific peptide sequence.
Q: How can I quantitatively assess the stability of the linker under my specific experimental conditions?
A: To determine the linker's stability, you can perform a time-course experiment. Treat the peptide-resin with your acidic cocktail and take aliquots at different time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs). Quench the reaction for each aliquot and analyze the supernatant by reverse-phase HPLC to quantify the amount of cleaved peptide. This will allow you to determine the cleavage kinetics under your conditions.
Q: Are there any known side reactions associated with the cleavage of this type of linker?
A: Acid-catalyzed cleavage of ether-based linkers can generate reactive carbocation intermediates. These intermediates can potentially alkylate sensitive amino acid residues in the peptide sequence, such as tryptophan and methionine. The use of scavengers in the cleavage cocktail is essential to minimize these side reactions.
Data Presentation
While specific quantitative data for the this compound linker is not extensively published, the following table summarizes the cleavage kinetics of a structurally similar linker, 5-(4'-aminomethyl-3',5'-dimethoxyphenoxy)valeric acid (ADPV), which also features an acid-labile aminomethyl ether linkage. This data can serve as a useful reference for estimating the behavior of the target linker.
| Cleavage Condition | Time (min) | % Cleavage of Alanyl-4-ADPV-NH2 |
| TFA-dichloromethane (1:9) | 60 | 50% |
Data adapted from a study on the cleavage kinetics of the ADPV anchor.[2]
Experimental Protocols
Protocol for Assessing Linker Stability under Acidic Conditions
This protocol outlines a general procedure to determine the rate of cleavage of a peptide from a solid support functionalized with the this compound linker.
-
Resin Preparation: Place a known amount of the peptide-resin (e.g., 25 mg) into a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail consists of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Initiation of Cleavage: Add the cleavage cocktail to the resin (e.g., 1 mL). Start a timer immediately.
-
Time-Course Sampling: At predetermined time intervals (e.g., 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot of the supernatant (e.g., 50 µL).
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a neutralizing agent, such as a solution of N,N-diisopropylethylamine (DIPEA) in a suitable solvent.
-
Sample Preparation for Analysis: Dilute the quenched samples with an appropriate solvent system (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA) to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples onto a reverse-phase HPLC column (e.g., C18). Use a suitable gradient of acetonitrile in water with 0.1% TFA to elute the cleaved peptide.
-
Quantification: Monitor the elution profile at a characteristic wavelength for the peptide (e.g., 220 nm or 280 nm). The peak area of the cleaved peptide at each time point is proportional to the amount of cleavage.
-
Data Analysis: Plot the percentage of cleaved peptide (calculated from the peak area relative to a fully cleaved standard) against time to determine the cleavage kinetics.
Visualizations
Caption: Workflow for determining the acid stability of the linker.
Caption: Proposed mechanism for the acid-catalyzed cleavage of the linker.
References
Validation & Comparative
A Comparative Guide to Fmoc-Gly-NH-CH2-O-CH2COOH and Fmoc-AEEA Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of complex drug conjugates such as Antibody-Drug Conjugates (ADCs) and peptide conjugates. The linker's properties, including hydrophilicity, flexibility, and cleavage mechanism, directly impact the conjugate's solubility, stability, and mechanism of action. This guide provides an objective comparison of two widely used Fmoc-protected linkers: Fmoc-Gly-NH-CH2-O-CH2COOH and Fmoc-AEEA, offering insights into their respective advantages and applications in drug development.
Overview of Linker Properties
Fmoc-AEEA (Fmoc-8-amino-3,6-dioxaoctanoic acid) is a well-characterized hydrophilic linker featuring a short polyethylene (B3416737) glycol (PEG) spacer.[1][2] This PEG unit imparts flexibility and enhances aqueous solubility, which can be advantageous for improving the biophysical properties of peptides and other conjugated molecules.[1] In contrast, this compound is frequently employed as a component of enzymatically-cleavable linker systems in the context of ADCs.[3][4] The glycine (B1666218) residue suggests a potential cleavage site for proteases, a common strategy for payload release within the target cell.[5]
The following table summarizes the key physicochemical and functional properties of these two linkers based on available data and structural analysis.
| Property | This compound | Fmoc-AEEA (Fmoc-8-amino-3,6-dioxaoctanoic acid) |
| Structure | Contains a glycine residue and an ether linkage. | Contains a diethylene glycol (PEG) spacer.[1] |
| Molecular Weight | 384.38 g/mol [4] | 385.4 g/mol [1] |
| Hydrophilicity | Likely moderately hydrophilic due to the glycine and ether oxygen. | High, due to the PEG spacer which enhances solubility in aqueous media.[1][6] |
| Flexibility | The ether linkage provides some degree of conformational flexibility.[7] | High, attributed to the flexible diethylene glycol backbone, which can reduce steric hindrance.[1] |
| Cleavage Mechanism | Typically part of an enzymatically cleavable system (e.g., by proteases that recognize the peptide bond).[5][8] | The ether linkages are generally stable under typical acidic and basic conditions used in synthesis.[1] The primary cleavage is the removal of the Fmoc group under basic conditions. |
| Primary Applications | Antibody-Drug Conjugates (ADCs).[3][9] | Solid-Phase Peptide Synthesis (SPPS), bioconjugation, and as a spacer in peptide drugs and ADCs to improve solubility and reduce aggregation.[1][6] |
| Calculated LogP | 1.7[10] | Not explicitly found, but expected to be low due to the PEG structure. |
| Topological Polar Surface Area (TPSA) | 113.96 Ų[10] | Not explicitly found, but the ether oxygens contribute to its polarity. |
Experimental Protocols for Linker Performance Evaluation
Objective comparison of linker performance relies on standardized experimental methodologies. Below are detailed protocols for key assays to characterize and compare ADCs or other conjugates constructed with different linkers.
Protocol 1: Assessment of Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the relative hydrophobicity of drug conjugates. Retention time in HIC is correlated with the overall hydrophobicity of the molecule.[3]
Methodology:
-
Sample Preparation: Prepare conjugate samples at a concentration of 1-5 mg/mL in the starting mobile phase (high salt concentration).[3]
-
Chromatography System: Utilize an HPLC system equipped with a UV detector.
-
Column: Employ a HIC column (e.g., Butyl-NPR).[3]
-
Mobile Phases:
-
Buffer A (High Salt): e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[3]
-
Buffer B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.[3]
-
-
Analysis:
-
Equilibrate the column with Buffer A.
-
Inject the conjugate sample.
-
Elute the conjugate using a decreasing salt gradient (from 100% A to 100% B) over a defined time period (e.g., 30 minutes).[3]
-
Monitor absorbance at 280 nm.
-
Longer retention times are indicative of greater hydrophobicity. Compare the retention times of conjugates with different linkers.
-
Protocol 2: Evaluation of Conjugate Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in a conjugate preparation.[3]
Methodology:
-
Sample Preparation: Dilute the conjugate samples to a standard concentration (e.g., 1 mg/mL) in a suitable formulation buffer.[3]
-
Chromatography System: Use an HPLC system with a UV detector.[3]
-
Column: Select a size-exclusion column appropriate for the size of the conjugate (e.g., TSKgel G3000SWxl for antibodies).[3]
-
Mobile Phase: Use a phosphate-buffered saline (PBS) solution, pH 7.4, as the mobile phase.[3]
-
Analysis:
-
Inject a fixed volume of the sample onto the column.
-
Run the mobile phase at a constant flow rate.
-
Monitor the elution profile at 280 nm. Aggregates will elute before the monomeric species.
-
Integrate the peak areas for the aggregate and monomer peaks to calculate the percentage of aggregation.
-
Protocol 3: In Vitro Plasma Stability Assay
Objective: To determine the stability of a conjugate and the rate of premature payload release in plasma.[11]
Methodology:
-
Incubation: Incubate the conjugate at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C.[11]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[11]
-
Sample Processing: At each time point, process the samples to separate the intact conjugate from the released payload. This can be achieved through methods like affinity capture of the antibody portion followed by analysis of the supernatant for the free payload.
-
Quantification: Quantify the amount of intact conjugate and released payload using appropriate analytical techniques such as LC-MS or ELISA.
-
Data Analysis: Plot the concentration of intact conjugate and released payload over time to determine the linker's stability and the rate of drug release.
Discussion and Comparative Analysis
Hydrophilicity and Solubility: Fmoc-AEEA, with its PEG-based structure, is inherently more hydrophilic than this compound.[1] The enhanced hydrophilicity of Fmoc-AEEA can be a significant advantage in several scenarios. For instance, when conjugating hydrophobic payloads, a hydrophilic linker like Fmoc-AEEA can mitigate aggregation and improve the overall solubility of the final conjugate.[12] This is particularly crucial for achieving higher drug-to-antibody ratios (DARs) in ADCs without compromising their stability.[13] While the glycine and ether components of this compound contribute to some degree of polarity, it is not expected to provide the same level of hydrophilicity as a PEGylated linker.
Flexibility and Steric Hindrance: The flexible nature of the AEEA linker is beneficial in solid-phase peptide synthesis, where it can reduce steric hindrance between the growing peptide chain and the solid support, potentially leading to higher synthesis yields and purity.[1] In the context of drug conjugates, a flexible linker can provide optimal spatial orientation for the payload to interact with its target. The ether bond in this compound also allows for rotational freedom, contributing to its flexibility.[7]
Cleavage and Payload Release: A key differentiator between these two linkers lies in their intended cleavage mechanisms. Fmoc-AEEA is primarily designed as a stable spacer, with the ether bonds being resistant to cleavage under typical synthetic and physiological conditions.[1] The main point of cleavage is the base-labile Fmoc protecting group during synthesis.
Conversely, this compound is often a component of a larger, cleavable linker system in ADCs. The peptide bond adjacent to the glycine is a potential substrate for lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[5][8] This enzymatic cleavage allows for the specific release of the cytotoxic payload within the target cell, minimizing off-target toxicity. The choice between a stable and a cleavable linker is highly dependent on the desired mechanism of action of the drug conjugate.
Logical Relationship of Linker Selection and ADC Performance
The selection of a linker has a cascading effect on the overall performance of an ADC, from its physicochemical properties to its biological activity.
Conclusion
Both this compound and Fmoc-AEEA are valuable tools in the design and synthesis of complex drug conjugates. The choice between them should be guided by the specific requirements of the application.
-
Fmoc-AEEA is the preferred choice when the primary goal is to enhance the hydrophilicity and solubility of the conjugate, reduce aggregation, and provide a flexible, stable spacer. Its PEG-based structure makes it ideal for improving the pharmacokinetic properties of peptides and for conjugating hydrophobic molecules.
-
This compound is a suitable component for constructing enzymatically cleavable linkers, particularly in the context of ADCs where targeted intracellular payload release is desired. The glycine residue provides a handle for protease-mediated cleavage, enabling a specific mechanism of action.
For the rational design of next-generation drug conjugates, a thorough evaluation of these and other linkers using the experimental protocols outlined in this guide is essential to optimize the therapeutic index and ensure the development of safe and effective medicines.
References
- 1. chempep.com [chempep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. This compound | ADC Linker | 1599440-08-0 - PHMO [phmo.com]
- 10. chemscene.com [chemscene.com]
- 11. agilent.com [agilent.com]
- 12. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
A Comparative Guide to Short PEG Linkers in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, has become a cornerstone in the development of therapeutic peptides. By covalently attaching these flexible, hydrophilic spacers, researchers can significantly enhance a peptide's pharmacokinetic and pharmacodynamic properties. Short PEG linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units, are particularly valuable for optimizing peptide performance without dramatically increasing molecular weight. This guide provides an objective comparison of short PEG linkers, supported by experimental data, to aid in the selection of the optimal linker for your specific research and drug development needs.
Impact of Short PEG Linkers on Peptide Properties: A Quantitative Comparison
The length of a short PEG linker can have a profound impact on a peptide's solubility, stability, and in vivo behavior. The following tables summarize quantitative data from various studies to illustrate these effects.
Table 1: Influence of Mini-PEG Linker Length on Receptor Binding and Biodistribution of a 68Ga-Labeled Bombesin Analog
| Linker | IC50 (nM)¹ | Tumor Uptake (%ID/g at 2h p.i.)² | Tumor-to-Blood Ratio (at 2h p.i.) |
| PEG2 | 1.5 ± 0.2 | 4.6 ± 0.6 | 44 ± 12 |
| PEG3 | 1.3 ± 0.3 | 4.6 ± 0.6 | 42 ± 5 |
| PEG4 | 1.6 ± 0.4 | 4.1 ± 0.5 | 35 ± 8 |
| PEG6 | 1.8 ± 0.3 | 3.5 ± 0.4 | 29 ± 6 |
¹IC50 values represent the concentration of the peptide conjugate required to inhibit 50% of the binding of a radiolabeled ligand to its receptor, indicating binding affinity.[1] ²%ID/g stands for the percentage of injected dose per gram of tissue, a measure of biodistribution.[1]
Table 2: Effect of PEG Linker Length on the Pharmacokinetics of DNA Polyplexes
| PEG Linker Length (kDa) | Plasma Half-life (α-phase, min) | Liver Accumulation (%ID) | Spleen Accumulation (%ID) |
| 2 | 1.5 | 65 | 5 |
| 5 | 25 | 40 | 10 |
| 10 | 60 | 25 | 15 |
| 20 | 120 | 15 | 20 |
| 30 | 180 | 10 | 25 |
Data synthesized from a study on PEGylated polyacridine peptide DNA polyplexes. While these are larger PEG chains than typically used for short linkers in peptide synthesis, the data illustrates a clear trend of increasing plasma half-life and decreasing liver accumulation with longer PEG chains.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments in the synthesis and characterization of PEGylated peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with a Short PEG Linker
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating a short PEG linker.
1. Resin Swelling:
-
Place the Fmoc-Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).
3. Amino Acid/PEG Linker Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid or Fmoc-PEG-COOH linker (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the carboxyl group.
-
Immediately add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue the coupling for another hour.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times).
4. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry it under vacuum.
-
Prepare a cleavage cocktail, for example, Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: HPLC Purification of PEGylated Peptides
1. Sample Preparation:
-
Dissolve the crude, dried peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile (B52724) (ACN) containing 0.1% trifluoroacetic acid (TFA).
2. HPLC System and Column:
-
Use a preparative reverse-phase HPLC system equipped with a UV detector.
-
Select a suitable C18 column.
3. Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
4. Gradient Elution:
-
Equilibrate the column with a low percentage of Solvent B (e.g., 5%).
-
Inject the dissolved peptide sample.
-
Apply a linear gradient of increasing Solvent B concentration to elute the peptide. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak detected by the UV detector (typically at 214 nm or 280 nm).
-
Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide.
Protocol 3: Mass Spectrometry Characterization of PEGylated Peptides
1. Sample Preparation:
-
Dissolve the purified, lyophilized PEGylated peptide in a suitable solvent for mass spectrometry, typically a mixture of water and acetonitrile with 0.1% formic acid.
2. Mass Spectrometer:
-
Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
3. ESI-MS Procedure:
-
Infuse the sample solution directly into the ESI source or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
The resulting spectrum will show a series of multiply charged ions.
-
Deconvolute the spectrum to determine the monoisotopic or average molecular weight of the PEGylated peptide. This will confirm the successful conjugation of the PEG linker and the integrity of the peptide.
4. MALDI-TOF MS Procedure:
-
Mix the peptide sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in positive ion mode.
-
The spectrum will typically show the singly protonated molecular ion [M+H]⁺, confirming the molecular weight of the PEGylated peptide.
Protocol 4: Determination of Peptide Solubility (PEG Precipitation Assay)
1. Stock Solution Preparation:
-
Prepare a concentrated stock solution of the PEGylated peptide in a suitable solvent (e.g., water or a buffer).
2. Serial Dilutions:
-
Prepare a series of dilutions of the peptide stock solution in the desired aqueous buffer.
3. PEG Addition:
-
To each dilution, add a stock solution of a high molecular weight PEG (e.g., PEG 8000) to a final concentration that is known to induce precipitation of insoluble species.
4. Incubation and Measurement:
-
Incubate the samples for a set period (e.g., 1 hour) at a controlled temperature.
-
Measure the absorbance of the samples at a specific wavelength (e.g., 600 nm) to quantify the amount of precipitated peptide.
-
The solubility can be determined by identifying the highest peptide concentration that remains in solution after the addition of PEG.[3]
Visualizing Biological Pathways and Workflows
Understanding the biological context and experimental processes is crucial for effective drug development. The following diagrams, generated using Graphviz, illustrate a key signaling pathway where PEGylated peptides can play a role and a typical experimental workflow.
References
- 1. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of Fmoc-Gly-NH-CH2-O-CH2COOH Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of the Fmoc-protected peptide linker, Fmoc-Gly-NH-CH2-O-CH2COOH. The information herein is supported by established principles of mass spectrometry and data from the analysis of similar Fmoc-protected peptides and antibody-drug conjugate (ADC) linkers.
Performance Comparison of ESI-MS and MALDI-MS
The choice between ESI and MALDI for the analysis of this compound depends on the specific analytical goal, such as purity assessment, structural confirmation, or quantification. Both techniques are capable of ionizing the molecule, but they offer different advantages in terms of sensitivity, adduct formation, and ease of coupling with liquid chromatography.
Key Performance Metrics:
| Performance Metric | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Rationale & Considerations |
| Primary Ion Species | [M+H]+, [M+Na]+, [M+K]+, [M-H]- | [M+H]+, [M+Na]+, [M+K]+ | ESI often produces a wider variety of adducts, which can complicate spectral interpretation. MALDI typically yields simpler spectra with predominantly singly charged ions. |
| Coupling with LC | Excellent (LC-ESI-MS) | Possible (offline LC-MALDI) but less common | ESI is seamlessly integrated with liquid chromatography for online separation and analysis, which is advantageous for complex samples and purity profiling. |
| Sensitivity | High (picomole to femtomole range) | Very high (femtomole to attomole range) | MALDI can offer higher sensitivity, particularly for purified samples spotted directly on the target. |
| Tolerance to Salts | Low | Moderate | MALDI is generally more tolerant to the presence of salts and buffers in the sample, which can simplify sample preparation. |
| Throughput | Lower (dependent on LC run time) | Higher (rapid analysis of spotted samples) | For rapid screening of multiple samples, MALDI offers a significant advantage in throughput. |
| Fragmentation | Controllable in-source or via MS/MS | Post-source decay (PSD) or MS/MS | ESI-MS/MS provides controlled and reproducible fragmentation for structural elucidation. MALDI-PSD can be less predictable. |
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Tandem mass spectrometry is crucial for the structural confirmation of this compound. Collision-induced dissociation (CID) of the protonated molecule ([M+H]+) is expected to yield characteristic fragment ions.
Expected Fragmentation Pathways:
The fragmentation of this compound is anticipated to occur at the amide bond, the ether linkage, and through the loss of the Fmoc group.
-
Loss of the Fmoc group: A characteristic loss of the Fmoc group (222.07 Da) is a common fragmentation pathway for Fmoc-protected peptides.
-
Amide bond cleavage: Cleavage of the amide bond will result in b- and y-type ions, providing sequence information.
-
Ether bond cleavage: The ether linkage may also fragment, providing structural information about the linker portion of the molecule.
Table of Predicted Major Fragment Ions (Positive Ion Mode):
| Fragment Ion | Predicted m/z | Origin |
| [M+H]+ | 385.14 | Protonated molecule |
| [M+Na]+ | 407.12 | Sodium adduct |
| [M-Fmoc+H]+ | 163.07 | Loss of the Fmoc group |
| b1 (Fmoc-Gly) | 280.10 | Cleavage of the Gly-NH bond |
| y1 (NH2-CH2-O-CH2COOH) | 106.05 | Cleavage of the Gly-NH bond |
Experimental Protocols
Protocol 1: LC-ESI-MS/MS Analysis
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense ions from the MS1 scan.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
Protocol 2: MALDI-TOF-MS Analysis
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 (v/v) acetonitrile/water.
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid.
2. Sample Spotting:
-
Mix the sample solution and the matrix solution in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely (dried-droplet method).
3. Mass Spectrometry (MALDI-TOF-MS):
-
Instrument: MALDI-TOF or TOF/TOF mass spectrometer.
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Optimized for best signal-to-noise ratio while minimizing in-source decay.
-
Pulsed Ion Extraction (Delayed Extraction): Use a delay time of 100-200 ns to improve resolution.
-
Mass Range: m/z 100-1000.
Diagrams
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Predicted fragmentation pathways for this compound in positive ion MS/MS.
Conclusion
Both ESI-MS and MALDI-MS are powerful techniques for the analysis of this compound.
-
LC-ESI-MS/MS is the preferred method for detailed purity analysis and structural confirmation of complex mixtures, owing to its excellent coupling with liquid chromatography and controlled fragmentation capabilities.
-
MALDI-TOF-MS excels in high-throughput screening and can offer superior sensitivity for purified samples. Its tolerance to salts can also simplify sample preparation.
The optimal choice of technique will depend on the specific requirements of the analysis, including the sample complexity, the need for quantitative data, and the desired throughput. For comprehensive characterization, employing both techniques can provide complementary and corroborative data.
A Comparative Guide to the NMR Characterization of Fmoc-Protected Glycine Linkers
For Researchers, Scientists, and Drug Development Professionals
The use of Fmoc-protected glycine (B1666218) (Fmoc-Gly-OH) as a linker or as the initial amino acid in solid-phase peptide synthesis (SPPS) presents unique advantages and challenges. Its achiral nature eliminates the risk of C-terminal epimerization, a significant benefit in peptide synthesis. However, the choice of linker and resin system is critical to avoid side reactions such as diketopiperazine formation, particularly with traditional Wang resins. This guide provides a comparative overview of the NMR characterization of Fmoc-glycine and its derivatives when used with common linkers in SPPS, supported by experimental data and protocols.
Quantitative NMR Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of Fmoc-protected amino acids and linkers. Below is a summary of typical ¹H and ¹³C NMR chemical shifts for Fmoc-Gly-OH and a related Fmoc-dipeptide ester. These values serve as a baseline for the characterization of more complex linker systems. Note that chemical shifts can vary based on the solvent and the specific chemical environment.
| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference(s) |
| Fmoc Group | |||
| Aromatic Protons | 7.20 - 7.90 | 119 - 144 | [1][2] |
| CH and CH₂ | 4.20 - 4.50 | 66 - 68 (CH₂), 47 (CH) | [1][2] |
| Glycine-1 (Fmoc-NH-CH₂-CO) | ~3.70 - 3.90 (α-CH₂) | ~43 (α-CH₂), ~170 (C=O) | [1][2] |
| Glycine-2 (-NH-CH₂-CO-OSU) | ~4.10 (α-CH₂) | ~41 (α-CH₂), ~168 (C=O) | |
| OSU Group (-O-N(CO-CH₂)₂) | ~2.80 (CH₂-CH₂) | ~25 (CH₂-CH₂), ~170 (C=O) |
Note: Data for Glycine-2 and OSU Group are for an Fmoc-Gly-Gly-OSU peptide and are provided for comparative context.
Experimental Protocols
Accurate NMR characterization relies on meticulous sample preparation and data acquisition. The following are generalized protocols for the NMR analysis of Fmoc-protected glycine linkers.
I. Sample Preparation for NMR Analysis
-
Sample Dissolution : Dissolve 5-10 mg of the purified Fmoc-glycine derivative in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Concentration : The ideal concentration for ¹H NMR is typically between 0.5 and 1.0 mM.
-
Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.
II. NMR Data Acquisition
-
1D NMR Spectroscopy :
-
Acquire a standard one-dimensional ¹H NMR spectrum to identify the proton signals of the Fmoc group, the glycine α-protons, and any other relevant protons.
-
Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify the carbon signals of the carbonyl group, the glycine α-carbon, and the carbons of the Fmoc group.
-
-
2D NMR Spectroscopy : For unambiguous signal assignment and structural confirmation, a series of two-dimensional NMR experiments are recommended:
-
COSY (Correlation Spectroscopy) : To identify proton-proton couplings within the same spin system, which is useful for assigning protons within the Fmoc group and the glycine residue.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons, providing a "fingerprint" of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range correlations (2-3 bonds) between protons and carbons, which is crucial for confirming the connectivity between the Fmoc group, the glycine, and the linker.
-
Visualizing the Workflow: Synthesis and Characterization
The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide commencing with an Fmoc-glycine linker, followed by its cleavage and characterization.
Caption: Workflow for SPPS with an Fmoc-glycine linker.
Alternative Linker Strategies and Their Implications
The choice of solid support and linker significantly impacts the synthesis of peptides with C-terminal glycine.
-
Wang Resin : This is a widely used resin for the synthesis of peptide acids. However, when Fmoc-Gly is loaded onto Wang resin, there is a high propensity for diketopiperazine formation upon deprotection of the second amino acid, leading to cleavage of the dipeptide from the resin and reduced yields.
-
2-Chlorotrityl (2-CTC) Resin : The steric hindrance provided by the bulky trityl group on 2-CTC resin significantly suppresses diketopiperazine formation.[3] This makes it a preferred choice for peptides with C-terminal glycine. Peptides can be cleaved from 2-CTC resin under very mild acidic conditions, which is advantageous for synthesizing protected peptide fragments.
-
Rink Amide Resin : This resin is used for the synthesis of peptide amides. The workflow is similar to that of Wang and 2-CTC resins, but the final cleavage with a strong acid cocktail (e.g., TFA-based) yields a C-terminal amide instead of a carboxylic acid.
The following diagram illustrates the decision-making process for selecting an appropriate linker for a C-terminal glycine residue.
Caption: Logic for selecting a linker for C-terminal glycine.
References
Purity Analysis of Synthetic Fmoc-Gly-NH-CH2-O-CH2COOH: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the validity and reproducibility of experimental results. This is especially critical in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs), where the integrity of each component, including the linker, directly impacts the efficacy and safety of the final therapeutic.
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of the synthetic ADC linker, Fmoc-Gly-NH-CH2-O-CH2COOH. We will delve into the experimental data and protocols for the most common and effective techniques, offering a comparative analysis to aid in the selection of the most appropriate methods for quality control and characterization.
Comparison of Analytical Techniques
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial structural confirmation and identification of impurities.
| Analytical Method | Information Provided | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection and quantification of impurities. | High resolution and sensitivity, accurate quantification. | Requires reference standards for impurity identification. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute or relative quantification of the main component and impurities with known structures. | Highly accurate and precise, does not always require a specific reference standard for the analyte. | Lower sensitivity compared to HPLC, requires soluble samples and can be complex for mixtures. |
| Mass Spectrometry (MS) | Molecular weight confirmation of the target compound and identification of impurities. | High sensitivity and specificity, provides molecular formula information. | Primarily qualitative, quantification can be challenging. |
| Elemental Analysis | Determination of the elemental composition (C, H, N). | Provides fundamental information about the compound's composition. | Does not distinguish between the target compound and isomers or impurities with the same elemental composition. |
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the most widely used method for determining the purity of Fmoc-protected amino acids and related derivatives. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
A typical purity for commercially available this compound is high, with one supplier's Certificate of Analysis indicating a purity of 99.13% as determined by HPLC.
Potential Impurities
During the synthesis of this compound, several process-related impurities can be introduced. These can include:
-
Incomplete reactions: Starting materials or intermediates that have not fully reacted.
-
Side products: Unwanted molecules formed through alternative reaction pathways.
-
Reagents and solvents: Residual chemicals used in the synthesis and purification process.
For Fmoc-protected amino acids in general, common impurities include dipeptides (e.g., Fmoc-Gly-Gly-OH) and β-alanine adducts, which can arise during the introduction of the Fmoc protecting group. While a high HPLC purity is a good indicator, it's important to be aware that some of these impurities may co-elute with the main peak under standard HPLC conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A general protocol for the purity analysis of this compound by RP-HPLC is as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm and 301 nm.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR can be a powerful tool for the absolute quantification of this compound without the need for a specific reference standard of the same compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis, including a long relaxation delay.
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons and the molecular weights of both substances.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of synthetic this compound.
Caption: Workflow for the purity analysis of this compound.
Comparison with Alternatives: The Importance of the Linker in ADCs
This compound is a type of cleavable linker used in the construction of ADCs. The choice of linker is a critical aspect of ADC design, as it influences the stability, efficacy, and toxicity of the conjugate.
Cleavable vs. Non-Cleavable Linkers:
-
Cleavable Linkers: These linkers, like the one , are designed to release the cytotoxic payload under specific conditions found within the target cancer cells, such as the presence of certain enzymes or a lower pH. This targeted release can enhance the therapeutic window of the ADC.
-
Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete degradation of the antibody within the lysosome. This can lead to improved plasma stability and potentially lower off-target toxicity.
The performance of an ADC is not solely dependent on the purity of the linker but also on its chemical nature. Therefore, when selecting a linker, researchers must consider the specific characteristics of the target, the payload, and the desired mechanism of action.
Ether-Linked Peptides: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional performance of peptides synthesized with ether linkers against traditional disulfide-bonded peptides and other alternatives. This document summarizes quantitative data, offers detailed experimental protocols, and visualizes key biological and experimental processes.
The replacement of labile disulfide bonds with stable ether linkages in bioactive peptides is a promising strategy to enhance their therapeutic potential. Ether-linked peptides often exhibit improved stability in reducing and oxidative environments, which can translate to a longer shelf-life and better in vivo performance. This guide delves into the functional assays used to characterize these modified peptides, presenting comparative data where available and providing the necessary protocols to perform these evaluations.
Comparative Analysis of Bioactivity and Stability
The introduction of an ether linkage can influence a peptide's biological activity and stability. The following tables summarize the available quantitative data comparing ether-linked peptide analogs to their native disulfide-containing counterparts and other modified versions.
| Peptide Analog | Linker Type | Receptor/Target | Assay Type | IC50/EC50/Ki (nM) | Fold Change vs. Disulfide | Reference |
| Oxytocin (B344502) Analogs | ||||||
| Native Oxytocin | Disulfide | Human Oxytocin Receptor | Receptor Binding | 1.0 | - | [1] |
| [Se-Se]-Oxytocin-OH | Diselenide | Human Oxytocin Receptor | Receptor Binding | ~1.0 | ~1 | [2] |
| Trisulfide Oxytocin | Trisulfide | Uterine Membrane Receptors | Receptor Binding | ~3.5 | 3.5-fold lower affinity | [3] |
| α-Conotoxin ImI Analogs | ||||||
| Native α-Conotoxin ImI | Disulfide | α7 nAChR | Electrophysiology | 200 | - | [4] |
| Ether-linked α-ImI-1 | Ether | Not specified | Not specified | Not specified | Maintained bioactivity | [5] |
| Opioid Tetrapeptides | ||||||
| Tyr-D-Cys-Phe-D-Pen-NH2 | Disulfide | δ-opioid receptor | Receptor Binding (Ki) | - | - | [4] |
| Tyr-D-Cys-Phe-D-Pen-OH | Disulfide | δ-opioid receptor | Receptor Binding (Ki) | - | 3.5-fold higher affinity | [4] |
| Tyr-D-Cys-Phe-D-Pen-NH2 | Dithioether | δ-opioid receptor | Receptor Binding (Ki) | - | Variable affinity | [4] |
Table 1: Comparative Bioactivity of Peptides with Different Linkers. This table summarizes the binding affinities and potencies of various peptide analogs. Data for ether-linked peptides is limited, but comparisons with other linker types provide context for the impact of modifying the disulfide bridge.
| Peptide Analog | Linker Type | Matrix | Half-life (t½) | Fold Change vs. Disulfide | Reference |
| α-Conotoxin TxID | |||||
| Native TxID | Disulfide | Human Serum | < 24 hours | - | [6] |
| Cyclic TxID | Disulfide | Human Serum | ~24 hours | ~1 | [6] |
| α-Conotoxin RgIA | |||||
| Native RgIA | Disulfide | Human Serum | < 8 hours | - | [7] |
| Cyclic RgIA (6-aa linker) | Disulfide | Human Serum | > 8 hours | >1 | [7] |
| Cyclic RgIA (7-aa linker) | Disulfide | Human Serum | > 8 hours | >1 | [7] |
| Tachyplesin I (TPI-1) | |||||
| Native TPI-1 | Disulfide | Reducing conditions | Unstable | - | [5] |
| Ether-linked TPI-2 | Ether | Reducing conditions | More stable | - | [5] |
Table 2: Comparative Stability of Peptides with Different Linkers. This table highlights the stability of peptide analogs in biological matrices. Ether-linked peptides are noted for their enhanced stability in chemically challenging environments.
Key Functional Assays: Experimental Protocols
Detailed methodologies for assessing the function and stability of modified peptides are crucial for accurate comparisons.
Serum Stability Assay
This assay determines the half-life of a peptide in a biological matrix, providing an indication of its in vivo stability.
Experimental Workflow for Serum Stability Assay
Caption: Workflow for determining peptide stability in serum.
Protocol:
-
Preparation: Prepare a 1 mM stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO). Thaw human serum and pre-warm to 37°C.
-
Incubation: Mix the peptide stock solution with the human serum to a final peptide concentration of 100 µM. Incubate the mixture at 37°C with gentle shaking.[8]
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.
-
Quenching and Protein Precipitation: Immediately add a quenching solution, such as 10% trichloroacetic acid (TCA), to the aliquot to stop enzymatic degradation and precipitate serum proteins.[8]
-
Centrifugation: Incubate the samples on ice for 10-30 minutes, then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[8]
-
Analysis: Carefully collect the supernatant and analyze it by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the 0-minute time point. The half-life (t½) can then be determined by fitting the data to a one-phase decay model.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the affinity of a peptide for its receptor by competing with a radiolabeled ligand.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Reagent Preparation: Prepare a buffer solution appropriate for the receptor-ligand interaction. Prepare serial dilutions of the unlabeled test peptide (competitor). Prepare a solution of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
Assay Setup: In a 96-well plate, add the receptor-containing cell membranes, the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding as a function of the log concentration of the unlabeled competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[9]
Antimicrobial Susceptibility Assay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Inoculum Preparation: Culture the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to the mid-logarithmic phase. Dilute the culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[10]
-
Peptide Dilution: Prepare a series of two-fold dilutions of the test peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[11]
Cell-Based Functional Assay (Calcium Mobilization)
This assay measures the ability of a peptide to activate a G-protein coupled receptor (GPCR) that signals through the release of intracellular calcium.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a Fluo-4 based calcium mobilization assay.
Protocol:
-
Cell Seeding: Seed cells engineered to express the target GPCR into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them with the dye solution for 30-60 minutes at 37°C.[6][12]
-
Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence using a fluorescence plate reader (excitation ~490 nm, emission ~525 nm).
-
Peptide Addition: Add varying concentrations of the test peptide to the wells.
-
Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each peptide concentration. Plot the response as a function of the log peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Signaling Pathways of Relevant Peptides
Understanding the signaling pathways of these peptides is essential for interpreting functional assay data.
Oxytocin Signaling Pathway
Oxytocin binds to the oxytocin receptor (OXTR), a Gq/11-coupled GPCR, initiating a cascade of intracellular events.
Oxytocin Receptor Signaling
Caption: Simplified signaling pathway of the oxytocin receptor.
Tachyplesin Antimicrobial Action
Tachyplesin is an antimicrobial peptide that primarily acts by disrupting bacterial cell membranes.
Tachyplesin Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Subtle modifications to oxytocin produce ligands that retain potency and improved selectivity across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclic, disulfide- and dithioether-containing opioid tetrapeptides: development of a ligand with high delta opioid receptor selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02374D [pubs.rsc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Degradation kinetics of α‐conotoxin TxID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrocyclic Peptides Closed by a Thioether–Bipyridyl Unit That Grants Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thioether analogues of disulfide-bridged cyclic peptides targeting death receptor 5: conformational analysis, dimerisation and consequences for receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioconjugation Linkers: Alternatives to Fmoc-Gly-NH-CH2-O-CH2COOH
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, ranging from antibody-drug conjugates (ADCs) to fluorescently labeled proteins and targeted drug delivery systems. The linker, the molecular bridge connecting the biomolecule to a payload or label, profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the final conjugate.
Fmoc-Gly-NH-CH2-O-CH2COOH represents a class of linkers combining an Fmoc-protected amino acid (glycine) with a short, hydrophilic spacer. The Fmoc group is a base-labile protecting group for the amine, making it suitable for solid-phase peptide synthesis (SPPS) and subsequent conjugation. While effective, a diverse landscape of alternative linkers exists, offering a range of functionalities, release mechanisms, and physicochemical properties. This guide provides an objective comparison of prominent alternatives to empower informed decision-making in your research and development.
Classification of Alternative Linkers
Linkers can be broadly categorized based on their stability in biological environments and their reactive chemistry.
-
Cleavable Linkers : These linkers are designed to be stable in systemic circulation but are cleaved to release the payload in response to specific triggers within the target cell or tissue microenvironment.[1][2][3] This strategy allows for controlled and targeted drug release.[1] Common cleavage mechanisms include pH sensitivity, enzyme sensitivity, and reduction by intracellular molecules.[1][4]
-
Non-Cleavable Linkers : These linkers form a stable bond that is not readily cleaved. The payload is released only after the complete degradation of the targeting biomolecule, typically an antibody, within the lysosome.[4][5][6] This approach often results in higher plasma stability and can reduce off-target toxicity.[4][6][7]
-
PEG Linkers : Polyethylene glycol (PEG) chains are widely incorporated into linkers to enhance the hydrophilicity, biocompatibility, and in vivo half-life of bioconjugates.[8][9][10] They can be linear or branched and combined with both cleavable and non-cleavable chemistries.[8][11]
-
Bioorthogonal Linkers : These linkers utilize "click chemistry," which involves reactions that are highly specific, efficient, and occur under mild, biologically compatible conditions without interfering with native biological processes.[12][13]
The following diagram illustrates the fundamental relationship between the components of a bioconjugate.
Performance Comparison of Bioconjugation Linkers
The choice of linker chemistry dictates the stability of the conjugate and the conditions required for its formation. The following table summarizes the key characteristics of common linker alternatives.
| Linker Chemistry | Reactive Groups | Bond Formed | Stability & Release Mechanism | Key Advantages | Key Considerations |
| Amine-Reactive (NHS Ester) | N-Hydroxysuccinimide Ester + Primary Amine (e.g., Lysine) | Amide | Non-Cleavable : Highly stable amide bond. Payload released upon biomolecule degradation.[6][14] | High reactivity, well-established protocols, forms very stable bonds.[11][14] | Susceptible to hydrolysis in aqueous solutions; potential for heterogeneous products due to multiple lysine (B10760008) modifications.[11][15] |
| Thiol-Reactive (Maleimide) | Maleimide (B117702) + Thiol (e.g., Cysteine) | Thioether | Non-Cleavable : Forms a stable thioether bond. Payload released upon biomolecule degradation.[6] | High selectivity for thiols at pH 6.5-7.5, enabling site-specific conjugation.[16][17] | Thioether bond can undergo retro-Michael addition, especially in the presence of other thiols, leading to payload exchange.[11] |
| Hydrazone | Hydrazine/Hydrazide + Aldehyde/Ketone | Hydrazone | Cleavable (pH-sensitive) : Stable at neutral pH (~7.4) but hydrolyzed in acidic environments (pH 4.8-6.0) of endosomes/lysosomes.[1][18] | Enables targeted drug release in the acidic intracellular compartments.[18] | Can exhibit instability and slow payload release in circulation, potentially leading to off-target effects.[18][19] |
| Disulfide | Thiol + Thiol | Disulfide | Cleavable (Reductive) : Stable in circulation, but cleaved in the reducing intracellular environment (e.g., by glutathione).[1] | Utilizes the significant difference in reducing potential between the extracellular and intracellular environments. | Can be unstable in plasma due to exchange with circulating thiols like albumin.[3] |
| Peptide | (e.g., Val-Cit) | Amide | Cleavable (Enzymatic) : Specifically cleaved by enzymes (e.g., Cathepsin B) that are overexpressed in tumor cell lysosomes.[1][18] | High plasma stability and specific release at the target site.[18][20] | Efficacy depends on the expression levels of the target enzyme in the tumor cells. |
| Click Chemistry (SPAAC) | Azide + Strained Alkyne (e.g., DBCO) | Triazole | Non-Cleavable : Forms a highly stable triazole ring.[11][12] | Bioorthogonal, high selectivity, high efficiency, copper-free, and proceeds under mild conditions.[12][13] | Reagents can be more expensive and reaction kinetics may be slower than copper-catalyzed variants.[11] |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for three common conjugation strategies.
Protocol 1: Amine-Reactive Conjugation via NHS Ester
This protocol describes the labeling of primary amines on a protein (e.g., lysine residues on an antibody) with an NHS ester-functionalized linker or payload.[15]
Materials:
-
Protein (e.g., IgG) to be labeled
-
NHS Ester-functionalized compound
-
Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M lysine
-
Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation : Prepare the protein in the reaction buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of extraneous amines (e.g., Tris, glycine).[15]
-
NHS Ester Stock Solution : Immediately before use, dissolve the NHS ester compound in DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction : While gently vortexing the protein solution, add a 10-20 fold molar excess of the NHS ester stock solution in a dropwise manner.
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification : Remove unreacted compound and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
The following diagram outlines the workflow for NHS-ester conjugation.
Protocol 2: Thiol-Reactive Conjugation via Maleimide
This protocol is for the site-specific conjugation to free thiol (sulfhydryl) groups, often from cysteine residues on a protein or peptide.
Materials:
-
Thiol-containing protein or peptide
-
Maleimide-functionalized compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5-10 mM EDTA, pH 6.5-7.5
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds
-
Solvent: Anhydrous DMSO or DMF
-
Purification system: Size-exclusion chromatography or dialysis
Procedure:
-
Protein Preparation : Dissolve the protein/peptide in the reaction buffer. If targeting cysteines involved in disulfide bonds, pre-treat the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature to generate free thiols. Remove the TCEP via desalting column immediately prior to conjugation.
-
Maleimide Stock Solution : Dissolve the maleimide compound in DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction : Add a 5-20 fold molar excess of the maleimide solution to the protein solution.
-
Incubation : Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional) : The reaction can be quenched by adding a thiol-containing compound like L-cysteine or β-mercaptoethanol to react with any excess maleimide.
-
Purification : Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted materials.
Protocol 3: Copper-Free Click Chemistry (SPAAC)
This protocol outlines the conjugation of an azide-modified biomolecule with a strained alkyne (e.g., DBCO)-functionalized compound.[12]
Materials:
-
Azide-functionalized biomolecule
-
DBCO-functionalized compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Solvent: Anhydrous DMSO
-
Purification system: Size-exclusion chromatography, HPLC, or dialysis
Procedure:
-
Biomolecule Preparation : Dissolve the azide-functionalized biomolecule in the reaction buffer to the desired concentration.
-
DBCO Compound Stock Solution : Dissolve the DBCO-functionalized compound in DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Conjugation Reaction : Add the DBCO stock solution to the biomolecule solution. A 1.5 to 5-fold molar excess of the DBCO compound is typically sufficient due to the high efficiency of the reaction.
-
Incubation : Incubate the reaction mixture for 4-12 hours at room temperature or 4°C. Reaction times can vary depending on the specific reactants and concentrations. Monitor reaction progress if possible (e.g., via HPLC or SDS-PAGE).
-
Purification : Once the reaction is complete, purify the bioconjugate from excess, unreacted DBCO compound using an appropriate method such as size-exclusion chromatography or dialysis.
The following diagram illustrates the different mechanisms of payload release for cleavable linkers versus the mechanism for non-cleavable linkers.
Conclusion
The selection of a linker for bioconjugation is a multifactorial decision that extends beyond the choice of reactive groups. While this compound is a useful tool, particularly in peptide-based applications, the vast array of available alternatives provides researchers with the flexibility to optimize their bioconjugates for specific applications. A thorough understanding of the interplay between linker stability, release mechanism, and the biological environment is paramount. Non-cleavable linkers generally offer superior plasma stability, which can lead to a wider therapeutic window.[6][21] Conversely, cleavable linkers enable controlled payload release in response to specific physiological triggers, a critical feature for many targeted therapies.[21] The continued development of novel linker technologies, including advanced PEG architectures and bioorthogonal chemistries, will undoubtedly continue to drive innovation in the fields of drug development, diagnostics, and biomedical research.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. Non-Cleavable Linkers for Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. biotium.com [biotium.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 18. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 19. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Decisive Role of the Humble Linker: A Comparative Guide to Linker Flexibility in Peptide-Protein Binding
For researchers, scientists, and drug development professionals, the design of peptide-based therapeutics and probes often hinges on a critical, yet sometimes overlooked, component: the linker. This guide provides an objective comparison of flexible and rigid linkers in mediating peptide-protein interactions, supported by experimental data and detailed protocols for key analytical techniques. Understanding the impact of linker flexibility is paramount for optimizing binding affinity, specificity, and the overall efficacy of engineered biomolecules.
The choice of a linker to connect a peptide to another molecule, be it a protein, a drug, or a nanoparticle, can profoundly influence its biological activity. The linker is not merely a passive spacer but an active participant in the binding event, governing the spatial orientation and conformational freedom of the peptide. This guide delves into the nuances of flexible versus rigid linkers, providing a framework for rational linker design in various research and therapeutic applications.
At a Glance: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers | Rigid Linkers |
| Composition | Typically rich in small, non-polar (e.g., Glycine) or polar (e.g., Serine) amino acids. Common motifs include (Gly-Ser)n repeats.[1] | Often incorporate proline-rich sequences or employ alpha-helical structures, such as the (EAAAK)n motif.[1] |
| Structure | Exhibit a high degree of conformational freedom, allowing for a wide range of motion between the tethered molecules.[1] | Possess a more defined and stable secondary structure, acting as a rigid spacer to maintain a fixed distance and orientation.[1] |
| Primary Function | To allow for induced-fit binding, accommodate conformational changes upon binding, and enable interaction with multiple binding sites. | To present the peptide in a pre-organized conformation for optimal binding, minimize entropic penalties upon binding, and span a fixed distance between binding sites.[2] |
| Advantages | Can facilitate binding to targets with complex or dynamic interfaces. May be more resistant to proteolytic degradation. | Can lead to higher binding affinity by reducing the entropic cost of binding.[2] Ideal for applications requiring precise spatial positioning. |
| Disadvantages | Can incur a significant entropic penalty upon binding due to the loss of conformational freedom.[2] May not provide sufficient separation between domains.[3] | May not be suitable for targets that require an induced-fit mechanism. Can be more susceptible to proteolytic cleavage. |
Quantitative Performance Comparison: A Bivalent Model System
Direct comparative studies on simple 1:1 peptide-protein interactions with linkers of varying flexibility are not abundant in the literature. However, the impact of linkers on binding affinity is well-documented in the context of multivalent interactions, where a molecule binds to multiple sites on a target. In these systems, the linker plays a crucial role in determining the avidity, or the overall strength of the interaction.
A study by Whitesides and coworkers provides a well-characterized model system using a synthetic dimer of carbonic anhydrase as the receptor and a series of bivalent sulfonamide ligands with linkers of varying lengths.[4][5][6] This system elegantly demonstrates the dramatic enhancement in binding affinity (avidity) achieved through bivalency, a phenomenon heavily influenced by the linker.
Table 1: Binding Affinity of Monovalent vs. Bivalent Ligands for Carbonic Anhydrase Dimer [4][5]
| Ligand Type | Linker | Dissociation Constant (Kd) | Fold Enhancement in Affinity (vs. Monovalent) |
| Monovalent | N/A | 16 nM | 1 |
| Bivalent | Oligosarcrosine (25 Å) | 40 pM | ~400 |
| Bivalent | Oligosarcrosine (38 Å) | 6 pM | ~2,667 |
| Bivalent | Oligosarcrosine (52 Å) | 3 pM | ~5,333 |
| Bivalent | Oligosarcrosine (69 Å) | 3 pM | ~5,333 |
Note: While this study focused on linker length, the significant increase in affinity with bivalent ligands underscores the critical role of the linker in facilitating multivalent binding.
The Thermodynamic Perspective: Enthalpy vs. Entropy
The binding of a peptide to a protein is governed by a balance of enthalpic (ΔH) and entropic (ΔS) contributions to the free energy of binding (ΔG). Linker flexibility can significantly influence this balance.
-
Flexible Linkers: The binding of a flexible linker to its target can be entropically unfavorable due to the loss of a large number of conformational degrees of freedom.[2] However, this can be compensated for by favorable enthalpic contributions from the specific interactions formed between the peptide and the protein.
-
Rigid Linkers: A pre-organized rigid linker may have a smaller entropic penalty upon binding as it has fewer conformations to lose. This can lead to a more favorable free energy of binding, and thus higher affinity, if the linker is of the optimal length and geometry to present the peptide for binding.[2]
Table 2: Thermodynamic Parameters of Multivalent Binding
While specific thermodynamic data directly comparing flexible and rigid linkers of the same length in a simple peptide-protein system is scarce, studies on multivalent systems provide valuable insights. For instance, in some multivalent systems, the overall favorable binding is driven by a large favorable enthalpy change, which is often necessary to overcome the unfavorable entropy change associated with restricting the flexible linker.[7]
| System | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Hypothetical Flexible Linker System | Favorable | Highly Favorable | Unfavorable |
| Hypothetical Rigid Linker System | More Favorable | Favorable | Less Unfavorable |
This table represents a generalized trend. The actual thermodynamic signature of a binding event is highly system-dependent.
Experimental Protocols
Accurate characterization of the impact of linker flexibility on peptide-protein binding relies on robust biophysical techniques. Below are detailed methodologies for three key experiments.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_), from which the equilibrium dissociation constant (K_d_) can be calculated.[8]
Protocol for Amine Coupling and Kinetic Analysis:
-
Sensor Chip Preparation:
-
Select a sensor chip with a carboxymethylated dextran (B179266) surface (e.g., CM5).
-
Activate the surface by injecting a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 7 minutes at a flow rate of 10 µL/min.
-
-
Ligand Immobilization:
-
Prepare the protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) at a concentration of 20-50 µg/mL.
-
Inject the protein solution over the activated surface until the desired immobilization level is reached (typically 1000-2000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the peptide (analyte) in running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold above and below the expected K_d_.
-
Inject the peptide solutions over the immobilized protein surface at a high flow rate (e.g., 30-50 µL/min) to minimize mass transport effects.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
Regenerate the sensor surface between each peptide injection using a solution that disrupts the interaction without denaturing the immobilized protein (e.g., a low pH glycine (B1666218) solution).
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine k_on_, k_off_, and K_d_.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]
Protocol for Protein-Peptide Binding Analysis:
-
Sample Preparation:
-
Dialyze both the protein and the peptide against the same buffer to minimize heats of dilution. A suitable buffer would be, for example, 50 mM sodium phosphate, 150 mM NaCl, pH 7.4.
-
Accurately determine the concentrations of the protein and peptide solutions.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the peptide solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to obtain a data point for analysis without the effect of syringe backlash.
-
Program a series of subsequent injections (e.g., 19 injections of 2 µL each) with a spacing of 150-180 seconds between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat signal for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_d_, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and the entropy (ΔS) from the fitted parameters using the equation: ΔG = -RTln(K_a_) = ΔH - TΔS, where K_a_ = 1/K_d_.
-
X-ray Crystallography for Structural Analysis
X-ray crystallography provides high-resolution structural information about the peptide-protein complex, revealing the precise binding mode and the conformation of the linker.
Protocol for Hanging Drop Vapor Diffusion Crystallization:
-
Protein and Peptide Preparation:
-
Purify the protein to >95% homogeneity.
-
Synthesize or purchase the peptide at high purity.
-
Prepare a concentrated solution of the protein-peptide complex.
-
-
Crystallization Screening:
-
Use a sparse matrix screen of different crystallization conditions (precipitants, buffers, salts, and additives).
-
For each condition, mix a small volume (e.g., 1 µL) of the protein-peptide complex solution with an equal volume of the crystallization reagent on a siliconized glass coverslip.
-
Invert the coverslip and seal it over a reservoir containing a larger volume of the crystallization reagent.
-
-
Crystal Optimization and Growth:
-
Incubate the crystallization trays at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for the formation of crystals over several days to weeks.
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the components to obtain larger, well-diffracting crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the protein-peptide complex against the experimental data.
-
Mandatory Visualizations
Caption: Conceptual difference between flexible and rigid linkers in peptide-protein binding.
Caption: A typical experimental workflow for evaluating linker performance in peptide-protein binding.
Conclusion
The choice between a flexible and a rigid linker is a critical design parameter in the development of peptide-based therapeutics and research tools. Flexible linkers offer the advantage of conformational adaptability, which can be crucial for binding to dynamic protein targets. In contrast, rigid linkers can pre-organize the peptide in an optimal binding conformation, potentially leading to higher affinity by minimizing the entropic penalty of binding.
The quantitative data from model systems clearly demonstrates that linkers are instrumental in achieving high-avidity binding in multivalent interactions. While direct comparative data for simple peptide-protein systems remains an area for further investigation, the principles of linker design discussed in this guide provide a rational basis for selecting the appropriate linker for a given application. By carefully considering the nature of the target protein, the desired binding characteristics, and employing the robust experimental techniques outlined, researchers can harness the power of the linker to optimize the performance of their peptide-based constructs.
References
- 1. static.igem.org [static.igem.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Design and characterization of structured protein linkers with differing flexibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dependence of avidity on linker length for a bivalent ligand-bivalent receptor model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dependence of Avidity on Linker Length for a Bivalent Ligand-Bivalent Receptor Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Peptide–polymer ligands for a tandem WW-domain, an adaptive multivalent protein–protein interaction: lessons on the thermodynamic fitness of flexible ligands [beilstein-journals.org]
- 8. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cleavable vs. Non-Cleavable ADC Linkers: A Guide for Drug Development Professionals
The choice of linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing plasma stability, payload delivery, and ultimately, clinical efficacy and safety. This guide provides a comprehensive comparison of cleavable and non-cleavable linkers, presenting key performance data, detailed experimental protocols, and visual representations of their mechanisms of action to inform rational ADC design.
The fundamental distinction between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific physiological conditions within the tumor microenvironment or inside cancer cells, whereas non-cleavable linkers rely on the complete degradation of the antibody component for drug release.[1] This difference has profound implications for an ADC's pharmacological profile.
Mechanism of Action: Two Distinct Strategies for Payload Release
Cleavable linkers act as dynamic systems, engineered to release the cytotoxic payload upon encountering specific triggers prevalent in the tumor milieu.[2] These triggers can be enzymatic, such as the high concentration of proteases like cathepsin B in lysosomes, or chemical, like the acidic environment of endosomes and lysosomes or the high intracellular concentration of reducing agents like glutathione.[3][4] A key advantage of this approach is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[3] This is particularly advantageous in treating heterogeneous tumors.
In contrast, non-cleavable linkers form a stable, covalent bond between the antibody and the payload.[2] The release of the active drug, which remains attached to the linker and a single amino acid residue from the antibody, is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome.[4][5] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[2][4] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[1]
References
Safety Operating Guide
Prudent Handling and Disposal of Fmoc-Gly-NH-CH2-O-CH2COOH: A Guide for Laboratory Professionals
Fmoc-Gly-NH-CH2-O-CH2COOH is a specialized reagent used in bioconjugation and the synthesis of antibody-drug conjugates (ADCs)[1][2]. Due to the lack of comprehensive toxicological data, a cautious approach to its handling and disposal is essential to ensure personnel safety and environmental protection.
Immediate Safety and Handling
Before working with this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemical-resistant gloves (such as nitrile rubber), and a laboratory coat. All manipulations involving the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Physicochemical and Safety Data
While a complete hazard profile is not available, the properties of this compound and related structures suggest that it should be handled with care.
| Property | Value | Source(s) |
| Chemical Formula | C₂₀H₂₀N₂O₆ | [1][3] |
| Molecular Weight | 384.38 g/mol | [1][3] |
| Appearance | White to off-white solid | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][4] |
| Solubility | Soluble in DMSO (175 mg/mL) | [1] |
Note: Hazard statements for similar compounds like Fmoc-Gly-OH include potential for skin, eye, and respiratory irritation. Therefore, a conservative approach assuming similar hazards for this compound is recommended.
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Solid Waste Disposal
-
Collection:
-
Place unused or expired solid this compound in its original container or a clearly labeled, sealed container for solid chemical waste.
-
Collect all contaminated consumables, such as gloves, weighing paper, and pipette tips, in a dedicated hazardous waste container lined with a durable plastic bag.
-
-
Segregation:
-
Do not mix solid this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor. Provide them with all available information on the compound.
-
Liquid Waste Disposal
-
Collection:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled liquid hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Segregation:
-
Segregate liquid waste based on solvent compatibility (e.g., halogenated vs. non-halogenated) as per your institution's protocols.
-
-
Storage:
-
Keep the liquid waste container tightly sealed and stored in secondary containment within a ventilated cabinet or designated waste accumulation area.
-
-
Disposal:
-
When the container is approximately 90% full, arrange for disposal through your institution's EHS office.
-
Spill & Decontamination Protocol
-
Evacuate and Ventilate: In the event of a large spill, evacuate the immediate area and ensure adequate ventilation.
-
Contain Spill: For solid spills, carefully sweep or scoop the material to minimize dust generation. For liquid spills, use an inert absorbent material.
-
Collect Spilled Material: Place the collected material into a labeled hazardous waste container.
-
Decontaminate Area: Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol), followed by soap and water.
-
Dispose of Cleaning Materials: All cleaning materials must be disposed of as hazardous waste.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Fmoc-Gly-NH-CH2-O-CH2COOH
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the use of Fmoc-Gly-NH-CH2-O-CH2COOH, an ADC (Antibody-Drug Conjugate) linker. The following procedures outline the necessary personal protective equipment (PPE), operational handling, and disposal plans to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is a solid chemical reagent, a comprehensive approach to personal protection is required to minimize exposure and ensure safety. The following PPE is mandatory:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for handling solids and a variety of organic solvents.[1] Always wear gloves when handling the compound or any container it is in.[1] For cleaning glassware with corrosive base baths, heavy-duty corrosive-resistant gloves should be worn over standard laboratory gloves.[1] |
| Eye and Face Protection | Safety goggles with side shields | Essential for protecting eyes from splashes and flying debris.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[2][3] |
| Body Protection | Laboratory coat | A long-sleeved, knee-length lab coat made of a chemical-resistant material such as nylon or polyester (B1180765) is required to protect skin and personal clothing from spills.[1][2] |
| Respiratory Protection | Dust mask or respirator | When handling the solid powder, especially when weighing or transferring, a dust respirator should be used to avoid inhalation.[4] For emergency situations involving spills, a self-contained breathing apparatus (SCBA) may be necessary.[4][5] |
| Foot Protection | Closed-toe shoes | Sandals or other open-toed footwear are not permitted in the laboratory.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for both experimental success and laboratory safety.
1. Preparation and Weighing:
-
Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation risks.
-
Before weighing, ensure the analytical balance is clean and calibrated.
-
Wear all required PPE, including a dust mask, when weighing the powdered compound.
-
Use appropriate tools, such as spatulas, to transfer the solid. Avoid creating dust.
2. Dissolution:
-
Dissolve this compound in a suitable solvent as dictated by the experimental protocol. Common solvents for similar compounds include N,N-dimethylformamide (DMF).[6]
-
Add the solvent to the solid slowly to avoid splashing.
-
If the dissolution process is exothermic, take appropriate precautions to control the temperature.
3. Use in Synthesis (e.g., as an ADC Linker):
-
The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in DMF (e.g., 20% v/v).[6][7][8]
-
The deprotection reaction releases the free amine for subsequent coupling reactions.[7]
-
All reactions involving this compound should be carried out in a well-ventilated fume hood.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and disposable plasticware should be collected in a designated, labeled hazardous waste container.
-
Unused or expired solid this compound should be disposed of as hazardous chemical waste according to institutional and local regulations.
2. Liquid Waste:
-
All liquid waste containing this compound or its byproducts, including reaction mixtures and washings, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not pour chemical waste down the drain.[9]
-
Waste containing piperidine from the Fmoc deprotection step should be treated as hazardous base waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. peptide.com [peptide.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. genscript.com [genscript.com]
- 8. peptide.com [peptide.com]
- 9. biochempeg.com [biochempeg.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
